molecular formula C8H7ClF2O B1370644 (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol CAS No. 1006376-60-8

(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

Cat. No.: B1370644
CAS No.: 1006376-60-8
M. Wt: 192.59 g/mol
InChI Key: RYOLLNVCYSUXCP-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is a building block used in organic synthesis including bein an intermediate in the synthesis of Ticagrelor, the first reversible oral P2Y12 receptor antagonist, provides faster, greater, and more consistent ADP-receptor inhibition than Clopidogrel.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-2-chloro-1-(3,4-difluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,12H,4H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOLLNVCYSUXCP-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CCl)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CCl)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649589
Record name (1S)-2-Chloro-1-(3,4-difluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006376-60-8
Record name (αS)-α-(Chloromethyl)-3,4-difluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006376-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-2-Chloro-1-(3,4-difluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-chloro-1-(3,4-difluorophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.254.406
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

Prepared by: Gemini, Senior Application Scientist

Foreword: A Chiral Intermediate of Critical Importance

In the landscape of modern pharmaceutical synthesis, the demand for enantiomerically pure building blocks is paramount. These chiral synthons are the architectural foundations upon which complex, stereospecific active pharmaceutical ingredients (APIs) are built. This compound has emerged as a molecule of significant interest, primarily recognized as a vital chiral intermediate for the synthesis of Ticagrelor[1][2]. Ticagrelor, a P2Y12 receptor antagonist, is a critical medication in the management of acute coronary syndromes, making the efficient and stereoselective synthesis of its intermediates a key focus for process chemists and drug developers[3][].

This guide provides an in-depth technical overview of this compound, moving beyond a simple recitation of facts. We will explore the causality behind synthetic choices, delve into its chemical and physical properties, and provide actionable protocols grounded in established literature. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this key intermediate.

Physicochemical & Structural Properties

This compound is a chiral secondary alcohol whose stereochemistry is crucial for its subsequent use in asymmetric synthesis[3]. Its core structure consists of a 3,4-difluorophenyl ring attached to a 2-chloroethanol backbone, with a stereocenter at the carbinol carbon.

Data Summary

All quantitative data are summarized in the table below for ease of reference.

PropertyValueSource(s)
CAS Number 1006376-60-8[3][5][6]
Molecular Formula C₈H₇ClF₂O[5][6]
Molecular Weight 192.59 g/mol [3][5][6]
Appearance Clear, almost colorless to light yellow, viscous liquid[5][7]
Purity Typically ≥98% with enantiomeric excess (ee) >99%[5][8][9]
Boiling Point 256.3 ± 35.0 °C (Predicted)[3]
Density 1.372 ± 0.06 g/cm³ (Predicted)[3]
Solubility Slightly soluble in Chloroform and Methanol[3]
Storage 2-8°C, in a cool, well-ventilated area under inert gas (Argon)[7][10]

Note on Physical State: While some suppliers have listed the material as a "Yellow Solid"[8], the consensus from technical data sheets and predictive modeling points towards it being a high-boiling, viscous liquid at ambient temperature[3][5][7]. This discrepancy may arise from lot-to-lot variations in purity or the presence of residual solvents. For all practical purposes, it should be handled as a liquid.

Spectroscopic Characterization Profile

Definitive structural confirmation is essential. The following section outlines the expected spectroscopic data based on the molecule's structure and analysis of analogous compounds.

¹H NMR (Proton NMR)

(Predicted for CDCl₃, 400 MHz)

  • δ 7.15-7.40 (m, 3H): The aromatic protons on the difluorophenyl ring will appear as a complex multiplet. The complexity arises from both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling.

  • δ 4.95-5.05 (m, 1H): This multiplet corresponds to the benzylic proton (CH-OH). It is coupled to the adjacent diastereotopic methylene protons and the hydroxyl proton, resulting in a complex splitting pattern.

  • δ 3.70-3.85 (m, 2H): The two protons of the chloromethyl group (-CH₂Cl) are diastereotopic due to the adjacent chiral center. They will appear as a pair of multiplets, often an AB quartet further split by the benzylic proton.

  • δ 2.50-2.80 (br s, 1H): The hydroxyl proton (-OH) signal is typically broad and its chemical shift can vary depending on concentration and temperature.

¹³C NMR (Carbon NMR)

(Predicted for CDCl₃, 100 MHz)

  • δ 148-152 (dd, J ≈ 248 Hz, 12 Hz): C3 and C4 carbons attached to fluorine will show large one-bond C-F coupling constants.

  • δ 138-140 (m): Quaternary aromatic carbon C1.

  • δ 115-125 (m): Aromatic carbons C2, C5, and C6, with observable C-F couplings.

  • δ 72-75: The carbinol carbon (C H-OH), a key signal indicating the alcohol functionality[11].

  • δ 48-51: The chloromethyl carbon (-C H₂Cl). The attachment to the electronegative chlorine atom shifts it downfield relative to a standard alkyl carbon[11].

FT-IR (Infrared Spectroscopy)
  • ~3350 cm⁻¹ (broad): Characteristic O-H stretching vibration of the alcohol group.

  • ~3050-3100 cm⁻¹ (medium): Aromatic C-H stretching.

  • ~1500-1600 cm⁻¹ (sharp): Aromatic C=C ring stretching vibrations.

  • ~1100-1280 cm⁻¹ (strong): C-F stretching vibrations, characteristic of the fluorinated phenyl ring.

  • ~1050-1150 cm⁻¹ (strong): C-O stretching of the secondary alcohol.

  • ~650-800 cm⁻¹ (strong): C-Cl stretching vibration.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): Expect a molecular ion peak at m/z = 192 and a characteristic [M+2] peak at m/z = 194 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

  • Key Fragmentation: A prominent fragment would be observed from the loss of the chloromethyl radical (•CH₂Cl), resulting in a cation at m/z = 143 [M - 49].

Synthesis Methodologies: A Tale of Two Catalysts

The critical challenge in synthesizing this compound is achieving high enantioselectivity. The primary precursor is 2-chloro-1-(3,4-difluorophenyl)ethanone[1][2]. Two dominant strategies have proven effective: biocatalytic reduction and chemo-catalytic asymmetric reduction.

Biocatalytic Asymmetric Reduction via Ketoreductase (KRED)

This approach represents a green, highly efficient, and increasingly popular method in industrial settings. The causality is straightforward: ketoreductase enzymes are exquisitely chiral catalysts that can selectively reduce a prochiral ketone to a single enantiomer of the corresponding alcohol with near-perfect fidelity.

Expertise & Rationale: The choice of a KRED system is driven by its exceptional selectivity (>99.9% ee is common), mild reaction conditions (ambient temperature and pressure, aqueous media), and environmental benefits (reducing heavy metal waste). The process often uses a co-enzyme regeneration system (e.g., glucose/GDH or isopropanol/ADH) to make the use of expensive cofactors like NAD(P)H economically viable[2].

Experimental Protocol: KRED-Mediated Synthesis [1][2]

  • Enzyme Preparation: A suitable ketoreductase (e.g., KR-01) is overexpressed in a host like E. coli. The cells are harvested and can be used as a whole-cell biocatalyst or as a purified enzyme.

  • Reaction Setup: In a temperature-controlled bioreactor, a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) is prepared.

  • Cofactor Regeneration: Add components for the cofactor recycling system. For an isopropanol-based system, add isopropanol (which also acts as a co-solvent) and NADP⁺.

  • Substrate Addition: Add the substrate, 2-chloro-1-(3,4-difluorophenyl)ethanone. It can be added at high concentrations (up to 500 g/L) depending on the enzyme's tolerance[1].

  • Biocatalyst Addition: Introduce the KRED enzyme or whole cells to the reactor to initiate the reaction.

  • Reaction Monitoring: Maintain the temperature (e.g., 30°C) and pH. Monitor the conversion of the ketone to the alcohol via HPLC. The reaction typically completes within 24 hours.

  • Workup & Isolation: Upon completion, the product is extracted directly from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The product is typically of high purity and enantiomeric excess directly after extraction and may be used without further purification[1]. If needed, silica gel chromatography can be employed.

Chemo-catalytic Asymmetric Reduction (Corey-Bakshi-Shibata - CBS Reduction)

The CBS reduction is a classic, robust, and reliable method for the asymmetric reduction of ketones. Its mechanism relies on the formation of a chiral complex between borane and a chiral oxazaborolidine catalyst, which then directs the hydride delivery to one face of the ketone.

Expertise & Rationale: The CBS reduction is chosen for its predictability and broad substrate scope. The (S)-CBS catalyst reliably produces the (S)-alcohol. The reaction is performed under anhydrous and inert conditions, as borane reagents are water-sensitive. Toluene is a common solvent choice. The high yield and enantioselectivity justify the use of the stoichiometric borane reagent and the catalyst[6].

Experimental Protocol: CBS Reduction [6]

  • Inert Atmosphere: A dry, nitrogen-purged reactor is essential. Add a solution of the (S)-CBS catalyst (e.g., (S)-1-methyl-3,3-diphenyl-hexahydropyrrolo[1,2-c][1][5][8]oxazaborole) in dry toluene.

  • Reagent Addition: Cool the reactor to 10°C. Slowly add a solution of borane-THF complex (BH₃·THF) in toluene. Stir for 1 hour to allow for complex formation.

  • Substrate Addition: Slowly add a solution of 2-chloro-1-(3,4-difluorophenyl)ethanone in toluene dropwise over approximately 2 hours, maintaining the temperature at 10°C.

  • Reaction: Allow the reaction to proceed for 1 hour at 10°C after the addition is complete.

  • Quenching: Carefully quench the reaction by the dropwise addition of dilute sulfuric acid, ensuring the temperature remains below 10°C.

  • Workup & Isolation: After quenching, allow the mixture to warm to room temperature and stir for 30 minutes. Separate the organic and aqueous layers. Wash the organic layer sequentially with saturated sodium bicarbonate solution and water.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product as a yellow oil with high purity (96.5%) and enantiomeric excess (98.9% ee)[6].

Workflow Visualization

G cluster_0 Synthesis of this compound cluster_1 Method A: Biocatalysis cluster_2 Method B: Chemocatalysis Ketone 2-Chloro-1-(3,4- difluorophenyl)ethanone KRED KRED Enzyme + Cofactor Regeneration (e.g., Isopropanol/NADP+) Ketone->KRED Asymmetric Reduction CBS (S)-CBS Catalyst + Borane (BH3-THF) Ketone->CBS Asymmetric Reduction Product (S)-2-Chloro-1-(3,4- difluorophenyl)ethanol KRED->Product CBS->Product

Caption: Synthetic routes to the target chiral alcohol.

Application in Pharmaceutical Synthesis: The Path to Ticagrelor

The primary industrial application of this compound is as a cornerstone intermediate in the multi-step synthesis of Ticagrelor[1][2][]. Its specific chirality is transferred through subsequent synthetic steps to establish the correct stereochemistry in the final API, which is essential for its pharmacological activity.

The synthesis proceeds by using the chiral alcohol to construct the key cyclopropyl ring found in Ticagrelor. A simplified representation of this transformation highlights the importance of our title compound.

G cluster_0 Simplified Ticagrelor Synthesis Pathway Start (S)-2-Chloro-1-(3,4- difluorophenyl)ethanol Intermediate1 (1R,2R)-2-(3,4-difluorophenyl) cyclopropanecarboxylic acid ethyl ester Start->Intermediate1 Cyclopropanation (e.g., via malonate) Intermediate2 Key Cyclopropylamine Intermediate Intermediate1->Intermediate2 Multi-step transformation API Ticagrelor (API) Intermediate2->API Coupling with triazolopyrimidine core

Caption: Role as a key intermediate for Ticagrelor.

Beyond Ticagrelor, its structural motif makes it a valuable building block for other neurologically active compounds, potentially aiding in the development of drugs for conditions like depression or anxiety, where specific enantiomers are often required to ensure efficacy and minimize side effects[3].

Safety, Handling, and Storage

As with any active chemical reagent, proper handling is crucial. The compound is classified as harmful and an irritant.

  • Hazard Statements:

    • H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled[10].

    • H315: Causes skin irritation[10].

    • H318: Causes serious eye damage[10].

    • H335: May cause respiratory irritation[10].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat[10].

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid direct contact with skin and eyes. Avoid breathing vapors or mist[10].

  • Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area. For long-term stability and to prevent degradation, storage under an inert atmosphere (e.g., Argon) is recommended[10].

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling molecule for the synthesis of life-saving medicines. Its value is defined by its specific chirality, which can be reliably produced through either advanced biocatalytic methods or robust chemo-catalytic protocols. A thorough understanding of its properties, synthesis, and handling is essential for any scientist working in the field of pharmaceutical development. This guide serves as a foundational document to support that endeavor, providing both the data and the scientific rationale needed for successful application.

References

A Technical Guide to the Structural Elucidation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is a critical chiral intermediate in the synthesis of pharmaceuticals, most notably Ticagrelor, a potent antiplatelet agent used in the treatment of acute coronary syndromes.[1] The precise stereochemical configuration of this molecule is paramount, as enantiomers often exhibit significantly different pharmacological and toxicological profiles.[2] This in-depth technical guide provides a comprehensive, multi-faceted approach to the unambiguous structural elucidation of this compound. It details the integrated use of advanced spectroscopic and chromatographic techniques, supported by computational modeling, to confirm not only the molecular connectivity but also the absolute stereochemistry of the chiral center. This guide is intended for researchers, analytical scientists, and professionals in drug development who require a robust, field-proven methodology for chiral structure determination.

Introduction: The Imperative of Chirality

Chirality is a fundamental property in drug design and development. For molecules with a single stereocenter, such as 2-Chloro-1-(3,4-difluorophenyl)ethanol, two enantiomers—(R) and (S)—exist. These molecules are non-superimposable mirror images with identical physical properties in an achiral environment, but they can interact differently with chiral biological systems like enzymes and receptors.[2] Therefore, confirming the absolute configuration of the desired (S)-enantiomer is not merely an analytical exercise but a critical step for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

Foundational Analysis: Confirming Molecular Identity

Before interrogating the stereochemistry, the fundamental chemical structure and molecular formula (C₈H₇ClF₂O) must be confirmed.[3] High-resolution mass spectrometry and a suite of NMR experiments provide the necessary data to establish the molecular framework.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is the first line of analysis to confirm the elemental composition.

  • Expected Molecular Weight: 192.59 g/mol .[3][4]

  • Expected Ionization Pattern: Under Electron Ionization (EI), alcohols typically undergo alpha-cleavage and dehydration.[5][6] For the target molecule, alpha-cleavage between the carbinol carbon (C1) and the chloromethyl carbon (C2) is expected. The presence of chlorine (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio) should result in a characteristic M+2 isotopic pattern for the molecular ion and any chlorine-containing fragments.[5]

Table 1: Predicted HRMS and Key Fragmentation Data

IonFormulaCalculated m/zDescription
[M]⁺[C₈H₇³⁵ClF₂O]⁺192.0126Molecular Ion
[M+2]⁺[C₈H₇³⁷ClF₂O]⁺194.0097Isotopic Peak for ³⁷Cl
[M-H₂O]⁺[C₈H₅ClF₂]⁺174.0021Dehydration Product
[M-CH₂Cl]⁺[C₇H₅F₂O]⁺143.0257Alpha-Cleavage Product
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[7] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments in a suitable deuterated solvent (e.g., CDCl₃) is required for a complete assignment.

  • ¹H NMR: Provides information on the chemical environment and neighboring protons. Key expected signals include the methine proton (CH-OH), the diastereotopic methylene protons (-CH₂Cl), and the aromatic protons on the difluorophenyl ring.

  • ¹³C NMR: Shows the number of non-equivalent carbon atoms and their chemical environment.[8] The spectrum should display eight distinct signals corresponding to the eight carbons in the molecule.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, confirming which protons are adjacent.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
1CH-OH~5.0 (dd)~70-75H1 to C2, C1', C2', C6'
2CH₂Cl~3.7-3.9 (m, 2H)~45-50H2 to C1, C1'
1'C-~135-140H1, H2', H6' to C1'
2'CH~7.2 (d)~115-120H1, H6' to C2'
3'C-F-~150 (dd)H2', H5' to C3'
4'C-F-~150 (dd)H5', H6' to C4'
5'CH~7.1 (m)~117-122H4', H6' to C5'
6'CH~7.3 (m)~125-130H1, H2', H5' to C6'
-OHVariable--
Note: Chemical shifts are estimates and can vary based on solvent and concentration. Coupling patterns (J-coupling) with fluorine atoms are expected for aromatic protons and carbons.

Stereochemical Determination: The Core Challenge

With the molecular connectivity established, the next and most critical phase is the determination of the absolute configuration at the C1 stereocenter.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the industry-standard method for separating enantiomers and determining enantiomeric purity or enantiomeric excess (ee).[9][10] The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Rationale: The choice of CSP is paramount. Polysaccharide-based CSPs, such as those derived from cellulose or amylose tris(3,5-dimethylphenylcarbamate), are highly effective for a broad range of chiral compounds, including alcohols.[10] A screening approach using multiple columns and mobile phases is often the most efficient strategy.[11]

Experimental Protocol: Chiral HPLC Method Development

  • Column Screening:

    • Column 1: Lux® Cellulose-1 or Chiralcel® OD-H (Cellulose-based)

    • Column 2: Lux® Amylose-1 or Chiralpak® AD (Amylose-based)

  • Mobile Phase Screening (Normal Phase):

    • System A: n-Hexane / Isopropanol (IPA) mixtures (e.g., 90:10, 80:20 v/v)

    • System B: n-Hexane / Ethanol (EtOH) mixtures (e.g., 90:10, 80:20 v/v)

    • Rationale: Normal phase often provides better selectivity for this class of compounds.

  • Analysis Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

  • Optimization: Once baseline separation is achieved, the mobile phase composition can be fine-tuned to optimize resolution and analysis time.

  • Peak Identification: To assign the (S)-enantiomer peak, a certified reference standard of this compound must be injected under the optimized conditions.

Definitive Assignment: Vibrational Circular Dichroism (VCD)

While chiral HPLC separates enantiomers, it does not inherently assign the absolute configuration without a known standard. Vibrational Circular Dichroism (VCD) is a powerful technique that provides this assignment without the need for crystallization.[2][12] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[13]

The process involves comparing the experimentally measured VCD spectrum with a spectrum predicted by quantum mechanical calculations (typically Density Functional Theory, DFT) for a known configuration (e.g., the S-enantiomer).[2][14]

  • If the experimental and calculated spectra match (same sign and relative intensity for major bands), the absolute configuration of the sample is confirmed as the one used in the calculation (S).[2]

  • If the spectra are mirror images, the sample has the opposite configuration (R).[2]

Rationale: This method is highly reliable and has become a go-to alternative to X-ray crystallography, especially for oils or non-crystalline solids.[2][13] The accuracy of the DFT calculation is critical and depends on identifying the correct low-energy conformers of the molecule in the chosen solvent.[14]

Workflow: VCD-Based Absolute Configuration Assignment

The following diagram illustrates the workflow for assigning absolute configuration using VCD.

VCD_Workflow cluster_exp Experimental cluster_comp Computational exp_sample Dissolve Sample in CDCl3 vcd_exp Measure Experimental IR and VCD Spectra exp_sample->vcd_exp compare Compare Spectra vcd_exp->compare Experimental Data comp_model Build 3D Model of (S)-Enantiomer conf_search Perform Conformational Search (DFT) comp_model->conf_search vcd_calc Calculate Boltzmann-Averaged IR and VCD Spectra conf_search->vcd_calc vcd_calc->compare Calculated Data assign Assign Absolute Configuration compare->assign

Caption: Workflow for VCD-based absolute configuration assignment.

The Gold Standard: X-Ray Crystallography

When a single crystal of suitable quality can be obtained, single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[15][16][17] The technique of anomalous dispersion allows for the unambiguous assignment of stereochemistry without reference to any other standard.

Caveat: The primary challenge with this method is the ability to grow a high-quality crystal, which is not always feasible, particularly for viscous liquids or oils.[3][15]

Integrated Analysis and Final Elucidation

The strength of this guide's methodology lies in the integration of orthogonal data sets. The structure elucidation is not complete until all data points converge to support the same structural and stereochemical assignment.

Elucidation_Logic cluster_structure Structural Connectivity cluster_stereo Stereochemical Identity start Analyte Sample ms HRMS (Formula: C₈H₇ClF₂O) start->ms nmr 1D & 2D NMR (Atom Connectivity) start->nmr hplc Chiral HPLC (Enantiomeric Purity >99% ee) start->hplc vcd VCD vs. DFT Calculation (Confirms (S)-config) start->vcd conclusion Final Structure Confirmed: This compound ms->conclusion nmr->conclusion hplc->conclusion vcd->conclusion

Caption: Integrated workflow for complete structure elucidation.

A successful elucidation requires that:

  • The molecular formula from HRMS matches the proposed structure.

  • All ¹H and ¹³C NMR signals are fully assigned and all 2D correlations (COSY, HSQC, HMBC) are consistent with the connectivity of 2-Chloro-1-(3,4-difluorophenyl)ethanol.

  • Chiral HPLC shows a single major peak (>99.5% ee) that co-elutes with the certified (S)-enantiomer reference standard.

  • The experimental VCD spectrum shows a strong positive correlation with the DFT-calculated spectrum for the (S)-enantiomer.

When all these conditions are met, the structure of This compound can be considered unequivocally confirmed.

Conclusion

References

(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol CAS number 1006376-60-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol: Synthesis, Characterization, and Application

Introduction

This compound, a chiral chlorohydrin, has emerged as a cornerstone intermediate in the synthesis of advanced pharmaceutical agents. Its structural features—a stereogenic carbinol center and a difluorinated phenyl ring—make it a highly valuable building block, particularly for creating molecules with precise three-dimensional orientations essential for therapeutic efficacy. This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and professionals in drug development. We will delve into its synthesis, with a focus on both traditional asymmetric chemical methods and modern green biocatalytic routes, its critical role in the production of the antiplatelet drug Ticagrelor, and the analytical methodologies required for its quality control.

The primary significance of this molecule lies in its role as a key chiral intermediate for the synthesis of Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[1][2] The specific (S)-configuration of the alcohol is crucial for establishing the correct stereochemistry in the final drug product, directly impacting its pharmacological activity and safety profile.[3]

Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in its effective application. These properties dictate handling, reaction conditions, and analytical approaches.

PropertyValueSource(s)
CAS Number 1006376-60-8[3][4]
Molecular Formula C₈H₇ClF₂O[4][5]
Molecular Weight 192.59 g/mol [4][5]
Appearance Colorless to light yellow liquid; may also be a yellow solid.[3][5][6]
Purity Typically ≥97.5%[3][5]
Storage Condition 2-8°C, often stored under an inert atmosphere like Argon.[3][7]

Synthesis Methodologies: A Comparative Analysis

The synthesis of this compound with high enantiomeric purity is paramount. Two primary strategies have been successfully employed: asymmetric chemical reduction and biocatalytic reduction. The choice between these methods often involves a trade-off between setup complexity, cost, and environmental impact.

Asymmetric Chemical Reduction: The Corey-Bakshi-Shibata (CBS) Method

The CBS reduction is a well-established and reliable method for the enantioselective reduction of prochiral ketones. This reaction utilizes a chiral oxazaborolidine catalyst, typically derived from proline, to stereoselectively deliver a hydride from a stoichiometric reducing agent, such as borane, to the ketone.

Causality of the Method: The effectiveness of the CBS reduction hinges on the formation of a rigid, sterically defined complex between the chiral catalyst, the borane, and the substrate ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone. The catalyst's chiral environment dictates the facial selectivity of the hydride attack on the carbonyl group, leading to the preferential formation of the (S)-enantiomer. The use of an inert atmosphere and low temperatures is critical to prevent catalyst degradation and minimize side reactions, ensuring high enantioselectivity.

Experimental Protocol: CBS Reduction [4]

  • Reactor Setup: Under a nitrogen atmosphere, add a solution of (S)-methyl-CBS catalyst (e.g., 1M in toluene) to a dry reaction flask.

  • Reagent Addition: Slowly add a borane-tetrahydrofuran (BH₃·THF) complex solution to the catalyst while maintaining the temperature at approximately 10°C. Stir for 1 hour to allow for complex formation.

  • Substrate Introduction: Dissolve the starting material, 2-chloro-1-(3,4-difluorophenyl)ethanone, in toluene. Add this solution dropwise to the reaction mixture over 2 hours, ensuring the temperature remains at 10°C.

  • Reaction Monitoring: Allow the reaction to proceed for 1 hour at 10°C. Monitor the conversion of the ketone to the alcohol via thin-layer chromatography (TLC) or HPLC.

  • Quenching: Carefully quench the reaction by the dropwise addition of dilute sulfuric acid, keeping the temperature below 10°C.

  • Workup and Isolation: After quenching, allow the mixture to warm to room temperature and stir for 30 minutes. Separate the organic layer. Wash the organic phase sequentially with a saturated sodium bicarbonate solution and water.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil. For this specific protocol, a yield of 98.9% with an enantiomeric excess (ee) of 98.9% was reported.[4]

CBS_Reduction_Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Asymmetric Reduction cluster_workup Quench & Isolation catalyst (S)-Methyl-CBS Catalyst borane BH₃·THF Complex catalyst->borane Complexation (10°C, 1h) reaction_vessel Reaction (10°C, 1h) ketone 2-Chloro-1-(3,4-difluoro phenyl)ethanone (in Toluene) ketone->reaction_vessel Slow Addition quench Quench (Dilute H₂SO₄) reaction_vessel->quench extraction Liquid-Liquid Extraction quench->extraction purification Dry & Evaporate extraction->purification product (S)-Alcohol Product purification->product Biocatalytic_Reduction cluster_main Main Catalytic Cycle cluster_regen Cofactor Regeneration Cycle Ketone Ketone Substrate KRED_NADPH KRED-NADH (Active Enzyme) Ketone->KRED_NADPH Binds to Active Site Product (S)-Alcohol Product KRED_NADPH->Product Hydride Transfer KRED_NADP KRED-NAD⁺ (Oxidized Enzyme) KRED_NADPH->KRED_NADP Releases Product GDH Glucose Dehydrogenase (GDH) KRED_NADP->GDH NAD⁺ GDH->KRED_NADPH Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH Ticagrelor_Pathway start This compound intermediate Key Cyclopropyl Intermediate start->intermediate Multi-step Conversion (e.g., Cyclopropanation) ticagrelor Ticagrelor intermediate->ticagrelor Further Functionalization

References

A Technical Guide to the Spectroscopic Characterization of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Chiral Intermediate

(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is a chiral alcohol of significant interest in medicinal chemistry and pharmaceutical development. Its structural features, including a stereogenic center, a difluorinated aromatic ring, and a reactive chloromethyl group, make it a valuable and versatile building block in organic synthesis. Most notably, it serves as a critical intermediate in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome.[1][2]

The precise stereochemistry and functional group arrangement of this molecule (CAS Number: 1006376-60-8, Molecular Formula: C₈H₇ClF₂O) are paramount to its utility and the efficacy of the final active pharmaceutical ingredient (API).[3][4] Therefore, rigorous structural confirmation and purity assessment are essential. This guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound, offering a framework for its unambiguous identification. We will explore the expected data from Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, explaining the causality behind the spectral features.

Molecular Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR reveals the number of distinct hydrogen environments and their proximity to one another. For this compound, we anticipate five distinct signals corresponding to the different types of protons in the molecule.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small drop of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal reference standard for calibrating the chemical shift axis.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Collect a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative ratio of protons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Dissolve Sample in CDCl₃ P2 Add TMS Standard P1->P2 A1 Insert into Spectrometer (≥400 MHz) P2->A1 A2 Acquire FID A1->A2 D1 Fourier Transform A2->D1 D2 Phase & Baseline Correction D1->D2 D3 Integration & Peak Picking D2->D3 Final Spectrum Final Spectrum D3->Final Spectrum

Workflow for acquiring a ¹H NMR spectrum.

While a publicly available spectrum for this specific molecule is not readily accessible, we can predict its features with high confidence based on the analysis of structurally similar compounds.[5]

Signal LabelPredicted δ (ppm)MultiplicityCoupling (J in Hz)IntegrationAssignment
a~2.5 - 3.5Singlet (broad)-1H-OH
b~3.7 - 3.9Doublet of Doublets (dd)J(H-H) ≈ 4-6, J(H-H) ≈ 11-122H-CH₂Cl
c~5.0 - 5.2Triplet (t) or Multiplet (m)J(H-H) ≈ 4-61H-CH(OH)-
d, e, f~7.0 - 7.4Multiplets (m)J(H-F), J(H-H)3HAr-H

Causality and Interpretation:

  • Hydroxyl Proton (a): The hydroxyl proton signal is often broad and its chemical shift is variable, depending on concentration and solvent, due to hydrogen bonding exchange. It typically appears as a singlet as its coupling to adjacent protons is often not observed.

  • Chloromethyl Protons (b): The two protons on the carbon bearing the chlorine are diastereotopic due to the adjacent chiral center. They will appear as a complex multiplet, likely a doublet of doublets, resulting from coupling to the benzylic proton (c). The electronegative chlorine atom deshields these protons, shifting them downfield to ~3.7-3.9 ppm.

  • Benzylic Proton (c): This proton is attached to the carbon bearing the hydroxyl group and the aromatic ring. It is significantly deshielded by both the oxygen and the aromatic system, placing its signal around 5.0-5.2 ppm. It will be split by the two adjacent chloromethyl protons, resulting in a triplet or a more complex multiplet.

  • Aromatic Protons (d, e, f): The three protons on the difluorophenyl ring will appear in the aromatic region (~7.0-7.4 ppm). Their signals will be complex multiplets due to both proton-proton (ortho, meta) and proton-fluorine coupling.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons and insight into their chemical environment (e.g., hybridization, attachment to electronegative atoms).

The protocol is nearly identical to that for ¹H NMR, using the same sample. The key difference is the observation frequency, which is specific to the ¹³C nucleus (e.g., 100 or 125 MHz on a 400 or 500 MHz spectrometer, respectively). Spectra are typically acquired in a proton-decoupled mode, where all signals appear as singlets, simplifying the spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Use Same Sample (in CDCl₃ with TMS) A1 Tune Spectrometer to ¹³C Frequency P1->A1 A2 Acquire Proton-Decoupled FID A1->A2 D1 Fourier Transform A2->D1 D2 Phase & Baseline Correction D1->D2 Final Spectrum Final Spectrum D2->Final Spectrum

Workflow for acquiring a ¹³C NMR spectrum.

Based on established chemical shift ranges and data from similar structures, the following signals are expected.[5][6]

Predicted δ (ppm)AssignmentRationale
~50-CH₂Cl Aliphatic carbon attached to highly electronegative chlorine.
~72-CH(OH)- Aliphatic carbon attached to electronegative oxygen.
~115 - 125Aromatic CH Aromatic carbons. Signals will be split due to C-F coupling.
~138 - 142Aromatic C-CH Quaternary aromatic carbon attached to the ethanol side chain.
148 - 152 (d, J250 Hz)Aromatic C-F Quaternary aromatic carbons directly bonded to fluorine, showing large C-F coupling constants.

Causality and Interpretation:

  • The carbon atoms directly attached to electronegative atoms (Cl, O, F) are significantly deshielded and appear at higher chemical shifts (further downfield).[6]

  • The two carbons bonded to fluorine will exhibit large one-bond coupling constants (¹JCF), appearing as doublets in a proton-coupled ¹³C spectrum. Even in a decoupled spectrum, these large couplings can affect signal shape and intensity. The other aromatic carbons will show smaller two- and three-bond couplings to fluorine.

  • The eight carbon atoms of the molecule are all chemically non-equivalent, and thus eight distinct signals are expected in the ¹³C NMR spectrum.

Mass Spectrometry (MS): Determining Molecular Mass and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural clues from its fragmentation pattern.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray Ionization (ESI) is a common "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺.

  • Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their m/z ratio.

  • Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

G Prep Prepare Dilute Solution Ion Introduce into ESI Source (Ionization) Prep->Ion Sep Mass Analyzer (Separation by m/z) Ion->Sep Det Ion Detection Sep->Det Spec Generate Mass Spectrum Det->Spec

Workflow for Mass Spectrometry.
FeaturePredicted m/zInterpretation
Molecular Weight192.59 g/mol Calculated for C₈H₇ClF₂O.[3]
[M+H]⁺ Ion193.0The protonated parent molecule.
Isotopic Pattern193.0 / 195.0 (~3:1 ratio)The characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl). This is a definitive marker.
Key Fragments143.0Loss of CH₂Cl group ([M-CH₂Cl]⁺).
175.0Loss of H₂O ([M-H₂O+H]⁺).

Causality and Interpretation:

  • The most crucial piece of information is the molecular ion peak, which confirms the molecular weight. In ESI, this is typically observed as the [M+H]⁺ or [M+Na]⁺ adduct.

  • The presence of a single chlorine atom provides a highly distinctive isotopic pattern. Natural chlorine consists of two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two peaks for every chlorine-containing ion, separated by 2 m/z units, with a relative intensity ratio of approximately 3:1. Observing this pattern is strong evidence for the presence of one chlorine atom.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. Specific types of bonds absorb IR radiation at characteristic frequencies, making it an excellent tool for identifying the presence or absence of key functional groups.

  • Sample Preparation: As the compound is a viscous liquid, a spectrum can be easily obtained by placing a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a drop of the sample directly onto the ATR crystal.

  • Data Acquisition: Place the sample in an FTIR (Fourier Transform Infrared) spectrometer and acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Background Subtraction: A background spectrum (of air or the clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Place drop of liquid on ATR crystal or between KBr plates A2 Record Sample Spectrum P1->A2 A1 Record Background Spectrum A1->A2 D1 Background Subtraction D2 Peak Identification D1->D2 Final Spectrum Final Spectrum D2->Final Spectrum

Workflow for acquiring an FT-IR spectrum.
Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
~3600 - 3200Strong, BroadO-H stretchAlcohol
~3100 - 3000MediumC-H stretchAromatic
~3000 - 2850MediumC-H stretchAliphatic
~1600 & ~1500Medium-StrongC=C stretchAromatic Ring
~1300 - 1100StrongC-F stretchAryl Fluoride
~1150 - 1050StrongC-O stretchAlcohol
~800 - 600StrongC-Cl stretchAlkyl Chloride

Causality and Interpretation:

  • O-H Stretch: The most prominent feature in the IR spectrum of an alcohol is the strong, broad absorption band for the O-H stretch, centered around 3300 cm⁻¹. The broadness is a direct result of intermolecular hydrogen bonding.

  • C-H Stretches: Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the side chain.

  • Fingerprint Region (< 1500 cm⁻¹): This region contains a complex pattern of signals, including the strong stretching vibrations for the C-F and C-O bonds, as well as the C-Cl stretch at lower wavenumbers. While complex, this region is unique to the molecule and serves as a "fingerprint" for identification when compared to a reference spectrum.

Conclusion: A Synergistic Approach to Structural Verification

The structural elucidation of this compound is definitively achieved through the synergistic use of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming atomic connectivity and stereochemistry. Mass spectrometry validates the molecular weight and elemental composition, with the chlorine isotopic pattern serving as a key confirmation point. Finally, IR spectroscopy provides unambiguous evidence for the presence of the critical hydroxyl, aryl fluoride, and alkyl chloride functional groups. Together, these methods form a self-validating system, ensuring the identity, purity, and structural integrity of this vital pharmaceutical intermediate.

References

Physical and chemical characteristics of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

Abstract

This technical guide provides a comprehensive overview of this compound, a critical chiral intermediate in contemporary pharmaceutical synthesis. The document delves into its fundamental physical and chemical characteristics, detailed spectral analysis, established synthesis methodologies, and essential safety protocols. Designed for researchers, chemists, and professionals in drug development, this guide synthesizes technical data with practical insights, emphasizing the compound's significance as a key building block, most notably in the synthesis of the antiplatelet agent Ticagrelor. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this paper serves as a vital resource for the scientific community engaged in organic synthesis and medicinal chemistry.

Introduction: A Keystone Chiral Intermediate

This compound is a high-value chiral alcohol that has garnered significant attention in the pharmaceutical industry. Its structural features—a stereodefined secondary alcohol, a chloromethyl group, and a difluorinated phenyl ring—make it a versatile and indispensable precursor for complex molecular targets.

The primary driver for its importance is its role as a vital chiral synthon for the synthesis of Ticagrelor[1][2]. Ticagrelor is a direct-acting P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome[1][2]. The specific (S)-stereochemistry of the alcohol is paramount, as it dictates the absolute stereochemistry of the final active pharmaceutical ingredient (API), ensuring its efficacy and pharmacological specificity[3]. This guide elucidates the core scientific principles and practical methodologies associated with this key molecule.

Physicochemical Characteristics

The physical and chemical properties of this compound define its behavior in chemical reactions, purification processes, and storage. A summary of these properties is presented below.

PropertyValueSource(s)
CAS Number 1006376-60-8[4][5]
Molecular Formula C₈H₇ClF₂O[4][5][6]
Molecular Weight 192.59 g/mol [4][5]
Appearance Clear, almost colorless viscous liquid or Yellow Solid[5][7]
Purity ≥98%[4][7]
Density 1.37 g/cm³[7]
Boiling Point 256.3 °C[7]

Note on Appearance: The appearance is reported variably as a viscous liquid or a yellow solid. This variation may depend on the purity of the substance and the ambient temperature, as some high molecular weight alcohols can exist as supercooled liquids or waxy solids at or near room temperature.

Spectral Analysis: Elucidating the Structure

Spectroscopic methods are essential for the structural confirmation and purity assessment of this compound. While specific spectra are proprietary to manufacturers, a detailed prediction based on fundamental principles of NMR spectroscopy provides a robust framework for analysis.

Caption: Molecular structure with proton designations for NMR analysis.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms.

Proton DesignationPredicted δ (ppm)Predicted MultiplicityIntegrationRationale
Hₐ, Hₑ (Aromatic)7.0 - 7.4Multiplet (m)3HThe three protons on the difluorophenyl ring will appear in the aromatic region. Their signals will be complex multiplets due to coupling with each other and with the two fluorine atoms.
Hₒ (Hydroxyl)2.0 - 4.0Broad Singlet (br s)1HThe chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature. It typically appears as a broad singlet due to hydrogen bonding and chemical exchange.[8] This peak disappears upon a D₂O shake.[9]
Hₓ (Benzylic)~4.9 - 5.1Doublet of Doublets (dd)1HThis proton is on the chiral carbon (α-carbon) adjacent to the oxygen and the aromatic ring, causing significant deshielding.[8] It will be split by the two diastereotopic protons of the chloromethyl group (Hբ).
(Chloromethyl)~3.7 - 3.9Multiplet (m)2HThese two protons are diastereotopic due to the adjacent chiral center. They will appear as a complex multiplet, each being split by the other and by the benzylic proton (Hₓ). The adjacent chlorine atom causes a downfield shift.
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum identifies the different carbon environments in the molecule.

Carbon DesignationPredicted δ (ppm)Rationale
Aromatic Carbons 115 - 155Six distinct signals are expected for the aromatic carbons. The carbons bonded to fluorine will show large C-F coupling constants and will be significantly shifted.
C-OH (Benzylic) 70 - 75The carbon atom bonded to the hydroxyl group is significantly deshielded and appears in this region, typical for secondary alcohols.[8]
C-Cl (Chloromethyl) 45 - 50The carbon atom bonded to the chlorine is deshielded by the electronegative halogen.

Synthesis Methodologies

The efficient and stereoselective synthesis of this compound is crucial for its industrial application. Both biocatalytic and traditional chemical methods have been developed.

Caption: General synthesis pathways for this compound.

Protocol 1: Enzymatic Asymmetric Reduction

Biocatalysis offers a green and highly selective route. The use of a ketoreductase (KRED) enzyme facilitates the asymmetric reduction of the prochiral ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone, to the desired (S)-alcohol with high enantiomeric excess.[1][2]

Rationale: This method is preferred for industrial applications due to its high selectivity (>99.9% ee), mild reaction conditions, and reduced environmental impact compared to metal-catalyzed reductions[1][2]. The enzyme's active site creates a chiral environment that forces the hydride transfer from the NADPH cofactor to occur on only one face of the ketone, leading to the (S)-product.

Step-by-Step Methodology:

  • Enzyme Preparation: A suitable ketoreductase (e.g., KR-01) is prepared, often through overexpression in a host organism like E. coli.[2]

  • Reaction Setup: A buffered aqueous solution (e.g., phosphate buffer) is prepared. A cofactor regeneration system, often involving a sacrificial alcohol like isopropanol and a corresponding dehydrogenase, is included to recycle the expensive NADPH cofactor.

  • Substrate Addition: The substrate, 2-chloro-1-(3,4-difluorophenyl)ethanone, is added to the reaction mixture. High substrate concentrations (up to 500 g/L) have been reported to be effective.[1][2]

  • Bioreduction: The reaction is maintained at a controlled temperature and pH while stirring. The progress is monitored by HPLC until near-complete conversion of the ketone is observed.

  • Workup and Isolation: The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: If necessary, the product can be further purified by column chromatography.

Protocol 2: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The CBS reduction is a robust and widely used chemical method for the enantioselective reduction of ketones.

Rationale: This method relies on a chiral oxazaborolidine catalyst that complexes with a borane source (e.g., borane-THF). The catalyst holds the ketone in a specific orientation, allowing the borane to deliver a hydride to one face of the carbonyl, thus inducing chirality. A patent describes this specific application.[6]

Step-by-Step Methodology:

  • Catalyst Preparation: Under an inert atmosphere (e.g., nitrogen or argon), a solution of the (S)-CBS catalyst (e.g., (S)-1-methyl-3,3-diphenyl-hexahydropyrrolo[1,2-c][4][5]oxazaborole) in an anhydrous solvent like toluene is prepared in a dry reaction vessel.[6]

  • Reagent Addition: A borane source, such as borane-tetrahydrofuran complex (BH₃·THF), is slowly added to the catalyst solution at a controlled temperature (e.g., 10 °C).[6] The mixture is stirred to allow for complex formation.

  • Substrate Addition: A solution of 2-chloro-1-(3,4-difluorophenyl)ethanone in the same anhydrous solvent is added dropwise to the reaction mixture, maintaining the low temperature.

  • Reaction: The reaction is stirred for several hours until completion, as monitored by TLC or HPLC.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of a protic solvent, such as methanol or dilute acid, at a low temperature.

  • Workup and Isolation: The mixture is partitioned between an organic solvent and water or a saturated bicarbonate solution. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified, typically via silica gel chromatography, to yield the pure (S)-alcohol.[6]

Chemical Reactivity and Applications

The utility of this compound lies in its functionality as a bifunctional building block.

  • The Hydroxyl Group: The secondary alcohol can be used in O-alkylation, esterification, or can be activated (e.g., by tosylation) to become a good leaving group for nucleophilic substitution reactions.

  • The Chloroalkyl Group: The primary chloride is susceptible to nucleophilic displacement, allowing for the introduction of various functional groups.

In the synthesis of Ticagrelor, this molecule undergoes further transformations that utilize both of these reactive sites to construct the complex final structure, highlighting its designed purpose as a key intermediate.[1][2] It is also utilized in research to develop novel therapeutic agents for central nervous system disorders.[3]

Safety, Handling, and Storage

Proper handling of this compound is imperative due to its hazardous nature. The following information is derived from available Safety Data Sheets (SDS).[10]

Hazard CategoryGHS Pictogram(s)Signal WordHazard Statement(s)Precautionary Statement(s)
Acute Toxicity GHS07Danger H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.P301+P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Skin Corrosion/Irritation GHS05, GHS07Danger H315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
Serious Eye Damage GHS05Danger H318: Causes serious eye damage.P280: Wear protective gloves/protective clothing/eye protection/face protection.
Respiratory Irritation GHS07Danger H335: May cause respiratory irritation.-

Handling Requirements:

  • Avoid all direct contact with the substance.

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Keep the container tightly sealed to prevent moisture contamination and evaporation.

  • For long-term stability, storage under an inert atmosphere (e.g., Argon) is recommended.[10]

Conclusion

This compound stands out as a molecule of significant industrial and scientific interest. Its well-defined physicochemical properties, coupled with highly selective synthesis routes, enable its effective use as a chiral building block in pharmaceutical manufacturing. A thorough understanding of its spectral characteristics, reactivity, and handling requirements, as detailed in this guide, is essential for any researcher or scientist working with this compound. As drug development continues to demand increasingly complex and stereochemically pure molecules, the importance of key intermediates like this compound will only continue to grow.

References

The Linchpin of Chirality: A Technical Guide to the Role of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol in Ticagrelor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ticagrelor, a direct-acting P2Y12 receptor antagonist, is a cornerstone in the management of acute coronary syndromes. Its complex stereochemistry is central to its therapeutic efficacy, necessitating a highly controlled and stereoselective synthetic process. This technical guide provides an in-depth analysis of a critical chiral intermediate, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, detailing its pivotal role in establishing the requisite stereochemistry of the final active pharmaceutical ingredient (API). We will explore the advanced synthetic methodologies for this intermediate, with a particular focus on green and efficient enzymatic reductions, and delineate its subsequent transformation into the key cyclopropylamine moiety that ultimately couples with the triazolopyrimidine core of Ticagrelor. This document serves as a comprehensive resource, integrating mechanistic insights, detailed experimental protocols, and comparative data to support researchers and professionals in the field of pharmaceutical development.

Introduction: Ticagrelor and the Imperative of Stereoselectivity

Ticagrelor is a cyclopentyl-triazolo-pyrimidine that reversibly inhibits the P2Y12 receptor, preventing ADP-induced platelet aggregation.[1][2] Its molecular structure possesses multiple chiral centers, and its biological activity is highly dependent on the correct absolute stereochemistry. The synthesis of Ticagrelor is a significant undertaking in medicinal chemistry, with numerous patented routes developed to optimize yield, purity, and cost-effectiveness.[3][4] A convergent synthesis approach is commonly employed, which involves the preparation of key chiral building blocks that are later coupled to form the final molecule.[5]

One of the most crucial of these building blocks is the chiral cyclopropylamine side chain, specifically (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine. The stereochemistry of this fragment is paramount, and its synthesis often dictates the efficiency and stereochemical purity of the entire Ticagrelor manufacturing process. The cornerstone for establishing this chirality is the synthesis of this compound, a chiral chlorohydrin that serves as the precursor to the cyclopropyl ring system.[6][7]

The Strategic Importance of this compound

This compound is a vital chiral intermediate in the synthesis of Ticagrelor.[8][9] Its significance lies in the fact that the stereocenter at the hydroxyl-bearing carbon directly translates to the desired stereochemistry of the cyclopropane ring in the final API. The synthesis of this intermediate with high enantiomeric purity is therefore a critical control point in the overall manufacturing process.

The primary route to this chiral alcohol is the asymmetric reduction of the prochiral ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone.[10][11] Both traditional chemical methods and modern biocatalytic approaches have been extensively explored for this transformation.

Chemical Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction

Historically, the enantioselective reduction of the parent ketone was achieved using the Corey-Bakshi-Shibata (CBS) reduction.[12][13] This method employs a chiral oxazaborolidine catalyst in the presence of a borane source, such as borane-tetrahydrofuran (BH3·THF) or borane dimethyl sulfide (BMS), to achieve high levels of enantioselectivity.[14][15][16]

The mechanism involves the coordination of the borane to the nitrogen of the CBS catalyst, which then coordinates to the ketone in a sterically controlled manner, allowing for facial-selective hydride delivery to generate the desired (S)-alcohol. While effective, this method often requires cryogenic temperatures, strictly anhydrous conditions, and the use of pyrophoric and hazardous reagents, posing challenges for large-scale industrial production.[13]

Biocatalytic Synthesis: A Green and Efficient Alternative

In recent years, enzymatic reduction has emerged as a superior alternative for the synthesis of this compound.[8][9] This approach utilizes ketoreductases (KREDs), a class of enzymes that can reduce ketones to chiral alcohols with exceptional enantioselectivity and under mild, environmentally benign conditions.[12]

The advantages of biocatalysis in this context are numerous:

  • High Enantioselectivity: KREDs can achieve enantiomeric excess (ee) values often exceeding 99.9%.[8][9]

  • Mild Reaction Conditions: Enzymatic reactions are typically performed in aqueous media at ambient temperature and pressure.

  • Environmental Sustainability: This "green chemistry" approach avoids the use of heavy metals and hazardous reagents, reducing toxic waste.

  • High Substrate Loading: Process optimization has enabled substrate concentrations as high as 500 g/L, making the process highly efficient and suitable for industrial scale-up.[8][9]

Synthesis of this compound via Enzymatic Reduction

The biocatalytic reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone is a highly optimized and efficient process. A ketoreductase, often expressed in a recombinant host such as E. coli, is used as the catalyst. A co-factor recycling system, typically involving an alcohol dehydrogenase and a sacrificial alcohol like isopropanol, is employed to regenerate the NAD(P)H required for the reduction.[12]

Experimental Protocol: Enzymatic Reduction

The following is a representative protocol for the enzymatic synthesis of this compound:

  • Reaction Setup: To a buffered aqueous solution (e.g., 100 mM PBS, pH 6.0-7.0), add the substrate, 2-chloro-1-(3,4-difluorophenyl)ethanone, to the desired concentration (e.g., up to 500 g/L).

  • Co-factor and Co-substrate: Add a catalytic amount of NAD+ and isopropanol (as the co-substrate for co-factor regeneration).

  • Enzyme Addition: Introduce the ketoreductase (e.g., as wet cells of recombinant E. coli).

  • Reaction Conditions: The reaction mixture is agitated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 18-24 hours) until completion, which can be monitored by HPLC.

  • Work-up and Isolation: Upon completion, the product is extracted from the aqueous phase using an organic solvent such as dichloromethane (DCM) or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by silica gel column chromatography if necessary, although the high purity achieved in the enzymatic reaction often allows for its direct use in the subsequent step.[8][9]

Data Presentation: Comparison of Synthetic Routes
ParameterCorey-Bakshi-Shibata (CBS) ReductionEnzymatic (KRED) Reduction
Catalyst Chiral oxazaborolidineKetoreductase (KRED)
Reducing Agent Borane-THF or BMSNAD(P)H (regenerated)
Solvent Anhydrous organic solvents (e.g., Toluene)Aqueous buffer
Temperature Low to cryogenic temperaturesAmbient temperature (e.g., 35°C)
Enantiomeric Excess (ee) 93-99%>99.9%
Yield HighNear quantitative conversion
Process Safety Use of pyrophoric and hazardous reagentsGenerally recognized as safe (GRAS)
Environmental Impact Generation of hazardous waste"Green" and sustainable

Visualization: Synthetic Workflow

Enzymatic_Reduction_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation Substrate 2-Chloro-1-(3,4-difluorophenyl)ethanone Bioreduction Bioreduction (35°C, 18-24h) Substrate->Bioreduction Buffer Aqueous Buffer (PBS) Buffer->Bioreduction Cofactor NAD+ Cofactor->Bioreduction Cosubstrate Isopropanol Cosubstrate->Bioreduction Enzyme Ketoreductase (KRED) Enzyme->Bioreduction Extraction Extraction with Organic Solvent Bioreduction->Extraction Drying Drying & Concentration Extraction->Drying Product This compound Drying->Product

Caption: Workflow for the enzymatic synthesis of the chiral intermediate.

Conversion to Ticagrelor: The Subsequent Synthetic Cascade

The highly enantiopure this compound is the starting point for a multi-step synthesis of the crucial (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine intermediate. This transformation meticulously preserves and transfers the stereochemistry established in the initial reduction step.

Step-by-Step Conversion Pathway
  • Epoxidation: The chiral chlorohydrin is treated with a base, such as sodium hydroxide, to induce an intramolecular Williamson ether synthesis, forming the corresponding (S)-2-(3,4-difluorophenyl)oxirane. This reaction proceeds with inversion of configuration at the chlorine-bearing carbon.

  • Cyclopropanation: The epoxide is then reacted with a phosphonate ylide, typically derived from triethyl phosphonoacetate in the presence of a strong base like sodium hydride. This reaction forms the cyclopropane ring, yielding ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate.

  • Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid, (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid, using standard conditions such as aqueous sodium hydroxide followed by acidic workup.[5]

  • Amidation: The carboxylic acid is converted to the primary amide, (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxamide. This can be achieved through various methods, such as activation with a coupling agent followed by reaction with ammonia, or conversion to the acyl chloride and subsequent ammonolysis.

  • Hofmann or Curtius Rearrangement: The amide undergoes a rearrangement reaction, such as the Hofmann rearrangement (using sodium hypochlorite or hypobromite) or the Curtius rearrangement (via an acyl azide intermediate), to furnish the desired (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine. This rearrangement proceeds with retention of configuration at the migrating carbon.

  • Final Coupling: The resulting chiral amine is then coupled with the activated triazolopyrimidine core of Ticagrelor, typically a chlorinated derivative, in the presence of a base to yield the protected Ticagrelor molecule.

  • Deprotection: Finally, any protecting groups on the cyclopentane diol moiety are removed under acidic conditions to afford the final Ticagrelor API.

Visualization: Conversion to Final API

Ticagrelor_Synthesis_Pathway Chiral_Alcohol This compound Epoxide (S)-2-(3,4-difluorophenyl)oxirane Chiral_Alcohol->Epoxide Base Cyclopropyl_Ester Ethyl (1R,2R)-2-(3,4-difluorophenyl) cyclopropanecarboxylate Epoxide->Cyclopropyl_Ester Triethyl phosphonoacetate, Base Cyclopropyl_Acid (1R,2R)-2-(3,4-difluorophenyl) cyclopropanecarboxylic acid Cyclopropyl_Ester->Cyclopropyl_Acid Hydrolysis Cyclopropyl_Amide (1R,2R)-2-(3,4-difluorophenyl) cyclopropanecarboxamide Cyclopropyl_Acid->Cyclopropyl_Amide Amidation Cyclopropyl_Amine (1R,2S)-2-(3,4-difluorophenyl) cyclopropanamine Cyclopropyl_Amide->Cyclopropyl_Amine Hofmann/Curtius Rearrangement Protected_Ticagrelor Protected Ticagrelor Cyclopropyl_Amine->Protected_Ticagrelor Coupling Ticagrelor_Core Activated Triazolopyrimidine Core Ticagrelor_Core->Protected_Ticagrelor Ticagrelor Ticagrelor API Protected_Ticagrelor->Ticagrelor Deprotection

Caption: Synthetic pathway from the chiral intermediate to Ticagrelor.

Conclusion

The synthesis of this compound represents a critical juncture in the manufacturing of Ticagrelor, as it instills the necessary chirality that is propagated through subsequent steps to the final API. The transition from classical chemical reductions to highly efficient and environmentally benign biocatalytic methods for the synthesis of this intermediate underscores the advancements in pharmaceutical process development. A thorough understanding of the synthesis and transformation of this pivotal building block is essential for researchers and professionals dedicated to the development of robust, sustainable, and economically viable manufacturing processes for complex, life-saving therapeutics like Ticagrelor.

References

The Biological Significance of Chiral Alcohols in Pharmaceuticals: From Stereoselective Synthesis to Clinical Ramifications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

Chirality is a fundamental property of molecular structure that has profound implications in pharmacology. A significant percentage of drugs currently in use are chiral, and their stereochemistry dictates their interaction with the inherently chiral environment of the human body.[1][2] Chiral alcohols, specifically, represent a vital class of compounds that are common structural motifs in active pharmaceutical ingredients (APIs) and are critical intermediates in their synthesis. This technical guide provides a comprehensive exploration of the biological significance of chiral alcohols, addressing their stereoselective synthesis, analytical resolution, and the starkly different pharmacokinetic and pharmacodynamic profiles their enantiomers can exhibit. We will delve into the causality behind experimental choices in asymmetric synthesis and analysis, grounded in authoritative protocols and regulatory expectations, to provide drug development professionals with field-proven insights.

The Principle of Chirality in a Biological Context

The vast majority of biological macromolecules, including enzymes, receptors, and nucleic acids, are chiral.[3][4] They are composed of stereochemically defined building blocks (L-amino acids and D-sugars), creating a highly specific three-dimensional environment. This intrinsic chirality means that a biological system can, and often does, interact differently with the two enantiomers of a chiral drug.[2] Enantiomers are non-superimposable mirror images of a molecule, much like a left and right hand.[5]

This differential interaction is often described by the "hand-in-glove" analogy: a right-handed glove (the receptor) will fit a right hand (one enantiomer) perfectly, but not a left hand (the other enantiomer).[6] Consequently, the two enantiomers of a chiral alcohol-containing drug should be considered as two distinct chemical entities, each with its own potential pharmacological and toxicological profile.[2][7]

The more pharmacologically active enantiomer is termed the eutomer , while the less active one is the distomer .[6][8] The distomer is not always benignly inactive; it can contribute to side effects, be responsible for toxicity, or even antagonize the therapeutic action of the eutomer.[5][8] This fundamental principle is the primary driver for the development of single-enantiomer drugs.

Diagram: Enantiomer Interaction with a Chiral Receptor

The following diagram illustrates how a chiral receptor can selectively bind with one enantiomer (the eutomer) due to a three-point interaction, while the other enantiomer (the distomer) cannot achieve the same optimal fit.

G cluster_0 Chiral Receptor Surface cluster_1 Eutomer (Correct Fit) cluster_2 Distomer (Poor Fit) receptor Binding Site A Binding Site B Binding Site C eutomer Group A Group B Group C eutomer:f0->receptor:f0 Binds eutomer:f1->receptor:f1 Binds eutomer:f2->receptor:f2 Binds distomer Group A Group C Group B distomer:f0->receptor:f0 Binds distomer:f1->receptor:f2 Mismatch distomer:f2->receptor:f1 Mismatch G cluster_asymmetric Asymmetric Synthesis cluster_resolution Kinetic Resolution Prochiral_Ketone Prochiral Ketone Asymmetric_Hydrogenation Asymmetric Hydrogenation (e.g., Ru-catalyst) Prochiral_Ketone->Asymmetric_Hydrogenation H₂, Chiral Catalyst Enzymatic_Reduction Enzymatic Reduction (e.g., ADH, KRED) Prochiral_Ketone->Enzymatic_Reduction Cofactor (NAD(P)H) Racemic_Alcohol Racemic Alcohol Enzymatic_Resolution Enzymatic Resolution (e.g., Lipase) Racemic_Alcohol->Enzymatic_Resolution Acyl Donor, Enzyme Chiral_Alcohol Single Enantiomer Chiral Alcohol Unwanted_Ester Unwanted Enantiomer (Esterified) Separation Separation Step Separation->Chiral_Alcohol Max 50% Yield Separation->Unwanted_Ester Max 50% Yield Asymmetric_Hydrogenation->Chiral_Alcohol High e.e. ~100% Theoretical Yield Enzymatic_Reduction->Chiral_Alcohol High e.e. ~100% Theoretical Yield Enzymatic_Resolution->Separation G Start Define Analyte (Chiral Alcohol) Select_Column Select Chiral Stationary Phase (e.g., Polysaccharide-based) Start->Select_Column Initial_MP Set Initial Mobile Phase (e.g., Hexane/IPA 95:5) Select_Column->Initial_MP Run_Analysis Inject Racemic Standard & Acquire Chromatogram Initial_MP->Run_Analysis Evaluate Evaluate Resolution (Rs) Run_Analysis->Evaluate Adjust_MP Adjust Modifier % (e.g., IPA concentration) Evaluate->Adjust_MP No Success Method Optimized (Rs > 1.5) Evaluate->Success Yes Adjust_MP->Run_Analysis Change_Modifier Change Modifier Type (e.g., IPA -> EtOH) Adjust_MP->Change_Modifier If no improvement Change_Modifier->Run_Analysis Failure Try Different CSP Change_Modifier->Failure If still no improvement

References

An In-depth Technical Guide to (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol: From Discovery to Industrial Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is a chiral alcohol that has emerged as a critical building block in modern pharmaceutical synthesis. Its significance is inextricably linked to the development of Ticagrelor, a P2Y12 platelet inhibitor that has transformed the management of acute coronary syndromes. This guide provides a comprehensive overview of this key intermediate, from its historical context within the development of Ticagrelor to the evolution of its synthesis, culminating in highly efficient and sustainable biocatalytic manufacturing processes. We will delve into the mechanistic underpinnings of various synthetic strategies, offer detailed experimental protocols, and present a comparative analysis to inform researchers, scientists, and drug development professionals in their pursuit of robust and scalable chemical processes.

Introduction: The Emergence of a Key Chiral Intermediate

The story of this compound is a testament to the pivotal role of chiral intermediates in the development of life-saving therapeutics. While the compound itself may not be a household name, its contribution to the efficacy of Ticagrelor is undeniable. Ticagrelor's unique, reversible binding to the P2Y12 receptor, which provides faster and more consistent ADP-receptor inhibition than its predecessors, is in part dictated by its specific stereochemistry.[1] The (S)-configuration of the chloroethanol moiety is essential for the desired pharmacological activity, making the enantioselective synthesis of this intermediate a critical challenge in the manufacturing of the final active pharmaceutical ingredient (API).

This guide will navigate the scientific journey of this compound, exploring the synthetic hurdles and innovative solutions that have defined its production.

Historical Perspective: A Journey Intertwined with Ticagrelor's Development

The discovery and development of this compound are intrinsically linked to the research and development of Ticagrelor by AstraZeneca. Early patent literature from AstraZeneca, such as WO9905143 and WO0034283, first described the novel triazolo[4,5-d]pyrimidine compounds that would lead to Ticagrelor.[2] The initial synthetic routes outlined in these patents laid the groundwork for the preparation of the core structures, and with it, the precursors like 2-chloro-1-(3,4-difluorophenyl)ethanone, the prochiral ketone that is the direct precursor to our compound of interest.

The first disclosed methods for preparing the chiral alcohol often relied on classical chemical resolutions or asymmetric synthesis techniques available at the time. One of the prominent early methods for achieving the desired enantiomer was the Corey-Bakshi-Shibata (CBS) reduction, a powerful tool for the enantioselective reduction of ketones.[3]

As the clinical importance of Ticagrelor grew, so did the demand for a more efficient, cost-effective, and environmentally friendly synthesis of its key intermediates. This demand spurred significant research into alternative synthetic methodologies, leading to the development of highly efficient biocatalytic processes that represent the current state-of-the-art for the industrial production of this compound.

Synthetic Strategies: A Tale of Two Methodologies

The synthesis of this compound is dominated by two primary approaches: chemical asymmetric reduction and enzymatic bioreduction. The choice between these methods is often a balance of factors including scale, cost, desired enantiopurity, and environmental impact.

Chemical Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a well-established and reliable method for the enantioselective reduction of prochiral ketones.[4][5] This reaction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-diphenylprolinol, in the presence of a borane source such as borane-dimethyl sulfide (BMS) or borane-THF.[3][4]

Mechanism of Action:

The key to the enantioselectivity of the CBS reduction lies in the formation of a chiral complex between the oxazaborolidine catalyst, the borane, and the ketone substrate. The ketone coordinates to the Lewis acidic boron of the catalyst in a sterically favored orientation, exposing one of its prochiral faces to the hydride transfer from the coordinated borane.[4][6]

CBS_Mechanism cluster_0 Catalyst Activation and Ketone Coordination cluster_1 Stereoselective Hydride Transfer cluster_2 Product Formation Ketone 2-Chloro-1-(3,4-difluorophenyl)ethanone Complex Chiral Catalyst-Borane-Ketone Complex Ketone->Complex Catalyst (S)-CBS Catalyst Catalyst->Complex Borane BH3 Source Borane->Complex Hydride_Transfer Intramolecular Hydride Transfer Complex->Hydride_Transfer Alkoxyborane Alkoxyborane Intermediate Hydride_Transfer->Alkoxyborane Workup Aqueous Work-up Alkoxyborane->Workup Product This compound Workup->Product

Corey-Bakshi-Shibata (CBS) Reduction Workflow.

Experimental Protocol: CBS Reduction of 2-Chloro-1-(3,4-difluorophenyl)ethanone

  • Catalyst Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), a solution of (S)-diphenylprolinol in anhydrous toluene is treated with trimethoxyborane. The mixture is stirred at a slightly elevated temperature (e.g., 40°C) for approximately 90 minutes to form the oxazaborolidine catalyst in situ.

  • Borane Addition: The reaction mixture is cooled, and a solution of borane-dimethyl sulfide complex in toluene is added dropwise, maintaining the temperature below 45°C. The mixture is stirred for an additional 60 minutes.

  • Substrate Addition: A solution of 2-chloro-1-(3,4-difluorophenyl)ethanone in anhydrous toluene is then added slowly to the reaction mixture, maintaining the temperature between 35-45°C. The reaction is monitored by a suitable analytical technique such as TLC or HPLC.

  • Quenching and Work-up: Upon completion, the reaction is cooled to 10°C and quenched by the slow addition of methanol. The resulting solution is concentrated under reduced pressure to remove excess methanol and borane byproducts.

  • Extraction and Purification: The residue is taken up in an organic solvent (e.g., toluene or ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product. Further purification by column chromatography may be necessary to achieve high purity.

Biocatalytic Synthesis: The Rise of Ketoreductases

The limitations of chemical synthesis, such as the use of stoichiometric amounts of expensive and hazardous reagents and the generation of significant waste streams, have driven the development of more sustainable biocatalytic alternatives.[7] The asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone to its corresponding (S)-alcohol is an ideal transformation for biocatalysis, and a number of highly efficient ketoreductases (KREDs) have been identified and engineered for this purpose.[3][8][9]

Mechanism of Action:

Ketoreductases are enzymes that catalyze the stereoselective reduction of ketones to chiral alcohols using a nicotinamide cofactor (NADH or NADPH) as the hydride source. The enzyme's active site contains a binding pocket that orients the ketone substrate in a specific conformation, allowing for the hydride to be delivered to only one face of the carbonyl group, thus resulting in high enantioselectivity.[10] A cofactor regeneration system, often employing a sacrificial alcohol like isopropanol and a corresponding dehydrogenase or the KRED itself, is typically used to recycle the expensive nicotinamide cofactor.[11]

KRED_Mechanism cluster_0 Enzyme-Substrate Binding cluster_1 Stereoselective Hydride Transfer cluster_2 Product Release and Cofactor Regeneration Ketone 2-Chloro-1-(3,4-difluorophenyl)ethanone Enzyme_Complex Enzyme-Substrate-Cofactor Complex Ketone->Enzyme_Complex KRED Ketoreductase (KRED) KRED->Enzyme_Complex NADH NADH (Hydride Source) NADH->Enzyme_Complex Hydride_Transfer Enzyme-Catalyzed Hydride Transfer Enzyme_Complex->Hydride_Transfer Product_Complex Enzyme-Product-NAD+ Complex Hydride_Transfer->Product_Complex Product_Release Product Release Product_Complex->Product_Release NAD NAD+ Product_Complex->NAD Product This compound Product_Release->Product Cofactor_Regen Cofactor Regeneration System (e.g., Isopropanol/GDH) NAD->Cofactor_Regen Cofactor_Regen->NADH Recycled

Biocatalytic Reduction using a Ketoreductase (KRED).

Experimental Protocol: Ketoreductase-Catalyzed Reduction of 2-Chloro-1-(3,4-difluorophenyl)ethanone

  • Reaction Setup: A buffered aqueous solution (e.g., phosphate buffer, pH 6.0-8.0) is prepared. To this solution are added the ketoreductase enzyme (as a whole-cell lysate, purified enzyme, or immobilized enzyme), the nicotinamide cofactor (e.g., NAD⁺ or NADP⁺), and a cofactor regeneration system (e.g., isopropanol and a suitable dehydrogenase, or simply a high concentration of isopropanol if the KRED has dual activity).

  • Substrate Addition: The substrate, 2-chloro-1-(3,4-difluorophenyl)ethanone, is added to the reaction mixture. Due to the often limited aqueous solubility of the substrate, a co-solvent may be employed, or the reaction can be run at a high substrate loading, forming a biphasic system.

  • Reaction Conditions: The reaction mixture is incubated at a controlled temperature (typically 25-40°C) with agitation. The progress of the reaction is monitored by HPLC to determine conversion and enantiomeric excess (ee).

  • Work-up and Isolation: Once the reaction has reached completion, the product is extracted from the aqueous phase using an organic solvent such as dichloromethane (DCM) or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is often of high purity and may be used directly in the next step. If necessary, further purification can be achieved by crystallization or column chromatography.

Comparative Analysis: Chemical vs. Enzymatic Synthesis

The choice between chemical and enzymatic synthesis for the production of this compound is a critical decision in process development. The following table provides a comparative overview of the two primary methods.

FeatureCorey-Bakshi-Shibata (CBS) ReductionKetoreductase (KRED) Bioreduction
Enantioselectivity Good to excellent (typically 90-98% ee)Excellent to outstanding (>99.9% ee is achievable)[3][8]
Reaction Conditions Anhydrous, inert atmosphere, often cryogenic temperaturesAqueous, mild pH and temperature
Reagents Stoichiometric borane, chiral catalyst, anhydrous solventsCatalytic enzyme and cofactor, aqueous buffer, sacrificial alcohol
Cost High cost of chiral ligand and borane reagentsPotentially high initial enzyme development cost, but lower running costs[12]
Scalability Scalable, but requires specialized equipment for handling hazardous reagentsHighly scalable, often in standard fermentation and reaction vessels
Environmental Impact Generates significant chemical waste"Green" and sustainable, with biodegradable waste streams
Process Safety Use of pyrophoric and toxic reagents (e.g., borane-dimethyl sulfide)Generally safer, with fewer hazardous materials

Industrial Significance and Future Outlook

The industrial synthesis of this compound has largely transitioned from chemical methods to biocatalytic processes due to the significant advantages in terms of enantioselectivity, process safety, cost-effectiveness at scale, and environmental sustainability.[8][10] The development of robust, highly active, and stable ketoreductases through protein engineering and directed evolution has been a key enabler of this transition.[9]

Looking ahead, the field continues to evolve. The discovery and engineering of novel enzymes with even broader substrate scopes, higher activities, and greater stability will further enhance the efficiency of biocatalytic processes. Moreover, the integration of biocatalysis with continuous flow manufacturing technologies promises to deliver even more streamlined and cost-effective production of this and other critical chiral intermediates.

Conclusion

This compound stands as a prime example of the synergy between medicinal chemistry and process development. Its journey from a laboratory-scale chemical synthesis to a large-scale, sustainable biocatalytic process highlights the remarkable advancements in asymmetric synthesis. For researchers and professionals in drug development, the story of this key intermediate serves as a powerful case study in the importance of selecting and optimizing synthetic routes to deliver life-changing medicines to patients worldwide.

References

Methodological & Application

Synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol from 2-chloro-1-(3,4-difluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Enantioselective Synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

Introduction: The Significance of a Chiral Building Block

This compound is a high-value chiral intermediate crucial in the synthesis of advanced pharmaceutical agents.[1][2] Its most prominent application is as a key building block for Ticagrelor, a P2Y₁₂ platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome.[1] The prochiral ketone precursor, 2-chloro-1-(3,4-difluorophenyl)ethanone, presents a significant synthetic challenge: the creation of a specific stereocenter with high fidelity.[3][4] The biological activity of the final drug is critically dependent on the correct (S)-configuration of the alcohol.

This application note provides a detailed guide for researchers and process chemists on the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone. We will explore and contrast two powerful methodologies: the robust, chemically-catalyzed Corey-Bakshi-Shibata (CBS) reduction and the highly selective, environmentally benign biocatalytic reduction using ketoreductases (KREDs). This guide offers not just protocols but also the underlying scientific rationale to empower users to make informed decisions for their specific synthetic goals.

Methodologies for Asymmetric Reduction

The conversion of a prochiral ketone to a single enantiomer alcohol is a cornerstone of modern asymmetric synthesis. The choice of method often depends on factors such as scale, cost, required enantiomeric purity, and environmental considerations.

Chemical Catalysis: The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a renowned and reliable method for the enantioselective reduction of a wide range of ketones.[5][6] The reaction employs a chiral oxazaborolidine catalyst, which, in conjunction with a stoichiometric borane source (e.g., borane-tetrahydrofuran complex, BH₃·THF, or borane-dimethyl sulfide, BMS), directs the delivery of a hydride to one face of the ketone.[7][8][9]

Mechanism of Action: The efficacy of the CBS reduction stems from a well-defined catalytic cycle.[8][10]

  • Catalyst-Borane Adduct Formation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the borane molecule. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom.[8][9]

  • Ketone Coordination: The carbonyl oxygen of the ketone substrate coordinates to the now more Lewis-acidic boron atom of the catalyst. The ketone orients itself to minimize steric hindrance, typically placing its larger substituent away from the chiral framework of the catalyst.[8]

  • Face-Selective Hydride Transfer: A hydride is transferred from the coordinated borane to the carbonyl carbon via a rigid, six-membered ring transition state. This intramolecular transfer is highly face-selective, leading to the formation of the desired alcohol enantiomer.[5][8]

  • Product Release & Catalyst Regeneration: The resulting alkoxyborane product is released, and the catalyst is regenerated to re-enter the catalytic cycle.

This predictable stereochemical outcome and high enantioselectivity make the CBS reduction a powerful tool in organic synthesis.[5]

Biocatalysis: The Precision of Ketoreductases (KREDs)

Biocatalysis offers an increasingly attractive alternative to traditional chemical methods, lauded for its exceptional selectivity and green credentials.[11][12] Ketoreductases (KREDs), a class of oxidoreductase enzymes, catalyze the reduction of ketones to alcohols with near-perfect enantioselectivity (>99.9% ee is often achievable).[1][13]

Mechanism of Action: KREDs utilize a nicotinamide cofactor, either NADH or NADPH, as the source of the hydride.[14]

  • Substrate Binding: The ketone substrate binds to the active site of the enzyme. The three-dimensional architecture of the active site, shaped by specific amino acid residues, precisely orients the substrate.

  • Stereospecific Hydride Transfer: The cofactor (NAD(P)H) binds adjacent to the substrate, and a hydride is transferred from the cofactor to one specific face of the carbonyl group. This transfer is governed by Prelog's rule, although anti-Prelog enzymes are also widely available.[15]

  • Cofactor Regeneration: Since the cofactor is consumed stoichiometrically, a regeneration system is essential for a catalytic process. This is commonly achieved by using a sacrificial alcohol like isopropanol and a corresponding dehydrogenase, or a sugar like glucose with glucose dehydrogenase (GDH), which recycles the oxidized NAD(P)⁺ back to NAD(P)H.[16]

The use of aqueous media, ambient temperatures, and the high selectivity of enzymes make KRED-mediated reductions highly desirable for industrial applications, particularly in the pharmaceutical sector.[1][17]

Comparative Overview of Synthetic Methods

FeatureCorey-Bakshi-Shibata (CBS) ReductionBiocatalytic Reduction (KRED)
Catalyst Chiral Oxazaborolidine (e.g., (S)-Me-CBS)[18]Ketoreductase (KRED) Enzyme[1][16]
Reducing Agent Borane (BH₃·THF or BMS)[7]NAD(P)H (regenerated in situ)[14]
Typical Solvents Anhydrous Aprotic (Toluene, THF)[18]Aqueous Buffer (often with co-solvent like IPA, DMSO)[1]
Temperature Low to ambient (-20°C to 25°C)[18]Ambient (25°C to 40°C)
Typical Yield >95%>98%[1]
Typical ee% 95-99%[18]>99.5%[1][16]
Pros Well-established, predictable, broad substrate scope.Exceptional enantioselectivity, mild/green conditions, high substrate loading possible.[1][11]
Cons Requires strict anhydrous conditions, pyrophoric reagents, metal catalyst removal.[8][9]Enzyme availability/cost, potential for substrate/product inhibition.

Experimental Synthesis Workflow

The general workflow for the synthesis, regardless of the chosen method, involves the reaction, work-up, purification, and analysis stages.

G cluster_start Starting Material cluster_reaction Asymmetric Reduction Step cluster_workup Work-up & Purification cluster_analysis Final Product & Analysis start 2-Chloro-1-(3,4-difluorophenyl)ethanone cbs Method A: CBS Reduction (S)-Me-CBS, BH3-THF Toluene, 10°C start->cbs kred Method B: Biocatalysis KRED, GDH, Glucose, NADP+ Aqueous Buffer, 30°C start->kred quench Reaction Quench (Methanol / Acid) cbs->quench extract Solvent Extraction (e.g., Ethyl Acetate) kred->extract quench->extract purify Purification (Silica Gel Chromatography) extract->purify product This compound purify->product analysis Analysis (NMR, Chiral HPLC for ee%) product->analysis

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Borane reagents are flammable and corrosive.

Protocol 1: CBS-Catalyzed Asymmetric Reduction

This protocol is adapted from established procedures for CBS reductions.[18]

Materials & Reagents:

  • 2-chloro-1-(3,4-difluorophenyl)ethanone (1.0 eq)

  • (S)-1-methyl-3,3-diphenylhexahydropyrrolo[1,2-c][5][7][10]oxazaborole ((S)-Me-CBS), 1 M solution in toluene (0.1 eq)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF (1.0-1.2 eq)

  • Anhydrous Toluene

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

  • Flame-dried, three-neck round-bottom flask with a magnetic stir bar

  • Septa, nitrogen inlet, and bubbler

  • Syringes and needles

  • Low-temperature cooling bath (e.g., ice-water)

Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of dry nitrogen.

  • Catalyst Charging: To the flask, add the (S)-Me-CBS solution (0.1 eq) via syringe.

  • Borane Addition: Cool the flask to 10°C. Slowly add the BH₃·THF solution (1.1 eq) dropwise via syringe over 15 minutes. Stir the resulting mixture at 10°C for 30 minutes.

  • Substrate Addition: Dissolve the 2-chloro-1-(3,4-difluorophenyl)ethanone (1.0 eq) in anhydrous toluene. Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 15°C.

  • Reaction Monitoring: Stir the reaction at 10°C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or HPLC (typically complete in 1-3 hours).

  • Quenching: Once the reaction is complete, cool the mixture to 0°C. Very slowly and carefully, add methanol dropwise to quench the excess borane. Vigorous gas evolution will occur.

  • Work-up: After gas evolution ceases, add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude oil by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the pure this compound. A yield of 98.9% with an ee value of 98.9% has been reported under similar conditions.[18]

Protocol 2: Biocatalytic Reduction with a Ketoreductase (KRED)

This protocol is a representative example based on published enzymatic processes.[1][16]

Materials & Reagents:

  • Ketoreductase (KRED) powder or solution

  • Glucose Dehydrogenase (GDH)

  • β-Nicotinamide adenine dinucleotide phosphate (NADP⁺) or NAD⁺

  • D-Glucose

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • 2-chloro-1-(3,4-difluorophenyl)ethanone (substrate)

  • Isopropyl alcohol (IPA) or Dimethyl sulfoxide (DMSO) (as co-solvent)

  • Ethyl acetate

Equipment:

  • Temperature-controlled shaking incubator

  • pH meter

  • Centrifuge (if using whole cells)

  • Reaction vessel (e.g., Erlenmeyer flask)

Procedure:

  • Buffer Preparation: Prepare the potassium phosphate buffer and adjust the pH to 7.0.

  • Reaction Mixture Assembly: In the reaction vessel, combine the buffer, D-glucose (e.g., 1.1 eq), and the cofactor NADP⁺ (e.g., 0.001 eq).

  • Enzyme Addition: Add the GDH and the KRED to the mixture and stir gently to dissolve.

  • Substrate Addition: Dissolve the 2-chloro-1-(3,4-difluorophenyl)ethanone in a minimal amount of a water-miscible co-solvent like IPA. Add this solution to the reaction buffer. Substrate concentrations can be very high, with reports of up to 500 g/L achieving near-complete conversion.[1]

  • Reaction: Place the vessel in a shaking incubator at 30-35°C and shake at ~200 rpm.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots, extracting with ethyl acetate, and analyzing by HPLC.

  • Work-up: Once the reaction reaches completion (>99% conversion), add an equal volume of ethyl acetate to the reaction mixture and stir vigorously for 15-30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer again with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product. Often, the product is of sufficient purity (>99%) for subsequent steps without further chromatographic purification.[1]

Analysis of Enantiomeric Excess (ee)

Accurate determination of the enantiomeric excess is critical to validate the success of the asymmetric synthesis.

Primary Method: Chiral High-Performance Liquid Chromatography (HPLC) Chiral HPLC is the gold standard for separating and quantifying enantiomers.[19][20]

  • Principle: A chiral stationary phase (CSP) within the HPLC column interacts differently with the two enantiomers, leading to different retention times and thus separation.

  • Typical Conditions:

    • Column: Chiralpak IC or similar cellulose- or amylose-based column.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A common starting point is 90:10 Hexane:IPA.

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: UV detector set to a wavelength where the analyte absorbs (e.g., 254 nm).

  • Calculation: The enantiomeric excess (ee%) is calculated from the integrated peak areas of the two enantiomers (Area₁ and Area₂) using the formula:

    • ee% = |(Area₁ - Area₂) / (Area₁ + Area₂)| × 100

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Conversion / Yield (CBS): Inactive borane reagent; insufficient reagent stoichiometry; presence of moisture.[21] (KRED): Low enzyme activity; enzyme inhibition by substrate/product; incorrect pH or temperature.(CBS): Use a fresh, titrated bottle of BH₃·THF; increase equivalents to 1.2-1.5; ensure all glassware is rigorously dried and the reaction is under an inert atmosphere.[8][9] (KRED): Increase enzyme loading; perform reaction at lower substrate concentration; optimize pH and temperature for the specific KRED.
Low Enantioselectivity (ee%) (CBS): Reaction temperature too high; catalyst degradation; presence of impurities that chelate the catalyst. (KRED): Contaminating enzyme activity; non-optimal reaction conditions.(CBS): Lower the reaction temperature (e.g., to 0°C or -20°C); use a fresh catalyst solution; purify the starting ketone. (KRED): Source a higher purity enzyme; screen different KREDs; ensure the cofactor regeneration system is efficient.
Side Product Formation (CBS): Over-reduction or side reactions from reactive intermediates. (KRED): Unlikely if a specific KRED is used, but potential for side reactions from whole-cell systems.(CBS): Ensure slow, controlled addition of reagents at low temperature; quench the reaction promptly upon completion. (KRED): Use an isolated enzyme preparation instead of whole cells if side activities are observed.

Conclusion

The synthesis of this compound can be achieved with excellent yield and enantioselectivity using both chemical and biocatalytic methods. The Corey-Bakshi-Shibata reduction offers a versatile and well-understood chemical route, though it requires rigorous control of reaction conditions. In contrast, biocatalysis with ketoreductases provides a greener, often simpler, and exceptionally selective path to the desired product, aligning with the principles of modern, sustainable pharmaceutical manufacturing. The choice between these powerful techniques will depend on the specific project requirements, including scale, available resources, and desired purity profile.

References

Application Note: High-Efficacy Strategies for the Asymmetric Reduction of 2-Chloro-1-(3,4-difluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical development. This guide provides a detailed technical overview and validated protocols for the asymmetric reduction of the prochiral ketone 2-chloro-1-(3,4-difluorophenyl)ethanone (CFPO). The resulting product, (S)- or (R)-2-chloro-1-(3,4-difluorophenyl)ethanol (CFPL), is a critical chiral intermediate in the synthesis of Ticagrelor, a potent P2Y12 receptor antagonist used in the treatment of acute coronary syndromes.[1][2] We will explore and contrast two primary methodologies: transition metal-catalyzed asymmetric hydrogenation and biocatalytic reduction using ketoreductases (KREDs), providing researchers and process chemists with the foundational knowledge to select and implement the optimal strategy for their specific needs.

Introduction: The Strategic Importance of Chiral (S)-CFPL

The therapeutic efficacy of many active pharmaceutical ingredients (APIs) is intrinsically linked to their stereochemistry. In the case of Ticagrelor, the specific stereoisomer derived from (S)-2-chloro-1-(3,4-difluorophenyl)ethanol is essential for its biological activity. The synthesis of this chiral alcohol from its prochiral ketone precursor, 2-chloro-1-(3,4-difluorophenyl)ethanone, presents a significant synthetic challenge: the precise control of stereochemistry at the newly formed secondary alcohol.

This application note addresses this challenge directly by detailing robust methods that deliver high enantiomeric excess (e.e.) and yield. We will delve into the mechanistic underpinnings of both chemical and enzymatic approaches, providing a causal explanation for experimental design choices.

Methodologies for Asymmetric Reduction

Two dominant and highly effective strategies have emerged for this transformation: metal-catalyzed asymmetric hydrogenation and enzyme-catalyzed bioreduction.

Chemo-Catalysis: The Power of Chiral Transition Metal Complexes

Asymmetric hydrogenation and transfer hydrogenation using chiral transition metal complexes, particularly those based on Ruthenium (Ru) and Iridium (Ir), are powerful tools for reducing ketones with high enantioselectivity.[3][4][5]

Mechanism of Action: Noyori-Type Asymmetric Hydrogenation The mechanism pioneered by Ryōji Noyori provides a blueprint for understanding this class of reactions.[3][4][6] It involves a "metal-ligand cooperation" where both the metal center and the chiral ligand actively participate in the catalytic cycle. A key feature is the formation of a six-membered pericyclic transition state where the ketone, coordinated to the metal, is reduced by a hydride from the metal and a proton from the amine group of the chiral diamine ligand.[4] This highly organized transition state, dictated by the C2-symmetric chiral environment of the ligands (e.g., BINAP and a chiral diamine), is responsible for the high degree of enantiofacial discrimination.[4][6]

Diagram: Mechanism of Noyori Asymmetric Hydrogenation

Noyori_Mechanism cluster_cycle Catalytic Cycle Precatalyst [RuCl2(BINAP)] Precatalyst Active_Catalyst Active Ru-H2 Complex [RuH2(BINAP)(diamine)] Precatalyst->Active_Catalyst H2, Base Coordination Substrate Coordination Active_Catalyst->Coordination + Ketone (CFPO) Transition_State Six-Membered Transition State Coordination->Transition_State Hydride & Proton Transfer Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Product Formation Product_Complex->Active_Catalyst - Chiral Alcohol (CFPL) Alcohol Chiral Alcohol (CFPL) Product_Complex->Alcohol Ketone Ketone (CFPO) Ketone->Coordination Workflow cluster_prep Reaction Setup cluster_rxn Reaction & Work-up cluster_analysis Validation Start Start: 2-Chloro-1-(3,4-difluorophenyl)ethanone (CFPO) Method Select Method: Chemo-catalysis or Biocatalysis Start->Method Reagents Add Catalyst/Enzyme, Solvent, H- Source Method->Reagents Reaction Asymmetric Reduction (Controlled Temp, Time, pH) Reagents->Reaction Quench Quench Reaction Reaction->Quench Extract Work-up: Liquid-Liquid Extraction Quench->Extract Purify Purification (e.g., Chromatography) Extract->Purify Analysis Chiral HPLC Analysis Purify->Analysis Result Final Product: (S)- or (R)-CFPL (>99% e.e.) Analysis->Result

References

Biocatalytic synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol using ketoreductase

Author: BenchChem Technical Support Team. Date: January 2026

<

For: Researchers, scientists, and drug development professionals

Introduction

(S)-2-chloro-1-(3,4-difluorophenyl)ethanol is a critical chiral intermediate in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome.[1][2][3] Traditional chemical synthesis routes for this intermediate often involve harsh reagents, multiple steps, and challenging purification processes to achieve the desired high enantiomeric purity.[3] Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), presents a greener, more efficient, and highly selective alternative for the production of chiral alcohols.[4][5][6][7] KREDs, which are NAD(P)H-dependent oxidoreductases, catalyze the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols with high enantioselectivity, often exceeding 99% enantiomeric excess (ee).[7][8]

This application note provides a detailed protocol for the synthesis of this compound from 2-chloro-1-(3,4-difluorophenyl)ethanone using a selected ketoreductase. It will cover enzyme selection, reaction optimization, cofactor regeneration, and analytical methods for determining conversion and enantiomeric excess.

The Advantage of Biocatalysis

The use of ketoreductases offers several key advantages over traditional chemical methods:

  • High Enantioselectivity: Enzymes can distinguish between prochiral faces of a substrate, leading to the formation of a single enantiomer with very high purity.[8][9]

  • Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media under mild pH and temperature conditions, reducing energy consumption and the need for protecting groups.[9]

  • Environmental Sustainability: By replacing heavy metal catalysts and organic solvents, biocatalysis significantly reduces hazardous waste generation, aligning with the principles of green chemistry.[10]

  • Process Simplification: High conversion and selectivity can lead to simplified downstream processing and purification, improving overall process efficiency.[1]

Materials and Methods

Materials
  • Substrate: 2-chloro-1-(3,4-difluorophenyl)ethanone (CFPO)

  • Enzyme: A suitable ketoreductase (e.g., a commercially available KRED or a whole-cell biocatalyst expressing a specific KRED). Several studies have identified potent KREDs for this transformation, such as ChKRED20 from Chryseobacterium sp. CA49 and its mutants, or LK08 from Lactobacillus kefiri.[2][8][11]

  • Cofactor: NADP⁺ or NAD⁺ (depending on the KRED's preference)

  • Cofactor Regeneration System:

    • Enzyme-coupled: Glucose dehydrogenase (GDH) and D-glucose, or formate dehydrogenase (FDH) and sodium formate.[8]

    • Substrate-coupled: Isopropanol (IPA).[8]

  • Buffers: Potassium phosphate buffer (pH 7.0-8.0)

  • Solvents: Ethyl acetate, Hexane, Isopropanol (for extraction and chromatography)

  • Analytical Standards: Racemic 2-chloro-1-(3,4-difluorophenyl)ethanol, this compound

Equipment
  • pH meter

  • Temperature-controlled shaker or stirred-tank bioreactor

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a chiral column

  • UV detector

  • Standard laboratory glassware

Experimental Protocols

Enzyme Selection and Preparation

The choice of ketoreductase is critical for achieving high stereoselectivity and conversion. A screening of commercially available KRED libraries or literature-reported enzymes is recommended.[12] For this protocol, we will consider the use of a whole-cell biocatalyst (e.g., recombinant E. coli) expressing the desired KRED, which simplifies the process by containing the cofactor regeneration machinery.[8][13]

Protocol for Whole-Cell Biocatalyst Preparation:

  • Prepare a starter culture of the recombinant E. coli strain in a suitable growth medium (e.g., LB broth) containing the appropriate antibiotic.

  • Inoculate a larger volume of production medium with the starter culture.

  • Induce protein expression at the optimal temperature and time with an inducer like IPTG.

  • Harvest the cells by centrifugation and wash them with buffer. The resulting cell paste can be used directly or stored frozen.[14]

Biocatalytic Reduction of CFPO

This protocol outlines a general procedure for the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone. Optimization of parameters such as substrate loading, pH, temperature, and cofactor regeneration strategy is crucial for maximizing yield and efficiency.[11]

Reaction Setup:

ComponentConcentration/Amount
Potassium Phosphate Buffer100 mM, pH 7.5
2-chloro-1-(3,4-difluorophenyl)ethanone (CFPO)50-200 g/L
Whole-cell biocatalyst (wet cell weight)5-10% (w/v)
Cofactor Regeneration System (select one)
Enzyme-coupled: D-glucose & GDH1.2 eq. & 1-2 U/mL
Substrate-coupled: Isopropanol10-20% (v/v)
NADP⁺ (if not using whole cells)0.1-1.0 mM

Step-by-Step Protocol:

  • Prepare the reaction buffer and adjust the pH to the optimal value for the chosen KRED (typically between 7.0 and 8.0).[1]

  • Add the whole-cell biocatalyst to the buffer and mix to form a uniform suspension.

  • If using an enzyme-coupled cofactor regeneration system, add D-glucose and GDH to the mixture.

  • Dissolve the CFPO substrate in a minimal amount of a water-miscible co-solvent like isopropanol or add it directly to the reaction mixture if solubility allows. High substrate concentrations up to 500 g/L have been reported.[1]

  • Incubate the reaction mixture at the optimal temperature (typically 25-37°C) with agitation.[1]

  • Monitor the reaction progress by periodically taking samples and analyzing the conversion of the ketone and the enantiomeric excess of the alcohol product by HPLC.

Work-up and Product Isolation
  • Once the reaction has reached completion (typically >99% conversion), terminate the reaction by centrifuging the mixture to remove the cells.

  • Extract the aqueous supernatant with an organic solvent such as ethyl acetate (2-3 times).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • If necessary, the product can be further purified by column chromatography.

Data Analysis and Visualization

Analytical Method: Chiral HPLC

The enantiomeric excess of the product is a critical parameter and is determined using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.[15][16]

Typical HPLC Conditions:

ParameterCondition
Column Chiral stationary phase column (e.g., polysaccharide-based)
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25°C
Visualization of the Workflow

The overall workflow can be visualized as a sequence of steps from substrate preparation to final product analysis.

Biocatalytic_Synthesis_Workflow sub Substrate Preparation (CFPO) reac Biocatalytic Reduction (Ketoreductase, Cofactor Regen.) sub->reac Add to reactor work Reaction Work-up (Extraction) reac->work Reaction complete pur Purification (Chromatography) work->pur Crude product anal Analysis (Chiral HPLC) pur->anal Purified product prod (S)-2-Chloro-1-(3,4- difluorophenyl)ethanol anal->prod >99% ee

Caption: Experimental workflow for the biocatalytic synthesis of this compound.

The Biocatalytic Reaction Pathway

The core of the process is the stereoselective reduction of the prochiral ketone by the ketoreductase, which requires a hydride transfer from the NADPH cofactor. The cofactor is then regenerated to its reduced state by a secondary enzyme or a sacrificial co-substrate.

Reaction_Pathway sub 2-Chloro-1-(3,4-difluorophenyl)ethanone (Prochiral Ketone) kred Ketoreductase (KRED) sub->kred prod This compound (Chiral Alcohol) kred->prod nadp NADP+ kred->nadp nadph NADPH nadph->kred H- regen Cofactor Regeneration (e.g., GDH/Glucose) nadp->regen Oxidized regen->nadph Reduced

Caption: The biocatalytic cycle of ketoreductase-mediated reduction with cofactor regeneration.

Troubleshooting and Optimization

  • Low Conversion:

    • Cause: Enzyme inhibition by substrate or product, suboptimal pH or temperature, insufficient cofactor regeneration.

    • Solution: Optimize substrate loading, consider fed-batch addition of the substrate, verify and adjust pH and temperature, ensure the cofactor regeneration system is active.[1]

  • Low Enantioselectivity:

    • Cause: Presence of competing reductases in the whole-cell catalyst, incorrect enzyme selection.

    • Solution: Use a purified enzyme or an engineered host strain with deleted competing enzyme genes. Screen for a more selective KRED.

  • Cofactor Regeneration Issues:

    • Cause: Inactivation of the regeneration enzyme (e.g., GDH), depletion of the co-substrate (e.g., glucose).

    • Solution: Ensure the stability of the regeneration enzyme under the reaction conditions. Provide the co-substrate in sufficient excess.[8] The use of isopropanol as a co-substrate can simplify the system as some KREDs can directly utilize it for cofactor regeneration.[8]

Conclusion

The biocatalytic synthesis of this compound using ketoreductases offers a highly efficient, stereoselective, and environmentally friendly route to this key pharmaceutical intermediate. By carefully selecting the appropriate enzyme and optimizing reaction conditions, including an effective cofactor regeneration system, it is possible to achieve high substrate conversions and excellent enantiomeric purity.[1][8] This approach not only aligns with the principles of green chemistry but also has the potential to streamline the manufacturing process of important drugs like Ticagrelor.

References

Application Notes and Protocols for the Enzymatic Preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Purity in Pharmaceutical Synthesis

In the landscape of modern drug development, the stereochemistry of active pharmaceutical ingredients (APIs) is of paramount importance. Enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles. (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is a critical chiral intermediate in the synthesis of Ticagrelor, a potent P2Y12 platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome.[1][2][3] The specific (S)-configuration is essential for the therapeutic efficacy of Ticagrelor. Traditional chemical synthesis routes to this intermediate often involve harsh reagents, stoichiometric use of expensive chiral catalysts, and can present challenges in achieving high enantiomeric purity.[3][4]

Biocatalysis, leveraging the inherent stereoselectivity of enzymes, offers a green, efficient, and highly specific alternative for the synthesis of such chiral building blocks.[5][6][7][8][9] This application note provides a detailed guide to the enzymatic synthesis of this compound via the asymmetric reduction of its prochiral ketone precursor, 2-chloro-1-(3,4-difluorophenyl)ethanone, using a ketoreductase (KRED). We will delve into the mechanistic rationale, provide detailed experimental protocols, and discuss the analytical methods for ensuring the production of a highly pure final product.

The Biocatalytic Approach: Harnessing Ketoreductases for Asymmetric Synthesis

The core of this process lies in the enzymatic reduction of a ketone to a chiral alcohol. Ketoreductases (KREDs), a class of oxidoreductases, are exceptionally well-suited for this transformation, demonstrating high enantioselectivity and catalytic efficiency under mild reaction conditions.[5][6][9] These enzymes utilize a nicotinamide cofactor, typically NADH or NADPH, as a hydride source for the reduction of the carbonyl group.[10]

Causality Behind Experimental Choices: Why This System Works

The selection of a specific KRED and the optimization of reaction conditions are crucial for a successful and scalable process. Several factors are at play:

  • Enzyme Selection: A vast library of KREDs, both native and engineered, is available.[5][7] Screening is essential to identify an enzyme that exhibits high activity and "(S)-selectivity" towards 2-chloro-1-(3,4-difluorophenyl)ethanone. For instance, the ketoreductase KR-01 has been shown to be highly effective for this specific transformation.[1][2][3]

  • Cofactor Regeneration: The nicotinamide cofactors (NAD+/NADP+) are expensive to use in stoichiometric amounts.[11][12][13][14] Therefore, a cofactor regeneration system is indispensable for an economically viable process. A common and effective strategy is the "substrate-coupled" approach, where a sacrificial alcohol, such as isopropanol, is added in excess. The KRED itself, or a second dehydrogenase, oxidizes the isopropanol to acetone, concomitantly reducing the NAD(P)+ back to NAD(P)H, which can then be used for another round of ketone reduction.[9] This drives the equilibrium towards product formation.

  • pH and Temperature: Like all enzymes, KREDs have optimal pH and temperature ranges for activity and stability. For many KREDs, a slightly acidic to neutral pH (e.g., pH 6.0-8.0) and temperatures between 25-35°C are ideal.[1] These mild conditions prevent degradation of the substrate and product and ensure the longevity of the enzyme.

  • Substrate Loading: High substrate concentration is desirable for process efficiency. However, high concentrations of the ketone substrate or the organic co-solvent (like isopropanol) can be inhibitory or toxic to the enzyme.[1] Process optimization involves finding the highest possible substrate loading that still allows for complete conversion in a reasonable timeframe. Remarkably, processes with substrate concentrations as high as 500 g/L have been developed for this specific transformation.[1][2][3]

Visualizing the Process

Enzymatic Reaction Pathway

Enzymatic Reaction Pathway cluster_main Ketoreductase (KRED) Catalyzed Reduction cluster_regen Cofactor Regeneration Cycle Ketone 2-Chloro-1-(3,4-difluorophenyl)ethanone Alcohol This compound Ketone->Alcohol KRED KRED_NADPH KRED-NADPH KRED_NADP KRED-NADP+ KRED_NADPH->KRED_NADP Hydride Transfer NADP NADP+ KRED_NADP->NADP NADPH NADPH NADP->NADPH KRED or coupled dehydrogenase NADPH->KRED_NADPH Isopropanol Isopropanol Acetone Acetone Isopropanol->Acetone

Caption: Asymmetric reduction of the ketone to the desired (S)-alcohol catalyzed by a KRED, coupled with cofactor regeneration using isopropanol.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is adapted from a successfully developed and scalable process.[3]

Materials:

  • 2-Chloro-1-(3,4-difluorophenyl)ethanone (Substrate)

  • Ketoreductase (KRED) KR-01 (wet cells or lyophilized powder)

  • Isopropanol (IPA)

  • Nicotinamide adenine dinucleotide (NAD+) or Nicotinamide adenine dinucleotide phosphate (NADP+)

  • Phosphate buffer solution (PBS, 100 mM, pH 6.0)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Sodium sulfate (Na2SO4), anhydrous

  • Shaking incubator or stirred tank reactor

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 1 gram of 2-chloro-1-(3,4-difluorophenyl)ethanone in a solution containing 1.4 mL of isopropanol and 0.6 mL of 100 mM PBS (pH 6.0). This creates a biphasic system or a solution where the substrate is highly concentrated.

  • Cofactor and Enzyme Addition: To the substrate solution, add 0.1 mg of NAD+. Then, add 0.1 g of KRED KR-01 (wet cells). The enzyme loading may need to be optimized based on the activity of the specific batch.

  • Incubation: Place the reaction vessel in a shaking incubator set to 35°C and 220 rpm. The reaction is typically complete within 18-24 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots, extracting with an organic solvent, and analyzing by HPLC or GC to determine the conversion of the ketone substrate.

  • Work-up and Extraction: Once the reaction has reached completion (near 100% conversion), transfer the mixture to a separatory funnel. Extract the product with 3 x 1 mL of dichloromethane.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil. The product is often of sufficient purity for subsequent synthetic steps.[1][3]

Experimental Workflow Diagram

Experimental Workflow cluster_prep Reaction Preparation cluster_reaction Biocatalytic Reaction cluster_workup Product Isolation A Dissolve Ketone Substrate in IPA/Buffer B Add Cofactor (NAD+) A->B C Add Ketoreductase (KRED) B->C D Incubate at 35°C with shaking (18-24h) C->D E Monitor Conversion by HPLC/GC D->E F Extract with Dichloromethane (3x) E->F Upon Completion G Combine & Dry Organic Layers (Na2SO4) F->G H Filter & Concentrate G->H I Final Product: (S)-Alcohol H->I

Caption: Step-by-step workflow from reaction setup to final product isolation.

Data Presentation and Quality Control

A successful enzymatic process is characterized by high conversion and excellent enantioselectivity. The following table summarizes typical results that can be achieved under optimized conditions.

ParameterOptimized ValueRationale/Reference
Substrate Concentration500 g/LMaximizes volumetric productivity.[1][2][3]
Enzyme Loading50 g/L (wet cells)Sufficient for high conversion within a practical timeframe.[3]
Co-substrate (IPA)3.5 equivalentsActs as both co-solvent and sacrificial substrate for cofactor regeneration.[3]
pH6.0Optimal for the stability and activity of many KREDs.[3]
Temperature35°CBalances reaction rate with enzyme stability.[3]
Conversion>99%Indicates an efficient and complete reaction.[1]
Enantiomeric Excess (ee)>99.9%Demonstrates the exceptional stereoselectivity of the biocatalyst.[1][2][3]
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

Accurate determination of the enantiomeric excess is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.[15][16][17]

Instrumentation and Columns:

  • HPLC system with a UV detector (detection at 254 nm)

  • Chiral Stationary Phase (CSP) column: A polysaccharide-based column such as a Chiralcel OD-H or Chiralpak AD is often effective for separating this class of compounds.[17]

Mobile Phase and Conditions (Example Method):

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization to achieve baseline separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the final product in the mobile phase to a concentration of approximately 1 mg/mL.

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject a sample of the racemic 2-Chloro-1-(3,4-difluorophenyl)ethanol to determine the retention times of both the (R) and (S) enantiomers.

  • Inject the sample from the enzymatic reaction.

  • Integrate the peak areas for the (S) enantiomer (A_S) and the (R) enantiomer (A_R).

  • Calculate the enantiomeric excess using the formula: % ee = [(A_S - A_R) / (A_S + A_R)] x 100

Conclusion and Outlook

The enzymatic synthesis of this compound using ketoreductases represents a robust, scalable, and sustainable manufacturing process.[1][2] This biocatalytic method offers significant advantages over traditional chemical approaches, including exceptional stereoselectivity, mild reaction conditions, and reduced environmental impact. The protocols and data presented herein provide a comprehensive guide for researchers and process chemists to implement this technology, paving the way for the efficient and green production of key pharmaceutical intermediates. Further advancements in enzyme engineering and process intensification are expected to continue enhancing the efficiency and economic feasibility of such biocatalytic routes.[5][7]

References

Application Notes & Protocols: Large-Scale Synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is a critical chiral intermediate in the synthesis of numerous pharmaceuticals, most notably the antiplatelet agent Ticagrelor[1][2]. The precise stereochemistry of this alcohol is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, developing robust, scalable, and economically viable methods for its enantioselective synthesis is a significant focus of industrial process chemistry. This guide provides an in-depth analysis of the primary methodologies for the large-scale production of this compound, with a strong emphasis on biocatalytic asymmetric reduction, a technique that has proven to be highly efficient and environmentally benign.

Strategic Approaches to Asymmetric Synthesis

The core challenge in producing this compound lies in the stereoselective reduction of the prochiral ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone. Two principal strategies have emerged as industrially viable: biocatalytic asymmetric reduction and chemical asymmetric catalysis.

Biocatalytic Asymmetric Reduction: A Green and Efficient Paradigm

Biocatalysis, leveraging the inherent stereoselectivity of enzymes, has become a cornerstone of modern industrial chiral synthesis[3][4]. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are particularly well-suited for the asymmetric reduction of ketones, offering exceptional enantiomeric excess (ee) and operating under mild reaction conditions[5].

The Causality Behind Biocatalytic Superiority:

  • Exquisite Enantioselectivity: Enzymes, through their precisely shaped active sites, can differentiate between the two prochiral faces of the ketone's carbonyl group, leading to the formation of a single enantiomer of the alcohol with ee values often exceeding 99%[1][6].

  • Mild Reaction Conditions: Biocatalytic reactions are typically conducted in aqueous media at or near ambient temperature and pressure, reducing energy consumption and minimizing the formation of byproducts.

  • Environmental Sustainability: The use of water as a solvent and the biodegradable nature of enzymes align with the principles of green chemistry, reducing the environmental footprint of the manufacturing process.

  • High Substrate Loading: Recent advancements in enzyme engineering and process optimization have enabled reactions to be carried out at very high substrate concentrations (up to 500 g/L), making the process highly productive and economically competitive[1].

Workflow for Biocatalytic Asymmetric Reduction:

The general workflow for the biocatalytic production of this compound involves a whole-cell biocatalyst, typically recombinant E. coli expressing a specific ketoreductase, and a cofactor regeneration system.

G cluster_0 Upstream Processing cluster_1 Bioreduction cluster_2 Downstream Processing Fermentation Fermentation Biomass Harvest Biomass Harvest Fermentation->Biomass Harvest ReactionVessel Bioreduction Vessel Biomass Harvest->ReactionVessel Extraction Extraction ReactionVessel->Extraction Substrate 2-Chloro-1-(3,4-difluorophenyl)ethanone Substrate->ReactionVessel CofactorSystem Cofactor Regeneration System (e.g., Isopropanol/GDH) CofactorSystem->ReactionVessel Purification Crystallization/Distillation Extraction->Purification FinalProduct This compound Purification->FinalProduct

Caption: High-level workflow for the biocatalytic synthesis.

Detailed Protocol: Whole-Cell Bioreduction

This protocol is a representative example based on published methodologies[1][7].

Materials:

  • Recombinant E. coli cells expressing a suitable ketoreductase (e.g., from Levilactobacillus suantsaii or Rhodococcus kyotonensis)[1][8].

  • 2-Chloro-1-(3,4-difluorophenyl)ethanone (Substrate)[9][10].

  • Isopropanol (Co-substrate for cofactor regeneration).

  • Glucose Dehydrogenase (GDH) for NADH/NADPH regeneration (if not endogenously sufficient).

  • Phosphate buffer (pH 7.0).

  • Ethyl acetate (for extraction).

  • Anhydrous sodium sulfate.

Procedure:

  • Biocatalyst Preparation: The recombinant E. coli cells are cultured in a suitable fermentation medium to the desired cell density and then harvested by centrifugation.

  • Reaction Setup: In a temperature-controlled bioreactor, the harvested cell biomass is suspended in phosphate buffer.

  • Substrate Addition: The 2-chloro-1-(3,4-difluorophenyl)ethanone is added to the bioreactor. To achieve high substrate loading, it may be added portion-wise or as a solution in a co-solvent like isopropanol.

  • Cofactor Regeneration: Isopropanol is added to the reaction mixture. The ketoreductase utilizes NADH or NADPH to reduce the ketone substrate. The oxidized cofactor (NAD+ or NADP+) is then reduced back to its active form by an alcohol dehydrogenase that oxidizes isopropanol to acetone.

  • Reaction Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) to determine the conversion of the ketone and the enantiomeric excess of the alcohol product.

  • Work-up and Extraction: Once the reaction is complete, the mixture is saturated with sodium chloride and the product is extracted with ethyl acetate. The organic layers are combined.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by crystallization or distillation.

Quantitative Data Summary:

ParameterValueReference
Substrate ConcentrationUp to 500 g/L[1]
Conversion>99%[1]
Enantiomeric Excess (ee)>99.9%[1][6]
Space-Time Yield728 g/(L·day)[6]
Chemical Asymmetric Catalysis

While biocatalysis is often preferred, chemical asymmetric catalysis, particularly catalytic transfer hydrogenation, presents an alternative route. This method employs a metal catalyst, typically ruthenium or rhodium, complexed with a chiral ligand.

The Rationale for Chemical Catalysis:

  • High Catalyst Turnover: Metal catalysts can exhibit very high turnover numbers, meaning a small amount of catalyst can produce a large quantity of product.

  • Broad Substrate Scope: A single catalyst system may be applicable to a wider range of substrates compared to a highly specific enzyme.

  • Simplified Downstream Processing: The absence of cellular debris and proteins can simplify the purification process.

Catalytic Cycle for Asymmetric Transfer Hydrogenation:

G Catalyst [Ru(p-cymene)Cl2]2 + (S,S)-TsDPEN ActiveCatalyst Ru-H Catalyst Catalyst->ActiveCatalyst Activation with Hydrogen Donor Ketone Prochiral Ketone ActiveCatalyst->Ketone Hydride Transfer Alcohol (S)-Alcohol Ketone->Alcohol Reduction Byproduct CO2 + Triethylammonium formate Alcohol->Catalyst Product Release & Catalyst Regeneration HydrogenDonor Formic Acid/Triethylamine HydrogenDonor->ActiveCatalyst

Caption: Simplified catalytic cycle for transfer hydrogenation.

Detailed Protocol: Catalytic Transfer Hydrogenation

This protocol is a representative example based on published methodologies[11].

Materials:

  • 2-Chloro-1-(3,4-difluorophenyl)ethanone.

  • [Ru(p-cymene)Cl2]2 (Catalyst precursor).

  • (S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (Chiral ligand).

  • Formic acid/triethylamine azeotrope (Hydrogen source).

  • Dichloromethane (Solvent).

Procedure:

  • Catalyst Formation: In an inert atmosphere, the ruthenium precursor and the chiral ligand are dissolved in the solvent to form the active catalyst complex.

  • Reaction Setup: The 2-chloro-1-(3,4-difluorophenyl)ethanone is added to the catalyst solution.

  • Hydrogen Transfer: The formic acid/triethylamine mixture is added to the reaction. The formic acid serves as the hydrogen donor, and triethylamine acts as a base.

  • Reaction Monitoring: The reaction is monitored by TLC or HPLC to track the disappearance of the starting material.

  • Work-up: Upon completion, the reaction is quenched with water. The organic layer is separated, washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography to yield the enantiomerically pure alcohol.

Analytical Characterization

Rigorous analytical testing is crucial to ensure the quality of the final product.

Analytical MethodPurposeTypical Results
Chiral HPLC Determination of enantiomeric excess (ee)>99.5% ee
¹H and ¹³C NMR Structural verification and purity assessmentSpectra consistent with the desired product structure
Gas Chromatography (GC) Purity assessment and residual solvent analysis>99% purity
Mass Spectrometry (MS) Confirmation of molecular weightCorrect molecular ion peak observed

Conclusion

For the large-scale industrial synthesis of this compound, biocatalytic asymmetric reduction using whole-cell systems expressing ketoreductases has emerged as the superior methodology. It offers unparalleled enantioselectivity, high productivity, and significant environmental advantages over traditional chemical methods. While chemical asymmetric catalysis remains a viable alternative, the scalability, safety, and sustainability of biocatalysis make it the preferred choice for modern pharmaceutical manufacturing. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals seeking to implement a robust and efficient synthesis of this vital chiral intermediate.

References

Application Note: Protocols for the Enantioselective Reduction of Prochiral Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of enantiomerically pure secondary alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing. These chiral building blocks are critical intermediates for a vast array of biologically active molecules. The enantioselective reduction of prochiral ketones represents one of the most direct and efficient methods to access these valuable compounds. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the core principles and field-proven protocols for achieving high enantioselectivity in ketone reduction. We will delve into the mechanistic rationale behind catalyst selection and reaction optimization for three prominent methodologies: the Noyori asymmetric hydrogenation, the Corey-Bakshi-Shibata (CBS) reduction, and biocatalytic reductions using ketoreductases (KREDs).

Core Principles: Understanding Asymmetric Ketone Reduction

A prochiral ketone is a molecule that can be converted from achiral to chiral in a single step. It possesses two non-equivalent faces (enantiotopic faces, designated Re and Si). The goal of enantioselective reduction is to deliver a hydride (H⁻) preferentially to one of these faces, thus forming one enantiomer of the resulting secondary alcohol in excess.

The success of this transformation is quantified by the enantiomeric excess (ee) , which is a measure of the purity of the desired enantiomer. It is calculated as:

% ee = [ |(R) - (S)| / |(R) + (S)| ] x 100

Where (R) and (S) are the relative amounts of the R- and S-enantiomers, respectively. Achieving high ee (typically >95%) is critical for drug development, as different enantiomers of a molecule can have vastly different pharmacological or toxicological profiles. This is primarily achieved by using a chiral catalyst that creates a diastereomeric, lower-energy transition state for the formation of one enantiomer over the other.

Key Methodologies & Protocols

We will explore three robust and widely adopted methods for the enantioselective reduction of prochiral ketones.

Noyori Asymmetric Hydrogenation

Developed by Nobel laureate Ryoji Noyori, this method utilizes ruthenium catalysts bearing a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand.[1] It is renowned for its high efficiency (low catalyst loading), broad substrate scope, and exceptional enantioselectivity.[1] The reaction uses molecular hydrogen (H₂) as the terminal reductant, making it a highly atom-economical and "green" process.[1]

Mechanism Rationale: The active catalyst features a Ru-H bond and an N-H moiety from the diamine ligand. The ketone substrate coordinates to the ruthenium center. The key hydride transfer step occurs via a six-membered pericyclic transition state involving the Ru-H, the C=O of the ketone, and the N-H of the diamine.[1][2] The chirality of both the diphosphine and diamine ligands work in concert to control the facial selectivity of the hydride addition.

Experimental Workflow: Noyori Asymmetric Hydrogenation

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Analysis P1 Charge Schlenk flask with Ru-catalyst and solvent (e.g., EtOH) P2 Degas solvent via N2/Ar sparging P1->P2 P3 Add ketone substrate P2->P3 R1 Transfer flask to autoclave (Parr Bomb) P3->R1 R2 Purge with H2 gas (3-4 cycles) R1->R2 R3 Pressurize to target H2 pressure (e.g., 10-100 atm) R2->R3 R4 Stir at specified temperature (e.g., 30-80 °C) for 6-24 h R3->R4 W1 Vent pressure & concentrate in vacuo R4->W1 W2 Purify via column chromatography W1->W2 W3 Characterize product (NMR, MS) W2->W3 W4 Determine ee by chiral HPLC/GC W3->W4 G KRED_free KRED (Oxidized) KRED_NADPH KRED-NADPH Complex KRED_free->KRED_NADPH Binds NADP NADP+ KRED_free->NADP Releases Ternary KRED-NADPH-Ketone Ternary Complex KRED_NADPH->Ternary Binds Keto Ketone Substrate Keto->Ternary Alc Alcohol Product KRED_NADP KRED-NADP+ Complex Ternary->KRED_NADP Hydride Transfer KRED_NADP->KRED_free Releases KRED_NADP->Alc GDH Cofactor Regeneration (e.g., GDH/Glucose) NADP->GDH Reduced by NADPH NADPH GDH->NADPH Regenerates

References

Application of Whole-Cell Biocatalysts in Chiral Alcohol Synthesis: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Enantiopure Alcohols and the Rise of Whole-Cell Biocatalysis

Chiral alcohols are fundamental building blocks in the pharmaceutical, agrochemical, and fine chemical industries. The stereochemistry of these molecules is paramount, as different enantiomers can exhibit vastly different biological activities, with one enantiomer often being therapeutic while the other may be inactive or even harmful.[1][2] Consequently, the synthesis of enantiomerically pure alcohols is a critical challenge in modern organic chemistry.[3]

Traditional chemical methods for asymmetric synthesis often rely on expensive metal catalysts, harsh reaction conditions, and the use of toxic reagents, posing environmental and economic challenges.[3][4] Biocatalysis, utilizing enzymes or whole microbial cells, has emerged as a powerful and sustainable alternative, offering remarkable chemo-, regio-, and stereoselectivity under mild, aqueous conditions.[1][5][6][7]

While purified enzymes offer high specificity, their application on an industrial scale can be hampered by high costs, operational instability, and the need for expensive cofactors like nicotinamide adenine dinucleotide (NAD(P)H).[8][9] Whole-cell biocatalysis elegantly circumvents these issues.[4][10] By using intact microbial cells (such as bacteria, yeast, or fungi), we harness a self-contained catalytic system where the required enzymes are housed within their natural, protective environment, and crucial cofactors are continuously regenerated by the cell's own metabolism.[5][6][8][11] This approach significantly reduces costs by eliminating the need for enzyme purification and external cofactor addition, making it a highly attractive strategy for scalable and green synthesis of chiral alcohols.[4]

This application note provides a comprehensive guide to the principles and practices of using whole-cell biocatalysts for the asymmetric synthesis of chiral alcohols from prochiral ketones. We will delve into the selection of biocatalysts, reaction optimization, and provide detailed protocols for immediate application in the laboratory.

Core Principles: The Engine of Asymmetric Ketone Reduction

The primary enzymatic machinery responsible for the stereoselective synthesis of chiral alcohols in whole-cell biocatalysts are alcohol dehydrogenases (ADHs) , also known as ketoreductases (KREDs).[12][13] These enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones, but for our purposes, we are interested in the reductive direction.

The key to asymmetry lies in the enzyme's active site, which is inherently chiral. This three-dimensional architecture allows the enzyme to differentiate between the two faces of a prochiral ketone's carbonyl group. The hydride transfer from the cofactor (NAD(P)H) to the ketone is therefore highly stereospecific, leading to the preferential formation of one alcohol enantiomer.

Stereoselectivity: Prelog's Rule and the Quest for Both Enantiomers

The stereochemical outcome of these reductions is often predictable by Prelog's rule . Most known ADHs follow this rule, delivering the hydride to the Re-face of the carbonyl group, which, for a ketone with a large (L) and a small (S) substituent, typically results in the corresponding (S)-alcohol.[2] However, the synthesis of (R)-alcohols is equally important for many pharmaceutical applications.[13] Consequently, a significant area of research is the discovery and engineering of anti-Prelog ADHs , which deliver the hydride to the Si-face to produce (R)-alcohols.[2][12] The availability of both Prelog and anti-Prelog selective enzymes provides access to either enantiomer of a target chiral alcohol, a crucial asset in drug development.[14]

The Cofactor Conundrum: Solved by the Cell

The reduction of a ketone to an alcohol consumes one molecule of NAD(P)H, which is oxidized to NAD(P)⁺. Given the high cost of these cofactors, their stoichiometric use is economically prohibitive.[15][16][17] This is where the primary advantage of whole-cell systems becomes evident. The cell's endogenous metabolic pathways continuously regenerate the expensive NAD(P)H from NAD(P)⁺.[11][18] This is typically achieved by adding a cheap sacrificial co-substrate, such as glucose or isopropanol, to the reaction mixture. The metabolism of this co-substrate fuels the reduction of NAD(P)⁺ back to NAD(P)H, ensuring a sustained supply for the primary asymmetric reduction reaction.[5][6]

Cofactor_Regeneration cluster_0 Whole Cell cluster_1 Metabolic Pathways Prochiral_Ketone Prochiral Ketone ADH Alcohol Dehydrogenase (ADH) Prochiral_Ketone->ADH Chiral_Alcohol Chiral Alcohol ADH->Chiral_Alcohol >99% e.e. NADP NAD(P)⁺ ADH->NADP NADPH NAD(P)H NADPH->ADH Hydride Donor Metabolism Central Metabolism NADP->Metabolism Co_substrate Co-substrate (e.g., Glucose) Co_substrate->Metabolism Metabolism->NADPH Regeneration

Figure 1: In-situ cofactor regeneration within a whole-cell biocatalyst.

Experimental Guide: From Screening to Synthesis

Part 1: Biocatalyst Selection and Screening

The choice of microorganism is critical for a successful biotransformation. A wide variety of bacteria (Lactobacillus, Rhodococcus, Escherichia coli), yeasts (Saccharomyces cerevisiae, Candida species), and even plant cells have been employed for chiral alcohol synthesis.[3][19] Recombinant strains, particularly E. coli, are increasingly popular as they can be engineered to overexpress a specific ADH with desired properties, leading to higher activity and selectivity.[20][21][22][23][24][25]

Protocol 1: Screening of Whole-Cell Biocatalysts

This protocol provides a general method for screening different microbial strains for their ability to asymmetrically reduce a target ketone.

1. Cell Cultivation:

  • Inoculate 5 mL of sterile growth medium (e.g., LB for bacteria, YPD for yeast) in a 50 mL culture tube with a single colony of the microbial strain.
  • Incubate at the optimal growth temperature (e.g., 37°C for E. coli, 30°C for yeast) with shaking (200-250 rpm) for 16-24 hours.

2. Preparation of Resting Cells:

  • Harvest the cells by centrifugation (e.g., 4000 x g for 10 minutes at 4°C).
  • Discard the supernatant and wash the cell pellet twice with a sterile buffer (e.g., 50 mM phosphate buffer, pH 7.0).
  • Resuspend the cell pellet in the same buffer to a desired final concentration (e.g., 50 mg/mL wet cell weight). This is your resting cell suspension.

3. Biotransformation Reaction:

  • In a 10 mL glass vial, combine:
  • 1 mL of the resting cell suspension.
  • The prochiral ketone substrate (e.g., acetophenone) to a final concentration of 10 mM. It's often best to add this from a concentrated stock solution in a water-miscible solvent like DMSO to avoid solubility issues.
  • A co-substrate for cofactor regeneration (e.g., glucose to 50 mM or isopropanol to 5% v/v).
  • Seal the vial and incubate at a suitable temperature (e.g., 30°C) with agitation for 24 hours.

4. Sample Analysis:

  • Quench the reaction by adding an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).
  • Vortex vigorously for 1 minute to extract the product and unreacted substrate.
  • Centrifuge to separate the phases.
  • Analyze the organic phase by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion and the enantiomeric excess (e.e.) of the chiral alcohol product.

5. Data Interpretation:

  • Calculate the conversion (%) and enantiomeric excess (e.e., %).
  • Select the strain(s) that exhibit high conversion and high e.e. (>99%) for further optimization.

start [label="Start: Select Strains", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cultivation [label="1. Cell Cultivation\n(Liquid Culture)"]; harvest [label="2. Harvest & Wash Cells\n(Centrifugation)"]; biotransformation [label="3. Biotransformation\n(Ketone + Co-substrate)"]; extraction [label="4. Product Extraction\n(Organic Solvent)"]; analysis [label="5. Chiral GC/HPLC Analysis"]; data [label="6. Determine Conversion & e.e."]; end [label="End: Select Best Biocatalyst", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> cultivation; cultivation -> harvest; harvest -> biotransformation; biotransformation -> extraction; extraction -> analysis; analysis -> data; data -> end; }

Figure 2: Workflow for screening whole-cell biocatalysts.

Part 2: Preparative Scale Synthesis Protocol

Once an optimal biocatalyst has been identified, the process can be scaled up to produce larger quantities of the chiral alcohol.

Protocol 2: Preparative Asymmetric Reduction of an Aromatic Ketone

This protocol describes a general method for the gram-scale synthesis of a chiral alcohol using a recombinant E. coli strain overexpressing an alcohol dehydrogenase.

1. Biocatalyst Preparation (500 mL scale):

  • Inoculate 500 mL of sterile LB medium (supplemented with the appropriate antibiotic) in a 2 L baffled flask with an overnight culture of the recombinant E. coli strain.
  • Grow the cells at 37°C with vigorous shaking (200 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
  • Continue incubation at a lower temperature (e.g., 18-25°C) for another 12-16 hours to ensure proper protein folding.
  • Harvest the cells by centrifugation (4000 x g, 15 min, 4°C), wash with phosphate buffer (50 mM, pH 7.0), and prepare a resting cell suspension (e.g., 100 mg/mL wet cell weight).

2. Biotransformation (100 mL scale):

  • Set up the reaction in a 250 mL flask:
  • 100 mL of 50 mM phosphate buffer (pH 7.0).
  • Add the prepared resting cells.
  • Add glucose to a final concentration of 100 mM.
  • Stir the mixture at 30°C.
  • Substrate Addition: Dissolve 1 gram of the prochiral ketone (e.g., 4-chloroacetophenone) in a minimal amount of DMSO. Add this solution to the reaction mixture. For substrates with low solubility or high toxicity, a fed-batch strategy (adding the substrate portion-wise over several hours) is recommended.
  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by chiral GC/HPLC as described in Protocol 1.

3. Product Isolation and Purification:

  • Once the reaction has reached completion (typically >95% conversion), remove the cells by centrifugation.
  • Extract the aqueous supernatant three times with an equal volume of ethyl acetate.
  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
  • Remove the solvent under reduced pressure using a rotary evaporator.
  • Purify the crude product by flash column chromatography on silica gel to obtain the enantiopure chiral alcohol.
  • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Process Optimization: Pushing the Boundaries of Efficiency

Achieving high yields and productivities often requires systematic optimization of various reaction parameters.[26][27]

Table 1: Key Parameters for Optimization of Whole-Cell Biotransformations

ParameterRationale for OptimizationTypical Range
pH Enzyme activity and stability are highly pH-dependent. The optimal pH for the ADH may differ from the optimal growth pH.5.0 - 8.0[2]
Temperature Affects reaction rate and enzyme stability. Higher temperatures increase rates but can lead to enzyme denaturation.25°C - 40°C[2]
Co-substrate The type and concentration of the co-substrate affect the rate of cofactor regeneration. Glucose, glycerol, and isopropanol are common choices.[14]50 - 500 mM[2]
Substrate Loading High substrate concentrations can lead to higher product titers but may also cause substrate/product inhibition or toxicity to the cells.[4][10]10 - 100 mM[13]
Cell Concentration Higher cell concentrations provide more enzyme, leading to faster reaction rates. However, this can also lead to mass transfer limitations.25 - 100 mg/mL (wet weight)[2]
Use of Co-solvents For poorly water-soluble substrates, adding a water-miscible organic co-solvent (e.g., DMSO, isopropanol) or using a biphasic system can improve substrate availability.[3][5]5-30% (v/v)[13]
Advanced Strategies: Biphasic Systems and Cell Immobilization

For substrates or products that are toxic to the host cells at high concentrations, a biphasic system can be highly effective.[5] In this setup, an organic solvent that is immiscible with water is added to the reaction. This organic phase serves as a reservoir for the substrate and extracts the product as it is formed, thereby keeping the concentration in the aqueous phase (where the cells are) below toxic levels.

Cell immobilization is another powerful technique for improving the operational stability and reusability of the biocatalyst.[3][20] Entrapping the cells in matrices like alginate beads or polyacrylamide gel can protect them from shear stress and simplify their separation from the reaction mixture, allowing for their use in multiple reaction cycles.[20]

Conclusion

Whole-cell biocatalysis represents a mature, cost-effective, and environmentally benign technology for the synthesis of high-value chiral alcohols.[4] The inherent advantages of in-situ cofactor regeneration and enzyme protection make it a superior choice over isolated enzymes for many industrial applications.[5][8] By leveraging the vast diversity of natural microorganisms and the power of metabolic engineering, it is possible to develop robust and highly selective biocatalysts for the production of a wide array of enantiopure alcohols. The protocols and optimization strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully implement this powerful technology in their own laboratories.

References

Application Notes and Protocols: (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol as a Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Chiral Halohydrin

In the landscape of modern pharmaceutical synthesis, the demand for enantiomerically pure building blocks is paramount for achieving high efficacy and specificity in drug candidates.[1][2] (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a chiral halohydrin, has emerged as a strategically vital intermediate, primarily due to its central role in the manufacturing of Ticagrelor, a leading antiplatelet medication.[3][4][] This guide provides an in-depth exploration of this building block, from its synthesis to its application, offering detailed protocols and expert insights for researchers in drug discovery and process development.

The molecule's utility is derived from its distinct structural features:

  • A Stereodefined Secondary Alcohol: The (S)-configured hydroxyl group serves as a crucial handle for subsequent stereospecific transformations and dictates the ultimate stereochemistry of the final active pharmaceutical ingredient (API).

  • A Difluorinated Phenyl Ring: The 3,4-difluoro substitution pattern is a common motif in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and bioavailability of drug molecules.[6]

  • A Reactive Chloromethyl Group: The primary chloride provides a reactive site for nucleophilic displacement, enabling the straightforward introduction of other molecular fragments.

This combination of functionalities makes this compound a high-value synthon for constructing complex chiral molecules.[3]

Physicochemical Properties and Data

A summary of the key physical and chemical properties of this compound is provided below for quick reference.

PropertyValue
CAS Number 1006376-60-8
Molecular Formula C₈H₇ClF₂O
Molecular Weight 192.59 g/mol
Appearance Colorless to light yellow liquid
Purity Typically ≥97.5%
Canonical SMILES C1=CC(=C(C=C1C(CCl)O)F)F
InChI Key InChI=1S/C8H7ClF2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,12H,4H2/t8-/m1/s1

Core Application: A Keystone Intermediate in the Synthesis of Ticagrelor

The most prominent application of this compound is its use as a key building block in the synthesis of Ticagrelor.[3][4][] Ticagrelor is a P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[][7] The chiral alcohol provides the necessary stereocenter and the difluorophenyl moiety that are integral to the drug's structure and activity. The synthesis involves the conversion of the chlorohydrin to a cyclopropylamine derivative, which is then coupled with the triazolopyrimidine core of the drug.

G cluster_0 Synthesis of Ticagrelor A (S)-2-Chloro-1- (3,4-difluorophenyl)ethanol B Formation of Cyclopropyl Ring A->B Multiple Steps C (1R,2S)-2-(3,4-difluorophenyl) cyclopropanamine B->C E Coupling Reaction C->E D Triazolopyrimidine Core D->E F Ticagrelor E->F

Caption: Key stages in the synthesis of Ticagrelor.

Synthetic Access: Biocatalytic Asymmetric Reduction

The industrial production of enantiomerically pure this compound heavily relies on the asymmetric reduction of its prochiral ketone precursor, 2-chloro-1-(3,4-difluorophenyl)ethanone.[6][8] While chemical methods like the Corey-Bakshi-Shibata (CBS) reduction are effective, biocatalytic approaches using ketoreductases (KREDs) have gained significant traction due to their exceptional stereoselectivity (>99% ee), mild reaction conditions, and environmental friendliness.[4][9]

These enzymatic processes typically employ whole-cell biocatalysts (e.g., recombinant E. coli) that overexpress a specific KRED.[4][10] A co-factor regeneration system is essential, often achieved by using a sacrificial alcohol like isopropanol, which is oxidized to acetone by the same enzyme or a coupled dehydrogenase, thereby regenerating the required NADH or NADPH coenzyme.[4]

G cluster_1 Biocatalytic Synthesis Workflow start Start prepare Prepare Reaction Medium: Phosphate Buffer, Isopropanol, NADP+ start->prepare add_cells Add Recombinant E. coli (Expressing Ketoreductase) prepare->add_cells add_substrate Add Substrate: 2-Chloro-1-(3,4-difluorophenyl)ethanone add_cells->add_substrate react Incubate at Controlled Temperature & pH (e.g., 25-30°C, pH 7.0) add_substrate->react monitor Monitor Conversion by HPLC react->monitor workup Reaction Work-up: Centrifugation, Extraction monitor->workup >99% Conversion purify Purification: Distillation or Crystallization workup->purify product (S)-2-Chloro-1- (3,4-difluorophenyl)ethanol purify->product

Caption: Workflow for biocatalytic synthesis.

Protocol 1: Biocatalytic Synthesis of this compound

This protocol is a generalized representation based on published enzymatic reduction processes.[4][9] Optimization of specific parameters (e.g., enzyme loading, substrate concentration, pH) is recommended for the specific ketoreductase used.

Materials:

  • 2-Chloro-1-(3,4-difluorophenyl)ethanone (Substrate)

  • Recombinant E. coli cells expressing a suitable ketoreductase (e.g., from Lactobacillus kefir)

  • Isopropanol (IPA)

  • NADP⁺ (or NAD⁺, depending on enzyme)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Reaction vessel with temperature and pH control

Procedure:

  • Reaction Setup: To a temperature-controlled reaction vessel, add 200 mL of 0.1 M phosphate buffer (pH 7.0), 150 mL of isopropanol, and 0.2 g of NADP⁺.

  • Biocatalyst Addition: Add 10 g (wet cell weight) of recombinant E. coli cells expressing the desired ketoreductase. Stir the suspension to ensure homogeneity.

  • Substrate Addition: Dissolve 35 g of 2-chloro-1-(3,4-difluorophenyl)ethanone in the reaction mixture.

  • Reaction: Maintain the reaction at 25-30°C with gentle agitation (e.g., 200-220 rpm). Monitor the progress of the reaction by taking aliquots and analyzing them by HPLC for substrate conversion and product formation. The reaction is typically complete within 5-24 hours.

  • Work-up: Once the conversion is >99%, terminate the reaction. Separate the cells and solid debris by centrifugation.

  • Extraction: Extract the aqueous supernatant with ethyl acetate (3 x 150 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product, typically a yellow oil, can be purified further by vacuum distillation or crystallization to yield the final product with high chemical and enantiomeric purity (>99% ee).

Causality and Insights:

  • Isopropanol: Serves as both a co-solvent to improve substrate solubility and as a sacrificial hydrogen donor for coenzyme regeneration.[4]

  • pH Control: Maintaining the optimal pH (typically 7.0-8.0) is critical for the stability and activity of the ketoreductase enzyme.[4]

  • Whole Cells vs. Isolated Enzyme: Using whole cells is often more cost-effective as it bypasses the need for enzyme purification. The cell membrane can sometimes pose a barrier to substrate entry, which can be mitigated by using co-solvents or permeabilizing agents.[10]

Application Protocol: Nucleophilic Substitution

The chloromethyl group of this compound is susceptible to nucleophilic attack, a reactivity that is fundamental to its role as a building block.[11] This allows for the facile introduction of various functionalities.

Protocol 2: Synthesis of an Azide Intermediate via Sₙ2 Displacement

This protocol describes a representative Sₙ2 reaction to form the corresponding azide, a versatile intermediate that can be further transformed, for example, into an amine.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (10 mmol) in 25 mL of DMF.

  • Nucleophile Addition: Add sodium azide (15 mmol, 1.5 equivalents) to the solution.

  • Reaction: Heat the mixture to 60-70°C and stir for 4-8 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature and carefully pour it into 100 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with water (2 x 50 mL) followed by brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude azide product.

Safety Precautions:

  • Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with acids (which can generate toxic hydrazoic acid gas) and heavy metals. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound stands out as a premier chiral building block in pharmaceutical synthesis. Its value is anchored in its efficient and highly stereoselective preparation via biocatalysis and its strategic role in the construction of complex, high-value molecules like Ticagrelor. The protocols and insights provided herein demonstrate its versatility and underscore its importance for researchers and scientists in the field of organic synthesis and drug development.

References

Application Notes and Protocols for the Asymmetric Transfer Hydrogenation of Ketones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asymmetric transfer hydrogenation (ATH) stands as a cornerstone of modern synthetic chemistry, offering a practical and efficient pathway to enantiomerically enriched secondary alcohols. These chiral alcohols are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. This guide provides a comprehensive overview of the experimental setup for ATH of ketones, delving into the critical parameters that govern its success. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with field-proven protocols, aiming to equip researchers with the knowledge to design, execute, and optimize these powerful transformations. We will explore the selection of catalysts, hydrogen donors, and reaction conditions, underpinned by mechanistic insights and supported by authoritative literature. Detailed, step-by-step protocols for a representative ATH reaction and subsequent product analysis are provided to ensure reproducible and reliable results.

Introduction: The Power and Practicality of Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation has emerged as a highly practical alternative to asymmetric hydrogenation using high-pressure hydrogen gas.[1][2][3] The operational simplicity, mild reaction conditions, and the use of safe, readily available hydrogen donors contribute to its widespread adoption in both academic and industrial laboratories.[1][4] The core of this transformation lies in the use of a chiral transition metal catalyst to facilitate the stereoselective transfer of a hydride (H⁻) and a proton (H⁺) from a hydrogen donor molecule to a prochiral ketone, yielding a chiral secondary alcohol with high enantiomeric excess (ee).

The versatility of ATH is demonstrated by the successful reduction of a wide array of ketone substrates, including aromatic, heteroaromatic, and unsaturated ketones.[4][5] The development of highly active and selective catalysts, primarily based on ruthenium (Ru), rhodium (Rh), and iridium (Ir), has been a key driver in the advancement of this field.[6][7][8][9] Notably, the work of Noyori and Ikariya on Ru(II) catalysts has been foundational, earning a Nobel Prize in Chemistry in 2001 for contributions to asymmetric hydrogenation.[5][10]

Core Components of the Experimental Setup

The success of an asymmetric transfer hydrogenation reaction is contingent upon the judicious selection of several key components: the catalyst (metal precursor and chiral ligand), the hydrogen donor, the solvent, and the reaction conditions.

The Catalyst System: A Symphony of Metal and Ligand

The catalyst is the heart of the ATH reaction, responsible for both the rate of the reaction and the stereochemical outcome. The most effective catalysts are typically formed in situ from a metal precursor and a chiral ligand.

  • Metal Precursors: Half-sandwich complexes of Ruthenium(II), Rhodium(III), and Iridium(III) are the most commonly employed metal precursors. Examples include [RuCl₂(p-cymene)]₂, [RhCpCl₂]₂, and [IrCpCl₂]₂ (where Cp* is pentamethylcyclopentadienyl).[9] These precursors are generally air-stable and commercially available.

  • Chiral Ligands: The chiral ligand is responsible for creating the asymmetric environment around the metal center, which in turn dictates the enantioselectivity of the reduction. N-sulfonated 1,2-diamines, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), are among the most successful and widely used ligands.[11] The chirality of the resulting alcohol is determined by the chirality of the diamine ligand used. For instance, an (S,S)-TsDPEN ligand will typically yield the (R)-alcohol, and vice-versa.

The Hydrogen Donor: The Source of Reducing Equivalents

Unlike traditional hydrogenation which uses H₂ gas, transfer hydrogenation utilizes organic molecules as the hydrogen source. The choice of hydrogen donor is critical and can significantly impact reaction efficiency and workup procedures.

  • Formic Acid/Triethylamine (HCOOH/NEt₃): An azeotropic mixture of formic acid and triethylamine (typically in a 5:2 molar ratio) is a highly effective and widely used hydrogen donor system.[11][12] The use of formic acid renders the reaction irreversible, which can lead to higher conversions and prevent erosion of enantiomeric excess through the reverse reaction (Oppenauer oxidation).[12] The ratio of formic acid to triethylamine can be a crucial parameter to optimize, with studies showing that varying this ratio can impact both the reaction rate and enantioselectivity.[13]

  • Isopropanol (i-PrOH): Isopropanol is another common hydrogen donor, often used in the presence of a base such as potassium hydroxide (KOH) or potassium tert-butoxide (t-BuOK).[14][15][16][17][18] The reaction is reversible when using isopropanol, which can sometimes lead to incomplete conversion. The acetone generated as a byproduct must be considered in the reaction equilibrium.

Solvents and Reaction Conditions

The choice of solvent and reaction conditions (temperature, concentration, and reaction time) are interdependent and must be optimized for each specific substrate-catalyst system.

  • Solvents: A variety of organic solvents can be used for ATH, including dichloromethane (DCM), methanol (MeOH), and even water.[1][8][9] The use of aqueous media represents a greener approach to this transformation.[1] In many cases, the formic acid/triethylamine mixture can also serve as the solvent.[6]

  • Temperature and Concentration: ATH reactions are often carried out at or near room temperature, highlighting the mildness of this method.[11] The substrate concentration is typically in the range of 0.1 to 1 M. Catalyst loading is usually low, ranging from 0.1 to 2 mol%.[11]

Mechanistic Insights: The Noyori-Ikariya Outer-Sphere Mechanism

The widely accepted mechanism for asymmetric transfer hydrogenation catalyzed by Ru(II)-TsDPEN complexes is the Noyori-Ikariya outer-sphere mechanism.[11] This mechanism involves a concerted, non-classical transfer of a hydride from the metal center and a proton from the amine ligand of the catalyst to the carbonyl group of the ketone. This transfer occurs via a six-membered pericyclic transition state without direct coordination of the ketone to the metal center.

References

Troubleshooting & Optimization

Ketoreductase Reaction Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Ketoreductase (KRED) applications. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging the power of these stereoselective enzymes. Here, we address common challenges encountered during the optimization of KRED-catalyzed reactions through a series of frequently asked questions and troubleshooting scenarios. Our aim is to provide not just solutions, but a deeper understanding of the underlying biochemical principles to empower your experimental design and execution.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Core Reaction Components & Setup

Question 1: My KRED reaction shows low or no conversion. Where should I start troubleshooting?

Answer:

Low or no conversion is a common issue that can often be traced back to one of the core components of the reaction. A systematic check is the most effective approach.

  • Enzyme Activity: First, confirm the activity of your KRED. Enzymes can lose activity over time due to improper storage or handling. It's advisable to run a small-scale control reaction with a known, reliable substrate to verify enzyme performance.[1] Many commercially available KRED screening kits come with a positive control.[2][3]

  • Cofactor Presence and Integrity: KREDs are NAD(P)H-dependent enzymes.[4] Ensure that the correct cofactor (NADH or NADPH) is present at the appropriate concentration. Cofactors can degrade, especially in solution, so using a fresh stock is recommended.

  • Cofactor Regeneration System: For preparative-scale reactions, a cofactor regeneration system is essential to maintain a sufficient supply of the reduced cofactor.[5][6] Common systems include using a secondary enzyme like glucose dehydrogenase (GDH) with glucose, or formate dehydrogenase (FDH) with formate.[6] A failure in this system will halt the primary reaction. Verify the activity of the regeneration enzyme and the presence of its substrate.

  • Substrate Quality and Solubility: Impurities in your ketone substrate can inhibit the enzyme. Confirm the purity of your starting material. Additionally, poor solubility of a hydrophobic substrate in an aqueous buffer system can severely limit the reaction rate. The addition of a co-solvent may be necessary.

Question 2: How do I choose an appropriate co-solvent, and what concentration should I use?

Answer:

The choice of co-solvent is critical when dealing with poorly soluble ketone substrates. The ideal co-solvent should solubilize the substrate without significantly denaturing or inhibiting the KRED.

  • Common Co-solvents: Isopropanol (IPA) is a popular choice as it can also serve as a substrate for the KRED to drive cofactor regeneration in some cases.[7] Other common options include dimethyl sulfoxide (DMSO), ethanol, methanol, and acetonitrile.

  • Determining Optimal Concentration: Start with a low concentration of the co-solvent (e.g., 1-5% v/v) and incrementally increase it. Monitor the reaction rate at each concentration to find the optimal balance between substrate solubility and enzyme activity. Most KREDs can tolerate up to 20-30% of organic co-solvents, but this is highly enzyme-dependent. It's crucial to perform a solvent tolerance study for your specific KRED.

Section 2: Reaction Parameters - pH and Temperature

Question 3: My reaction rate is slow. Could the pH of my buffer be the issue?

Answer:

Yes, pH is a critical parameter for enzyme activity and stability.[8][9]

  • Optimal pH Range: Every enzyme has an optimal pH range where it exhibits maximum activity.[9] For most KREDs, this is typically between pH 6.0 and 8.0.[8] Operating outside of this range can lead to a significant decrease in reaction rate.

  • Effect on Enzyme Structure: Extreme pH values can alter the ionization state of amino acid residues in the enzyme's active site and throughout its structure.[9][10] This can disrupt the precise three-dimensional conformation necessary for substrate binding and catalysis, and in severe cases, lead to irreversible denaturation.[10]

  • pH Stability: It's also important to consider the pH stability of your KRED. Some enzymes may be active at a certain pH but are not stable over the entire course of the reaction. A pH stability study, where the enzyme is incubated at different pH values for a set time before measuring residual activity, can be very informative.[8]

Table 1: Representative Optimal pH for Select Enzymes

EnzymeOptimal pH
Pancreatic Lipase8.0
Pepsin1.5 - 1.6
Trypsin7.8 - 8.7
Catalase7.0

This table provides general examples; the optimal pH for a specific ketoreductase must be determined experimentally.[10]

Question 4: What is the optimal temperature for my KRED reaction, and how do I determine it?

Answer:

Temperature influences reaction rates and enzyme stability.

  • General Principle: As a general rule, increasing the temperature will increase the reaction rate up to a certain point. Beyond the optimal temperature, the enzyme will begin to denature, leading to a rapid loss of activity.

  • Determining the Optimum: To find the optimal temperature, set up a series of reactions at different temperatures (e.g., in 5°C increments from 25°C to 50°C) and measure the initial reaction rates.

  • Thermostability: For longer reactions, it's crucial to consider the thermostability of the KRED. An enzyme might show high activity at an elevated temperature but lose that activity quickly. For preparative-scale synthesis, it may be better to run the reaction at a slightly lower temperature to ensure the enzyme remains active for the entire duration. Directed evolution has been used to significantly improve the thermostability of some KREDs.[1][7]

Section 3: Inhibition and Stereoselectivity

Question 5: My reaction starts well but then stops before completion. What could be the cause?

Answer:

This is a classic sign of substrate or product inhibition.

  • Substrate Inhibition: At very high concentrations, some substrates can bind to the enzyme in a non-productive manner, effectively inhibiting the reaction.[11] If you suspect substrate inhibition, try running the reaction with a lower initial substrate concentration or use a fed-batch approach where the substrate is added gradually over time.

  • Product Inhibition: The produced chiral alcohol can also bind to the active site and act as a competitive inhibitor, slowing down the reaction as its concentration increases.[4] If product inhibition is significant, it may be necessary to remove the product from the reaction mixture as it is formed, for example, through in-situ product removal techniques.

  • Kinetics to Differentiate: Inhibition patterns can often be elucidated through kinetic studies. For instance, in competitive inhibition, the inhibitor and substrate compete for the same active site.[11]

Question 6: The stereoselectivity (enantiomeric excess, e.e.) of my reaction is lower than expected. How can I improve it?

Answer:

Achieving high stereoselectivity is often the primary reason for using a KRED.[12][13] Low e.e. can be due to several factors:

  • Enzyme Choice: The inherent stereoselectivity is a property of the specific KRED. Screening a panel of different KREDs is often the first step to finding an enzyme with the desired selectivity for your substrate.[14][15]

  • Reaction Conditions: While less common, reaction conditions can sometimes influence stereoselectivity. For instance, extreme pH or temperature values might slightly alter the enzyme's conformation and, in turn, its selectivity.

  • Substrate-Enzyme Mismatch: The active site of the KRED must be able to effectively differentiate between the two faces of the prochiral ketone. For some substrates, this differentiation may be poor, leading to the formation of both enantiomers. In such cases, protein engineering and directed evolution are powerful tools to tailor the enzyme's active site to improve selectivity for a specific substrate.[7][12][13]

Experimental Protocols & Workflows

Protocol 1: General Ketoreductase Activity Assay

This spectrophotometric assay monitors the consumption of NADPH at 340 nm.

  • Prepare Reagents:

    • 100 mM Potassium Phosphate Buffer (pH 7.0)

    • 10 mM Ketone Substrate Stock (in a compatible solvent like DMSO or isopropanol)

    • 5 mM NADPH Stock (in buffer)

    • Purified KRED solution

  • Assay Setup (in a 1 mL cuvette):

    • 850 µL of 100 mM Potassium Phosphate Buffer (pH 7.0)

    • 100 µL of 10 mM Ketone Substrate Stock (final concentration 1 mM)

    • 50 µL of 5 mM NADPH Stock (final concentration 0.25 mM)

  • Initiate Reaction:

    • Add a small, known amount of the KRED solution to the cuvette and mix quickly by inversion.

  • Monitor Absorbance:

    • Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., for 5 minutes).

  • Calculate Activity:

    • The rate of NADPH consumption can be calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of NADPH per minute under the specified conditions.[5]

Troubleshooting Workflow Diagram

G start Low/No Conversion check_enzyme Check Enzyme Activity (Control Reaction) start->check_enzyme enzyme_ok Activity OK? check_enzyme->enzyme_ok check_cofactor Verify Cofactor (Fresh Stock) cofactor_ok Cofactor OK? check_cofactor->cofactor_ok check_regen Assess Cofactor Regeneration System regen_ok Regen System OK? check_regen->regen_ok check_substrate Analyze Substrate (Purity, Solubility) substrate_ok Substrate OK? check_substrate->substrate_ok enzyme_ok->check_cofactor Yes replace_enzyme Use Fresh Enzyme or New Batch enzyme_ok->replace_enzyme No cofactor_ok->check_regen Yes replace_cofactor Use Fresh Cofactor cofactor_ok->replace_cofactor No regen_ok->check_substrate Yes troubleshoot_regen Troubleshoot Regen Enzyme and its Substrate regen_ok->troubleshoot_regen No optimize_solubility Optimize Solubility (Co-solvent) substrate_ok->optimize_solubility No optimize_conditions Optimize Reaction Conditions (pH, Temp, Concentrations) substrate_ok->optimize_conditions Yes replace_enzyme->check_enzyme replace_cofactor->check_cofactor troubleshoot_regen->check_regen optimize_solubility->check_substrate end_success Reaction Optimized optimize_conditions->end_success

Caption: Troubleshooting workflow for low or no KRED reaction conversion.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, your dedicated resource for navigating the complexities of asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve a critical and often frustrating issue: low conversion of starting material to the desired chiral product. While achieving high enantioselectivity is a primary goal, it is meaningless without an efficient conversion. This center provides in-depth, field-proven insights in a direct question-and-answer format to help you systematically troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section directly addresses the common observation of good to excellent enantioselectivity (% ee) but a disappointingly low chemical yield. This scenario suggests that while your chiral catalyst is performing its stereochemical duty, other factors are kinetically or thermodynamically hindering the overall reaction progress.

Q1: My asymmetric reaction shows high enantioselectivity (>95% ee), but the conversion is consistently low (<40%). Where should I start my investigation?

A1: This is a classic challenge in asymmetric catalysis, indicating that the chiral environment of your catalyst is effective, but the catalytic turnover is being stifled. The investigation should begin by systematically evaluating the core components of your reaction: the catalyst system, the reagents and substrates, and the reaction conditions. The primary suspects are often catalyst deactivation, poor substrate quality, or suboptimal reaction parameters.[1][2]

A logical first step is to rigorously ensure the integrity of your starting materials and the reaction environment. Many asymmetric catalysts are highly sensitive to impurities that can act as poisons.[2][3]

Initial Troubleshooting Workflow

G start Low Conversion, High ee Observed reagents Verify Purity of All Substrates & Reagents start->reagents conditions Confirm Rigorous Anhydrous & Inert Reaction Setup reagents->conditions monitor Re-run Reaction with Careful Monitoring (TLC, GC, NMR) conditions->monitor stalled Does the reaction stall after initial turnover? monitor->stalled Yes slow Is the reaction simply extremely slow? monitor->slow No catalyst Investigate Catalyst Deactivation/Inhibition stalled->catalyst side_reactions Analyze for Side Products/Decomposition stalled->side_reactions optimize Optimize Reaction Conditions (T, Conc.) slow->optimize

Caption: Initial diagnostic workflow for low conversion issues.

Q2: I suspect my catalyst is deactivating. What are the common causes and how can I test for this?

A2: Catalyst deactivation is a primary cause of low conversion and can occur through several mechanisms.[4] Identifying the root cause is crucial for developing a robust reaction.

Common Causes of Catalyst Deactivation:

  • Impurities (Poisoning): Trace amounts of water, oxygen, or impurities from starting materials or solvents can irreversibly bind to the metal center or ligand, rendering the catalyst inactive.[2][3] Many organometallic catalysts are particularly sensitive.

  • Ligand Degradation: The chiral ligand itself can be unstable under the reaction conditions, leading to the formation of less active or non-selective catalytic species.[5] This can be promoted by nucleophiles, acids, or bases present in the reaction mixture.

  • Product Inhibition: The desired product may coordinate more strongly to the catalyst than the starting material, preventing further turnover.

  • Thermal Decomposition: The catalyst may simply not be stable at the reaction temperature, especially over extended periods.

Experimental Protocol for Diagnosing Catalyst Deactivation:

  • Mercury Drop Test (for suspected heterogeneous catalysis): While primarily for identifying heterogeneous catalysts, a drop of mercury can poison active metal surfaces. If the reaction stops, it suggests a heterogeneous species might be the true catalyst, which could be forming from a decomposed homogeneous precursor.

  • Catalyst Restart Experiment:

    • Set up the reaction as usual and monitor conversion.

    • Once the reaction has stalled (e.g., after 2 hours with no further conversion by TLC/GC), add a second charge of the catalyst.

    • If the reaction restarts and proceeds further, it strongly indicates that the initial catalyst charge was deactivated.

  • Substrate Addition Experiment:

    • Run the reaction to completion or until it stalls.

    • Add a fresh charge of the starting material.

    • If no further reaction occurs, this may suggest product inhibition or that the catalyst is truly dead. If the reaction proceeds, it might indicate the initial substrate was impure.

Q3: How critical is the purity of my substrate and reagents? What level of purity should I aim for?

A3: The purity of all components is paramount in asymmetric synthesis.[1][6] Seemingly insignificant impurities can have a dramatic impact on conversion.

  • Substrate Purity: Impurities in the substrate can act as catalyst poisons. For example, a starting material containing trace amounts of a coordinating functional group (e.g., a thiol or amine) can shut down a sensitive transition metal catalyst.

    • Recommendation: Aim for >99% purity. If you suspect impurities, repurify your substrate via flash chromatography, recrystallization, or distillation immediately before use.

  • Solvent Quality: Solvents are a common source of water and peroxide impurities.

    • Recommendation: Always use freshly dried, anhydrous, and degassed solvents.[3][7] It is often best practice to use solvents from a dedicated solvent purification system (SPS) or freshly opened commercial anhydrous bottles.

  • Reagent Purity: Any other reagents, such as bases or additives, must also be of high purity.

Data on Impact of Water Content

Water Content (ppm)Typical Effect on a Moisture-Sensitive Catalyst
< 10Ideal for most sensitive reactions.
10 - 50May see a slight decrease in conversion.
50 - 100Significant drop in conversion is likely.
> 100Reaction may fail completely.
Q4: My reaction is very slow, and I'm hesitant to increase the temperature for fear of losing enantioselectivity. What are my options?

A4: It's a valid concern, as higher temperatures can decrease the energy difference between the diastereomeric transition states, leading to lower ee.[8][9] However, if the reaction rate is the limiting factor, a systematic optimization is necessary.

Strategies to Increase Rate While Preserving Selectivity:

  • Optimize Catalyst Loading: While counterintuitive, both too low and too high catalyst loadings can be detrimental.[10] Insufficient catalyst will naturally lead to a slow reaction.[2] Excessively high concentrations can sometimes lead to the formation of less active catalyst aggregates.

    • Protocol: Screen catalyst loadings from 0.5 mol% up to 10 mol%. Plot conversion vs. catalyst loading to find the optimal range.

  • Concentration Optimization: The concentration of reactants can influence reaction kinetics.[1]

    • Protocol: Run the reaction at different concentrations (e.g., 0.05 M, 0.1 M, 0.5 M). Highly dilute conditions may slow the reaction, while highly concentrated conditions could lead to solubility issues or side reactions.

  • Solvent Screening: The solvent plays a crucial role in solvating the transition state and can significantly impact reaction rates.[11][12] A solvent that better solubilizes reactants and stabilizes the transition state can accelerate the reaction without requiring higher temperatures.

    • Recommendation: Screen a range of anhydrous solvents with varying polarities (e.g., Toluene, CH₂Cl₂, THF, Dioxane).[13]

  • Careful Temperature Increase: If other options are exhausted, a careful increase in temperature may be required.

    • Protocol: Increase the temperature in small increments (e.g., from -20 °C to 0 °C, then to room temperature). Analyze the ee at each temperature to determine the highest temperature at which selectivity is still acceptable. In some specific cases, higher temperatures have surprisingly been shown to not erode enantioselectivity.[8]

Troubleshooting Logic: Slow Reaction Rate

G start Reaction is Too Slow cat_load Screen Catalyst Loading (e.g., 0.5 - 10 mol%) start->cat_load conc Optimize Reactant Concentration cat_load->conc solvent Screen Solvent System conc->solvent temp Carefully Increase Reaction Temperature solvent->temp result Improved Conversion Rate temp->result

Caption: Systematic optimization for slow reaction rates.

References

Identification and characterization of impurities in (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol Synthesis

Introduction: The synthesis of this compound is a critical step in the production of several modern pharmaceuticals, including the antiplatelet agent Ticagrelor.[1][2] The stereochemical purity and overall quality of this chiral intermediate directly impact the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[3][4] The presence of impurities, even in trace amounts, can introduce significant risks, affecting drug potency, stability, and patient safety.[5][6] This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers and process chemists in identifying and characterizing impurities encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are seeing a persistent, unknown peak in our HPLC analysis of the final product. What are the most likely process-related impurities and their sources?

A1: The most common impurities in this synthesis are typically related to the starting materials, side reactions, or degradation.[7][8] The primary synthetic route involves the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone.[1][9] Based on this, the primary suspects are:

  • Unreacted Starting Material: The precursor ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone, is the most common process impurity. Its presence indicates an incomplete reduction reaction.

  • Enantiomeric Impurity: The undesired (R)-enantiomer, (R)-2-Chloro-1-(3,4-difluorophenyl)ethanol, can be present if the chiral catalyst or enzyme system has low enantioselectivity.[10]

  • Over-reduction Product: Dehalogenation of the starting material or product can occur, leading to the formation of 1-(3,4-difluorophenyl)ethanol. This is more common with aggressive reducing agents or certain metal catalysts.

  • Diol Impurity: Reduction of the carbonyl group followed by substitution of the chlorine with a hydroxyl group (hydrolysis) can form 1-(3,4-difluorophenyl)ethane-1,2-diol. This is often linked to aqueous workup conditions or the presence of moisture.

Table 1: Common Process-Related Impurities and Their Origins

Impurity NameStructureLikely Source
2-chloro-1-(3,4-difluorophenyl)ethanoneC₈H₅ClF₂OIncomplete reaction (unreacted starting material).[11][12]
(R)-2-Chloro-1-(3,4-difluorophenyl)ethanolC₈H₇ClF₂OPoor enantioselectivity of the reduction step.[10]
1-(3,4-difluorophenyl)ethanolC₈H₈F₂OOver-reduction/dehalogenation side reaction.
1-(3,4-difluorophenyl)ethane-1,2-diolC₈H₈F₂O₂Hydrolysis of the chloro group, often during workup.
Q2: Our chiral HPLC method is showing poor separation (Resolution < 1.5) between the (S) and (R) enantiomers. How can we optimize the method?

A2: Achieving good chiral resolution is critical and often requires fine-tuning of several HPLC parameters. Poor resolution can stem from an inappropriate chiral stationary phase (CSP), a suboptimal mobile phase, or incorrect temperature settings.[13]

Troubleshooting Steps for Chiral HPLC Resolution:

  • Verify CSP Suitability: Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are commonly used for this class of compounds. Confirm that the selected column is appropriate for separating chiral alcohols. If resolution is consistently poor, consider screening other CSPs.

  • Optimize Mobile Phase Composition: The ratio of the alcoholic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) is the most critical factor.

    • Protocol: Systematically vary the alcohol percentage. Start with a standard 90:10 Hexane:IPA mixture and adjust the IPA content in 2% increments (e.g., 92:8, 88:12). Lower alcohol content generally increases retention and can improve resolution, but may also broaden peaks.

  • Control Temperature: Temperature has a significant, and sometimes non-intuitive, effect on chiral recognition.[13]

    • Causality: Lower temperatures often enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better selectivity.

    • Protocol: Set the column thermostat to 25°C. If resolution is poor, decrease the temperature in 5°C increments (e.g., to 20°C, then 15°C). Monitor backpressure, as it will increase at lower temperatures.

  • Check Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve efficiency, sometimes enhancing resolution. Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min.

  • Assess Column Health: A contaminated or degraded column will exhibit poor peak shape and loss of resolution.[13] If the above steps fail, flush the column with a strong, compatible solvent (e.g., 100% isopropanol for many polysaccharide columns) or replace it if it has exceeded its lifetime.

Q3: We have an unknown peak that does not correspond to the starting material or the wrong enantiomer. What is the standard workflow for identifying an unknown impurity?

A3: Identifying an unknown impurity requires a systematic analytical approach to elucidate its structure. This process is mandated by regulatory bodies like the ICH for any impurity found above the identification threshold (typically 0.10%).[14] The goal is to gather data on molecular weight and structure.[15]

Workflow for Unknown Impurity Identification:

  • Preliminary Analysis (LC-MS): The first step is to obtain the molecular weight.

    • Protocol: Analyze the sample using a High-Performance Liquid Chromatography system coupled to a Mass Spectrometer (LC-MS).[16][17] This will provide the molecular ion (e.g., [M+H]⁺ or [M-H]⁻), giving a preliminary identification of the impurity's mass. High-Resolution Mass Spectrometry (HRMS) is preferred as it can help determine the elemental formula.[15]

  • Isolation of the Impurity: To perform structural analysis (like NMR), the impurity must be isolated in a pure form.

    • Protocol: Use preparative HPLC with the analytical method as a starting point. Scale up the injection volume and collect the fraction corresponding to the unknown peak. Evaporate the solvent to obtain the isolated impurity.

  • Structural Elucidation (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule.[18][19]

    • Protocol: Dissolve the isolated impurity in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire a suite of NMR spectra:

      • ¹H NMR: Provides information on the number and environment of hydrogen atoms.

      • ¹³C NMR: Shows the number and type of carbon atoms.

      • 2D NMR (e.g., COSY, HSQC): Reveals connectivity between atoms to piece the structure together.

  • Confirmatory Analysis (Optional): Techniques like Fourier-Transform Infrared Spectroscopy (FT-IR) can confirm the presence of specific functional groups (e.g., -OH, C=O).

G cluster_0 Impurity Identification Workflow A Sample with Unknown Peak (HPLC/UV) B LC-MS / HRMS Analysis A->B C Determine Molecular Weight & Formula B->C D Preparative HPLC Isolation C->D F NMR Spectroscopy (1H, 13C, 2D) C->F If structure is suspected E Obtain Pure Impurity D->E E->F G Elucidate Structure F->G H Final Structure Confirmation G->H

Caption: Workflow for the systematic identification of unknown impurities.

Q4: What are the potential side reactions during the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone?

A4: While modern catalytic (chemical or enzymatic) reductions are highly selective, side reactions can still occur, especially if reaction conditions are not tightly controlled.[1][20]

  • Dehalogenation: The most common side reaction involves the reductive cleavage of the C-Cl bond. This can happen either before or after the ketone is reduced. This pathway is favored by prolonged reaction times, excess reducing agent (especially metal hydrides), or the presence of certain metal catalysts that can facilitate hydrogenolysis.

  • Dimerization/Coupling Reactions: Under certain basic conditions, enolates of the starting ketone can form and participate in self-condensation or other coupling reactions, leading to higher molecular weight impurities.

  • Reaction with Nucleophiles: If nucleophilic species are present (e.g., residual cyanide from a previous step in a multi-step synthesis, or alkoxides from the solvent), they can potentially displace the chloride or attack the carbonyl group.[21][22] For instance, reaction with an alkoxide could form an ether byproduct.

G Start 2-chloro-1-(3,4-difluorophenyl)ethanone Product This compound Start->Product Asymmetric Reduction (Desired Pathway) Impurity1 1-(3,4-difluorophenyl)ethanol (Dehalogenation) Start->Impurity1 Over-reduction Impurity2 Dimerization Products Start->Impurity2 Basic Conditions Product->Impurity1 Post-reduction Dehalogenation Impurity3 Ether/Other Nucleophilic Substitution Products Product->Impurity3 Nucleophilic Attack

Caption: Main synthetic pathway and potential side reaction impurities.

Q5: What are the regulatory standards for impurities in a key starting material or intermediate like this?

A5: As a key intermediate that directly influences the quality of the final API, the impurity profile of this compound must be well-controlled and documented.[23] The principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A (Impurities in New Drug Substances) and ICH Q7 (Good Manufacturing Practice for APIs), are the global standard.[7][24]

Key Regulatory Expectations:

  • Reporting Threshold: Any impurity observed at or above 0.05% must be reported in regulatory filings.

  • Identification Threshold: Any impurity at or above 0.10% must have its structure identified.[14]

  • Qualification Threshold: Any impurity above 0.15% must be "qualified," meaning data must be provided to establish its biological safety at the proposed level.

  • Control Strategy: Manufacturers must demonstrate a robust control strategy.[6] This involves setting specifications for each known and unknown impurity and demonstrating that the manufacturing process consistently produces the intermediate within these limits.[23]

Failure to adequately characterize and control impurities can lead to significant delays in drug approval or even product recalls.[5] A thorough understanding of impurity formation pathways is therefore not just a matter of process optimization, but a critical regulatory requirement.

References

Technical Support Center: Enhancing Ketoreductase Stability for Industrial Use

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ketoreductase (KRED) stability. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of enhancing KRED stability for robust and scalable industrial applications. Here, you will find scientifically grounded answers to common questions and in-depth troubleshooting guides to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My ketoreductase shows a rapid loss of activity under my desired process conditions (e.g., elevated temperature, presence of organic co-solvents). What are the primary strategies to improve its stability?

A1: Enhancing KRED stability is a critical step for developing economically viable biocatalytic processes. The primary strategies to consider are:

  • Protein Engineering: This is a powerful approach to intrinsically improve the enzyme's properties. Techniques like directed evolution and site-directed mutagenesis can be used to introduce mutations that enhance thermostability and solvent tolerance.[1][2] Often, this involves rigidifying flexible loops near the active site through additional hydrogen bonds and hydrophobic interactions.[1][2]

  • Immobilization: Attaching the KRED to a solid support can significantly boost its operational stability against thermal and solvent-induced denaturation.[3][4] Common methods include covalent attachment, entrapment, and affinity binding.[4]

  • Formulation and Buffer Optimization: The reaction environment plays a crucial role. Optimizing the pH, buffer composition, and concentration can significantly impact enzyme stability.[5][6] For instance, the choice of buffer and its concentration can affect both enzyme activity and enantioselectivity.[5]

  • Co-factor Regeneration Systems: KREDs require NAD(P)H cofactors, which can be expensive. Implementing a cofactor regeneration system, such as using a second enzyme like glucose dehydrogenase (GDH), not only reduces costs but can also improve the overall process stability.[7][8]

Q2: I'm considering protein engineering to enhance the thermostability of my KRED. What is the "activity-stability trade-off," and how can I navigate it?

A2: The activity-stability trade-off is a well-known concept in protein engineering where mutations that increase an enzyme's stability often lead to a decrease in its catalytic activity, and vice-versa.[1][2][9] This is because increased rigidity for stability can restrict the conformational changes needed for efficient catalysis.

However, it is possible to overcome this trade-off. Strategies include:

  • Directed Evolution: This technique allows for the screening of large libraries of enzyme variants for both desired activity and stability.[10][11] By applying appropriate selection pressures, it's possible to identify mutants with improvements in both properties.

  • Combining Mutations: One successful approach involves generating separate mutations that individually enhance either stability or activity and then combining them.[1][2] This can lead to variants with both improved thermostability and catalytic efficiency.[1][2] For example, one study increased a KRED's half-life at 40°C by 1944-fold while also improving its catalytic efficiency by 3.2-fold through this method.[1][2]

  • Computational Design: In silico tools can help predict mutations that are likely to enhance stability without negatively impacting the active site.[12]

Q3: What are the most common methods for immobilizing ketoreductases, and what are the key considerations for choosing a method?

A3: The choice of immobilization method depends on the specific KRED, the support material, and the process requirements.[4] The most common techniques include:

  • Physical Adsorption: This simple and cost-effective method involves non-covalent interactions between the enzyme and the support.[4]

  • Covalent Binding: This creates a strong, stable attachment between the enzyme and the support, which can prevent leaching.[4][7] However, it can sometimes lead to a loss of enzyme activity if the binding site is near the active site.[4]

  • Entrapment: The enzyme is physically confined within a porous matrix, such as a gel.[8] This method is generally gentle on the enzyme.

  • Affinity Binding (e.g., His-tag): This highly selective method can lead to a well-oriented and highly active immobilized enzyme.[7][13]

Key Considerations:

  • Enzyme Activity: The immobilization process should ideally not significantly reduce the enzyme's specific activity.

  • Stability: The chosen method should enhance the enzyme's stability under process conditions.

  • Reusability: A key advantage of immobilization is the ability to reuse the biocatalyst over multiple cycles.[7][10]

  • Cost: The cost of the support material and the immobilization process are important factors for industrial applications.[4]

Troubleshooting Guides

Problem: Significant Loss of Ketoreductase Activity After Immobilization

Potential Causes & Troubleshooting Steps:

  • Inappropriate Immobilization Chemistry: The chemical method used for attachment may be denaturing the enzyme or blocking the active site.

    • Action: Screen different immobilization techniques (e.g., adsorption, covalent binding on different functionalized resins, entrapment).[7][13] Compare the specific activity of the immobilized enzyme for each method.

  • Suboptimal Immobilization Conditions: Factors like pH, temperature, and buffer composition during the immobilization process can negatively affect the enzyme.

    • Action: Optimize the immobilization conditions. For example, if using a pH-dependent method like ion exchange, ensure the buffer pH is appropriate for the enzyme's isoelectric point.[7]

  • Mass Transfer Limitations: The support material may be hindering the substrate's access to the enzyme's active site.

    • Action: Consider using a support with a larger pore size or a different morphology.

Experimental Protocol: Screening of Immobilization Methods

This protocol outlines a general procedure for comparing different immobilization techniques to identify the one that best preserves KRED activity.

Materials:

  • Purified His-tagged ketoreductase

  • Various immobilization supports (e.g., epoxy-functionalized resin, amino-functionalized resin, metal-chelate affinity resin)

  • Glutaraldehyde solution (for activating amino resins)

  • Potassium phosphate buffer (pH 7.0 and 8.0)

  • Substrate and cofactor (NADPH) solutions

  • Spectrophotometer

Procedure:

  • Affinity Immobilization:

    • Incubate the His-tagged KRED with the metal-chelate affinity resin in potassium phosphate buffer (pH 7.0) for 2 hours.[7]

    • Wash the resin with buffer to remove unbound enzyme.

  • Covalent Immobilization:

    • Activate the amino-functionalized resin with glutaraldehyde solution.[7]

    • Incubate the activated resin with the KRED in potassium phosphate buffer (pH 7.0) for 24 hours.[7]

    • Wash the resin to remove unbound enzyme.

  • Ionic Immobilization:

    • Incubate the KRED with an ion-exchange resin in a buffer with a pH that ensures a net charge on the enzyme opposite to that of the resin (e.g., pH 7.7 for an anionic enzyme on an anion-exchange resin).[7]

    • Allow 24 hours for immobilization and then wash the resin.[7]

  • Activity Assay:

    • Measure the activity of a known amount of each immobilized KRED preparation using a standard activity assay that monitors the consumption of NADPH at 340 nm.[3]

    • Compare the specific activities (U/g of support) to determine the most effective immobilization method.

Data Presentation:

Immobilization MethodSupport MaterialSpecific Activity (U/g)Activity Retention (%)
Affinity BindingMetal-Chelate ResinValueValue
Covalent BindingAmino-Functionalized ResinValueValue
Ionic BindingIon-Exchange ResinValueValue
Problem: Low Conversion Rate in a Bioreactor Despite Using a Stabilized Ketoreductase

Potential Causes & Troubleshooting Steps:

  • Inefficient Cofactor Regeneration: The rate of NAD(P)H regeneration may be the limiting factor.

    • Action: If using a two-enzyme system (e.g., KRED and GDH), ensure the GDH is active and not inhibited by reaction components.[3] Consider increasing the concentration of the regeneration enzyme or the co-substrate (e.g., glucose).[3] Some KREDs can use a co-substrate like isopropanol for cofactor regeneration.[7][10]

  • Product or Substrate Inhibition: High concentrations of the product or substrate can inhibit the enzyme's activity.[3]

    • Action: Perform inhibition studies by adding varying concentrations of the product to the reaction.[3] If inhibition is observed, consider strategies like in-situ product removal. For substrate inhibition, fed-batch or continuous feeding strategies can maintain a low, non-inhibitory substrate concentration.[3]

  • Sub-optimal pH or Temperature: Even stabilized enzymes have optimal operating ranges.

    • Action: Determine the optimal pH and temperature for your specific KRED by screening a range of conditions.[3][8] Most KREDs have a pH optimum between 6.0 and 8.0.[3]

Visualization of Key Concepts

Cofactor_Regeneration cluster_KRED Ketoreductase Cycle cluster_GDH Regeneration Cycle Ketone Ketone (Substrate) KRED KRED Ketone->KRED Alcohol Chiral Alcohol (Product) KRED->Alcohol NADP NADP+ KRED->NADP GDH GDH NADP->GDH Recycled NADPH NADPH NADPH->KRED Glucose Glucose (Co-substrate) Glucose->GDH Gluconolactone Gluconolactone GDH->Gluconolactone NADPH_reg NADPH_reg GDH->NADPH_reg NADPH NADP_reg NADP+ NADPH_reg->KRED Regenerated

Caption: Co-factor regeneration system for a ketoreductase (KRED) using glucose dehydrogenase (GDH).

References

Technical Support Center: Strategies for Cofactor Regeneration in Enzymatic Reductions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Cofactor Regeneration in Enzymatic Reductions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of implementing and optimizing cofactor regeneration systems in their biocatalytic processes. Here, we address common challenges and provide practical, field-proven solutions to ensure the success of your enzymatic reductions.

Introduction: The Central Role of Cofactor Regeneration

Nicotinamide adenine dinucleotide (NAD⁺/NADH) and its phosphorylated form (NADP⁺/NADPH) are essential cofactors for a vast array of oxidoreductases, which are pivotal enzymes in the synthesis of chiral compounds and fine chemicals. However, these cofactors are prohibitively expensive to use in stoichiometric amounts, making efficient in situ regeneration a critical requirement for developing economically viable biocatalytic processes.[1][2] A robust regeneration system not only reduces costs but also drives the reaction to completion and can simplify product isolation by removing inhibitory byproducts.[1]

This guide provides a structured approach to troubleshooting the most common issues encountered with various cofactor regeneration strategies.

Section 1: Troubleshooting Common Issues in Cofactor Regeneration Systems

This section is formatted as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your experiments.

FAQ 1: My primary enzymatic reduction is slow or has stalled. How do I know if the cofactor regeneration is the problem?

Answer:

A stalled primary reaction is a common issue that can often be traced back to an inefficient cofactor regeneration system. Here’s a systematic approach to diagnose the problem:

  • Monitor the Cofactor Ratio: The most direct method is to measure the ratio of the reduced cofactor (NADH or NADPH) to its oxidized form (NAD⁺ or NADP⁺). An accumulation of the oxidized form indicates a bottleneck in the regeneration step. While offline HPLC analysis is accurate, in-situ monitoring using UV-Vis spectroscopy at 340 nm can provide real-time insights, though it's important to be aware of potential interferences.[3]

  • Activity Check of the Regeneration Enzyme: Independently assay the activity of your regeneration enzyme (e.g., formate dehydrogenase, glucose dehydrogenase) under the reaction conditions. This will confirm if the enzyme is active and not inhibited by any components in the reaction mixture.

  • Substrate and Byproduct Analysis: Ensure that the co-substrate for the regeneration reaction (e.g., formate, glucose) is not depleted. Also, check for the accumulation of byproducts from the regeneration reaction (e.g., carbonate from formate, gluconolactone from glucose), as these can sometimes be inhibitory. For instance, in formate dehydrogenase-based systems, the byproduct is CO₂, which is easily removed, making it an attractive choice.[1][4]

Troubleshooting Guide: Enzyme-Coupled Regeneration

Enzyme-coupled systems, which use a second enzyme to regenerate the cofactor, are widely employed in industrial biocatalysis.[5] Common choices include formate dehydrogenase (FDH) and glucose dehydrogenase (GDH).

Scenario 1: Formate Dehydrogenase (FDH) system shows low activity and instability.

Potential Causes & Solutions:

  • pH Incompatibility: Most dehydrogenases used for the primary reaction have an optimal pH between 8.0 and 10.0, while some regeneration enzymes may have different pH optima.[6][7] Ensure the reaction pH is a suitable compromise for both enzymes. If not, consider engineering one of the enzymes to shift its optimal pH.

  • Chemical Instability of FDH: FDHs can be sensitive to reactive organic compounds in the reaction mixture, such as α-haloketones.[8] If your substrate or product is reactive, consider using a more robust, engineered FDH variant. Protein engineering efforts have successfully produced FDH mutants with enhanced stability.[8][9]

  • Cofactor Specificity: Many native FDHs show a strong preference for NAD⁺ over NADP⁺.[8] If your primary enzyme requires NADPH, ensure you are using an FDH that has been engineered for high activity with NADP⁺.[8][9][10]

Experimental Protocol: Screening for a Robust FDH

  • Source Multiple FDHs: Obtain commercially available FDHs from different microbial sources or engineered variants.

  • Set up Small-Scale Reactions: In parallel micro-reactions, combine your primary enzyme and substrate with each FDH candidate.

  • Vary Reaction Conditions: Test a range of pH values (e.g., 6.5 to 8.5) and temperatures (e.g., 25°C to 40°C) to find the optimal conditions for the coupled system.

  • Monitor Progress: Use HPLC or GC to measure the formation of your desired product over time to identify the most efficient and stable FDH.

Scenario 2: Glucose Dehydrogenase (GDH) system is underperforming.

Potential Causes & Solutions:

  • Byproduct Inhibition: The oxidation of glucose by GDH produces gluconolactone, which can hydrolyze to gluconic acid and lower the reaction pH. This pH shift can negatively impact the activity of your primary enzyme. Ensure your reaction is well-buffered.

  • Cofactor Specificity: While some GDHs can accept both NAD⁺ and NADP⁺, their efficiencies may differ.[11] Verify the cofactor specificity of your chosen GDH to ensure it aligns with the requirements of your primary reductase.

  • Oxygen Sensitivity: Some GDHs may be sensitive to dissolved oxygen. If you suspect this is an issue, consider degassing your reaction buffer and running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Table 1: Comparison of Common Enzyme-Coupled Regeneration Systems

Regeneration EnzymeCo-SubstrateByproductAdvantagesDisadvantages
Formate Dehydrogenase (FDH)FormateCO₂Inexpensive substrate, easily removable byproduct.[1][4]Can have low stability and NAD⁺ preference.[8]
Glucose Dehydrogenase (GDH)GlucoseGluconolactoneHigh activity, can use both NAD⁺ and NADP⁺.[11]Byproduct can lower pH, potential for downstream separation challenges.
Glucose-6-Phosphate Dehydrogenase (G6PDH)Glucose-6-Phosphate6-phosphoglucono-δ-lactoneHigh specificity for NADP⁺.[12][13]Substrate is more expensive than glucose.[1]
Phosphite Dehydrogenase (PTDH)PhosphitePhosphateNearly irreversible reaction, innocuous substrate and byproduct.[1]Wild-type has a strong preference for NAD⁺.[1]
Troubleshooting Guide: Substrate-Coupled Regeneration

In this approach, the same enzyme catalyzes both the primary reduction and the cofactor regeneration by oxidizing a co-substrate, often an alcohol like isopropanol.[5][14]

Scenario: My substrate-coupled reaction has a low yield.

Potential Causes & Solutions:

  • Thermodynamic Equilibrium: The reaction may have reached equilibrium. To drive the reaction towards product formation, a large excess of the co-substrate (e.g., isopropanol) is typically required.

  • Enzyme Inhibition: High concentrations of the co-substrate or the byproduct (e.g., acetone from isopropanol) can be inhibitory to the enzyme. Determine the optimal concentration of the co-substrate that maximizes the reaction rate without causing significant inhibition.

  • Enzyme Specificity: The enzyme must be able to efficiently catalyze both the reduction of your primary substrate and the oxidation of the co-substrate. If the enzyme has a strong preference for one reaction over the other, the overall process will be inefficient.

Diagram 1: Substrate-Coupled Cofactor Regeneration Workflow

G sub Substrate enzyme Oxidoreductase sub->enzyme 1. Reduction prod Product cosub Co-substrate (e.g., Isopropanol) cosub->enzyme 2. Oxidation byprod Byproduct (e.g., Acetone) nadp NADP+ nadp->enzyme nadph NADPH nadph->enzyme enzyme->prod enzyme->byprod enzyme->nadp enzyme->nadph G start Primary Reaction Slow/Stalled q1 Is Cofactor Regeneration the Bottleneck? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Which Regeneration Method? a1_yes->q2 check_primary Troubleshoot Primary Enzyme (e.g., stability, inhibition) a1_no->check_primary enzyme_coupled Enzyme-Coupled q2->enzyme_coupled substrate_coupled Substrate-Coupled q2->substrate_coupled electro_photo Electrochemical/ Photochemical q2->electro_photo ts_enzyme Check: - Enzyme activities - pH/Temp compatibility - Cofactor specificity - Byproduct inhibition enzyme_coupled->ts_enzyme ts_substrate Check: - Co-substrate concentration - Byproduct inhibition - Thermodynamic equilibrium substrate_coupled->ts_substrate ts_electro Check: - Dimer formation - Electrode material - Enzyme inactivation - Mediator compatibility electro_photo->ts_electro

References

Side reactions in the borane reduction of ketones and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the borane reduction of ketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges and optimize your reaction outcomes. My approach is to not only provide solutions but to also explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific issues that you may encounter during the borane reduction of ketones. Each problem is presented in a question-and-answer format, detailing the probable causes and providing step-by-step protocols to mitigate the undesired side reactions.

Issue 1: My alkene is undergoing hydroboration simultaneously with ketone reduction.

Question: I am trying to selectively reduce a ketone in a molecule that also contains a carbon-carbon double bond. However, I am observing significant reduction of the alkene (hydroboration) as a side reaction. How can I favor the reduction of the ketone?

Root Cause Analysis: Borane (BH₃) is a versatile reagent that can reduce ketones and hydroborate alkenes. The selectivity between these two pathways is influenced by steric hindrance and reaction kinetics. The hydroboration of unhindered alkenes can be faster than the reduction of some ketones[1]. The relative rates depend on the substitution pattern of both the alkene and the ketone.

Strategic Solutions:

To achieve chemoselective ketone reduction in the presence of an alkene, you can manipulate the steric environment of the borane reagent or control the reaction conditions.

Protocol 1: Employing Sterically Hindered Borane Reagents

The introduction of bulky substituents on the boron atom diminishes its ability to react with sterically accessible functional groups. While highly hindered boranes like dicyclohexylborane are used to selectively hydroborate alkenes in the presence of ketones, we can infer that less hindered boranes will preferentially reduce the more accessible ketone.[2]

  • Step 1: Reagent Selection: Instead of BH₃·THF or BH₃·DMS, consider using a less sterically demanding borane source if your ketone is significantly less hindered than your alkene.

  • Step 2: Stoichiometry Control: Use a stoichiometric amount of the borane reagent (typically 1.0 to 1.2 equivalents) relative to the ketone to minimize the excess reagent available for hydroboration.

  • Step 3: Temperature Management: Perform the reaction at a low temperature (e.g., 0 °C to -20 °C) to enhance selectivity. Add the borane solution dropwise to a solution of the substrate.

  • Step 4: Monitoring: Closely monitor the reaction progress using TLC or LC-MS to quench the reaction as soon as the starting ketone is consumed.

Protocol 2: Leveraging Amine-Borane Complexes

Ammonia borane (AB) and other amine-borane complexes can exhibit different selectivity profiles compared to BH₃·THF or BH₃·DMS. Ammonia borane in water has been shown to be compatible with unsaturated double bonds while reducing ketones.[3][4]

  • Step 1: Reagent and Solvent: Use ammonia borane as the reducing agent in neat water.

  • Step 2: Reaction Conditions: Conduct the reaction at room temperature.

  • Step 3: Workup: Upon completion, extract the product with an organic solvent.

Issue 2: My protecting group is being cleaved during the reduction.

Question: I am observing the cleavage of a protecting group in my starting material during the borane reduction of a ketone. Which protecting groups are labile, and how can I prevent this?

Root Cause Analysis: Borane is a Lewis acid and can react with certain protecting groups. The most common protecting groups susceptible to cleavage by borane are acetals, ketals, and some silyl ethers.[5][6] The Lewis acidic nature of boron can catalyze the cleavage of these groups, especially under prolonged reaction times or elevated temperatures.

Strategic Solutions:

The key to avoiding protecting group cleavage is to either choose a borane-stable protecting group during your synthetic design or to use milder reaction conditions and specific borane reagents that are less prone to this side reaction.

Protecting Group Stability Profile:

Protecting GroupStability to BoraneNotes
Acetals/KetalsLabile Can be reductively cleaved to ethers.[5][6]
Silyl Ethers (e.g., TMS, TES, TBS, TIPS)Potentially Labile Stability is substrate-dependent and can be cleaved, especially with catecholborane.[7]
Benzyl (Bn) EthersGenerally Stable
p-Methoxybenzyl (PMB) EthersGenerally Stable
Tetrahydropyranyl (THP) EthersGenerally Stable
Tosyl (Ts), Acetyl (Ac), Benzoyl (Bz)Stable Ammonia borane is compatible with these groups.[3][4]
Trityl (Tr) and TBDMSStable Ammonia borane is compatible with these groups.[3][4]

Protocol for Preserving Labile Protecting Groups:

  • Step 1: Reagent Selection: Opt for a milder borane reagent. Ammonia borane in water has been shown to be compatible with a wide range of both acid- and base-labile protecting groups, including TBDMS and trityl ethers.[3][4]

  • Step 2: Temperature Control: Perform the reduction at low temperatures (e.g., 0 °C or below) to minimize the rate of protecting group cleavage.

  • Step 3: Reaction Time: Monitor the reaction closely and quench it as soon as the ketone is consumed to avoid prolonged exposure of the protecting group to the borane reagent.

  • Step 4: Alternative Protecting Groups: If cleavage persists, consider replacing the labile protecting group with a more robust alternative from the table above in your synthetic route.

Issue 3: I am getting a mixture of 1,2- and 1,4-reduction products with my α,β-unsaturated ketone.

Question: My goal is to selectively reduce the carbonyl group of an α,β-unsaturated ketone to the corresponding allylic alcohol (1,2-reduction). However, I am also observing the reduction of the carbon-carbon double bond (1,4-reduction). How can I improve the selectivity for 1,2-reduction?

Root Cause Analysis: The reduction of α,β-unsaturated ketones can proceed via two main pathways: 1,2-addition to the carbonyl group to yield an allylic alcohol, or 1,4-conjugate addition to the double bond, which, after tautomerization, leads to a saturated ketone that can be further reduced. Borane reagents can participate in both pathways.

Strategic Solutions:

To favor 1,2-reduction, it is often necessary to employ modified borohydride reagents rather than borane itself, as borane can exhibit significant 1,4-reduction tendencies. The Luche reduction is a classic example of a highly selective 1,2-reduction method.

Protocol for Selective 1,2-Reduction (Luche Conditions):

  • Step 1: Reagent Preparation: In a reaction flask, dissolve the α,β-unsaturated ketone in methanol.

  • Step 2: Additive: Add cerium(III) chloride heptahydrate (CeCl₃·7H₂O) to the solution and stir until it dissolves. The cerium salt enhances the electrophilicity of the carbonyl carbon, promoting 1,2-addition.

  • Step 3: Reducing Agent: Cool the mixture to a low temperature (typically 0 °C to -78 °C) and add sodium borohydride (NaBH₄) portion-wise. Note that this protocol uses NaBH₄, not borane, due to its superior selectivity under these conditions.

  • Step 4: Quenching and Workup: After the reaction is complete, quench carefully with water or dilute acid and proceed with a standard aqueous workup.

Frequently Asked Questions (FAQs)

Q1: What is the difference between borane-tetrahydrofuran (BH₃·THF) and borane-dimethyl sulfide (BH₃·DMS) complexes? Which one should I choose?

A1: Both BH₃·THF and BH₃·DMS are common sources of borane. BH₃·THF is generally more reactive.[8] However, BH₃·DMS is more stable and can be stored for longer periods.[9] The choice between them often depends on the reactivity of your substrate and the desired reaction rate. For less reactive ketones, the more reactive BH₃·THF may be preferred. For reactions requiring careful control, the slightly less reactive BH₃·DMS might be a better option.

Q2: How does temperature affect the selectivity of borane reductions?

A2: Temperature can have a significant impact on the selectivity of borane reductions.[10][11][12] Generally, lower temperatures favor the desired reaction pathway by minimizing competing side reactions that may have higher activation energies. For enantioselective reductions using chiral catalysts like oxazaborolidines, the optimal temperature may be in the range of 20-30 °C to balance reaction rate and enantioselectivity.[11][12] It is always advisable to perform a temperature optimization study for a new substrate.

Q3: My reaction is complete, but I am having trouble removing the boron byproducts during workup. What is the best procedure?

A3: Boron byproducts can sometimes complicate product isolation. A common and effective method is to quench the reaction with methanol.[13][14] This converts the boron species into volatile trimethyl borate (B(OMe)₃), which can be removed by rotary evaporation.

Standard Boron Byproduct Removal Protocol:

  • Step 1: Quench: After the reaction is complete, cool the reaction mixture in an ice bath and slowly add methanol. You may observe gas evolution (hydrogen), so ensure proper ventilation.

  • Step 2: Stir: Stir the mixture at room temperature for at least 30 minutes to ensure complete conversion of boron residues.

  • Step 3: Evaporate: Concentrate the reaction mixture under reduced pressure. It is often beneficial to co-evaporate with methanol several times to ensure complete removal of the trimethyl borate.[13]

  • Step 4: Aqueous Workup: Proceed with a standard aqueous workup by adding water and extracting your product with an appropriate organic solvent.[15]

Q4: Can I reduce a carboxylic acid or an ester with borane in the presence of a ketone?

A4: Borane is known to reduce carboxylic acids and, to a lesser extent, esters. In fact, borane is one of the few reagents that can selectively reduce a carboxylic acid in the presence of a ketone.[16] Therefore, if you have both a carboxylic acid and a ketone in your molecule, the carboxylic acid will likely be reduced preferentially. Esters are generally less reactive than ketones towards borane, so it is possible to selectively reduce a ketone in the presence of an ester with careful control of stoichiometry and reaction time.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Decision-Making Workflow for Chemoselective Ketone Reduction

Chemoselective_Ketone_Reduction start Substrate with Ketone and Other Functional Groups alkene Alkene Present? start->alkene protecting_group Labile Protecting Group? alkene->protecting_group No use_hindered_borane Use Sterically Hindered Borane or Amine-Borane Complex alkene->use_hindered_borane Yes alpha_beta_unsat α,β-Unsaturated Ketone? protecting_group->alpha_beta_unsat No use_mild_conditions Use Milder Conditions (Low Temp) or Ammonia Borane protecting_group->use_mild_conditions Yes luche_reduction Perform Luche Reduction (NaBH4, CeCl3) alpha_beta_unsat->luche_reduction Yes standard_borane Standard Borane Reduction (BH3-THF or BH3-DMS) alpha_beta_unsat->standard_borane No end_product Desired Alcohol use_hindered_borane->end_product use_mild_conditions->end_product luche_reduction->end_product standard_borane->end_product

Caption: Troubleshooting workflow for borane reduction of ketones.

References

Technical Support Center: Process Intensification for the Production of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. This critical chiral intermediate is a cornerstone in the manufacturing of the antiplatelet medication, Ticagrelor[1][2][3]. The industry is increasingly shifting from traditional chemical methods, like Corey-Bakshi-Shibata (CBS) reduction, towards intensified biocatalytic processes leveraging ketoreductases (KREDs)[2][4]. These enzymatic methods offer significant advantages, including exceptional enantioselectivity, milder reaction conditions, and a greener environmental profile[5][6].

This guide is designed for researchers, scientists, and drug development professionals actively working on this synthesis. It provides direct, experience-driven answers to common challenges encountered during process development, optimization, and scale-up.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My biocatalytic reaction stalls, resulting in low or incomplete conversion of the starting material, 2-chloro-1-(3,4-difluorophenyl)ethanone (CFPO). What are the likely causes and how can I fix this?

Low conversion is a frequent hurdle, especially when pushing for high substrate loads. The root cause typically falls into one of three categories: cofactor limitation, suboptimal reaction conditions, or enzyme inhibition.

Causality & Solution Workflow:

  • Cofactor Depletion: The asymmetric reduction of CFPO is catalyzed by an NADH/NADPH-dependent ketoreductase[1][7]. The cofactor is a reactant, not a true catalyst, and will be consumed. For the reaction to proceed, the oxidized cofactor (NAD+/NADP+) must be continuously regenerated back to its reduced form (NADH/NADPH). Without efficient regeneration, the reaction will stop once the initial charge of cofactor is depleted[8].

    • Solution: Implement a cofactor regeneration system. The most common and cost-effective method is a substrate-coupled system using a sacrificial alcohol, typically isopropanol (IPA). The same ketoreductase (or another alcohol dehydrogenase present in the whole-cell system) oxidizes IPA to acetone, regenerating the NADH/NADPH required for CFPO reduction[2][5]. Ensure IPA is present in sufficient stoichiometric excess (e.g., 3.5 equivalents or more)[2].

  • Suboptimal pH and Temperature: Enzymes have a narrow optimal range for pH and temperature. Deviation from this range can drastically reduce catalytic activity and stability[3].

    • Solution: Verify and optimize the reaction pH and temperature. For many KREDs used in this synthesis, optimal conditions are often found around pH 6.0-8.0 and temperatures between 25-35 °C[2][3][7]. Perform a small-scale experimental design (DoE) to screen a matrix of pH and temperature values to find the sweet spot for your specific enzyme (e.g., KRED KR-01, Chryseobacterium sp. KREDs)[2][3].

  • Substrate or Product Inhibition: At very high concentrations, the CFPO substrate or the (S)-CFPL product can inhibit or even denature the enzyme, leading to a rate drop or complete cessation of activity[1].

    • Solution: If high substrate loading is the goal (e.g., 300-500 g/L), a fed-batch strategy may be required. Instead of adding all the substrate at the beginning, feed the CFPO solution over time to maintain a concentration below the inhibition threshold. For processes using whole cells, enhancing cell membrane permeability with additives like deep eutectic solvents (DES) has been shown to improve efficiency and mitigate inhibition by facilitating transport across the cell membrane[7].

Troubleshooting Workflow: Low Conversion

G start Low Conversion (<99%) check_cofactor Is Cofactor Regeneration System in Place? start->check_cofactor add_ipa Action: Add Isopropanol (>=3.5 eq.) or Glucose/GDH system check_cofactor->add_ipa No check_conditions Are pH and Temperature Optimal? check_cofactor->check_conditions Yes add_ipa->check_conditions optimize_conditions Action: Screen pH (6-8) and Temp (25-35°C) check_conditions->optimize_conditions No check_inhibition Is Substrate Load High (>100 g/L)? check_conditions->check_inhibition Yes optimize_conditions->check_inhibition fed_batch Action: Implement Fed-Batch Strategy or Use Co-solvents (DES) check_inhibition->fed_batch Yes success Conversion >99% check_inhibition->success No fed_batch->success

Caption: Troubleshooting logic for low CFPO conversion.

Q2: My reaction shows good conversion, but the enantiomeric excess (% ee) of the (S)-alcohol is below the target of >99.5%. What is causing the loss of stereoselectivity?

Achieving high enantiopurity is the primary reason for using a biocatalytic approach. A drop in % ee is a critical failure.

Causality & Solution Workflow:

  • Incorrect Enzyme Selection: The most fundamental reason for poor stereoselectivity is the choice of enzyme. While many KREDs reduce chloroketones, only specific ones will produce the desired (S)-enantiomer with near-perfect fidelity. Some enzymes may produce the (R)-enantiomer or a racemic mixture[1][5].

    • Solution: Ensure you are using a validated KRED known to produce this compound. Examples include KR-01 from Leifsonia sp. or engineered KREDs from libraries specifically screened for this transformation[2]. If developing a new process, screen a panel of KREDs to identify one with the required (S)-selectivity.

  • Presence of Competing Endogenous Enzymes: When using whole-cell biocatalysts (e.g., recombinant E. coli), the host organism may contain its own alcohol dehydrogenases with low or opposite stereoselectivity. These can compete with your overexpressed KRED, leading to the formation of the undesired (R)-enantiomer.

    • Solution: Use a host strain with known "clean" genetic backgrounds, where competing dehydrogenase genes have been knocked out. Alternatively, using an isolated, purified enzyme instead of a whole-cell system eliminates this issue entirely, though it can increase costs related to enzyme production and cofactor regeneration[8].

  • Racemization Under Harsh Conditions: Although less common under mild enzymatic conditions, extreme pH or temperature could potentially contribute to the racemization of the product.

    • Solution: Re-verify that your reaction and workup conditions are mild. Maintain the optimized pH and temperature throughout the reaction and avoid excessive heat or strong acids/bases during the extraction and purification phases.

Q3: I am unable to achieve high substrate concentrations (>100 g/L) due to the poor aqueous solubility of CFPO. How can I intensify the process?

Process intensification hinges on running reactions at high concentrations to maximize space-time yield. The low water solubility of aromatic ketones like CFPO is a major barrier[9].

Causality & Solution Workflow:

  • Poor Substrate Dispersion: In a simple aqueous buffer, the solid or oily CFPO will not be readily available to the enzyme, which is typically in the aqueous phase. This limits the reaction rate and effective concentration.

    • Solution 1: Two-Phase Systems: Introduce a water-immiscible organic solvent (e.g., toluene, ethyl acetate) to dissolve the CFPO. The reaction occurs at the interface between the organic and aqueous phases[9]. This creates a reservoir of substrate that partitions into the aqueous phase as it is consumed, keeping the aqueous concentration low and avoiding enzyme inhibition.

    • Solution 2: Co-solvents: Adding water-miscible organic solvents or other agents can increase substrate solubility. Deep Eutectic Solvents (DES), such as a mixture of choline chloride and lactic acid, have been shown to be effective co-solvents that can also enhance cell membrane permeability in whole-cell systems[7].

    • Solution 3: High-Concentration Substrate Slurry: Some highly robust enzyme preparations can work directly in a slurry of the substrate with minimal aqueous phase. This has been demonstrated with substrate loadings as high as 500 g/L for this specific transformation[2]. This requires a highly active and stable enzyme.

StrategyAdvantagesDisadvantagesTypical Conc.
Two-Phase System Reduces substrate inhibition, easy product separation.Requires solvent separation/recycling, potential enzyme deactivation by solvent.50-200 g/L
Co-solvents (DES) Enhances solubility, can improve cell permeability.May require optimization, potential impact on enzyme activity.100-300 g/L
Substrate Slurry Highest space-time yield, minimal solvent use.Requires highly robust enzyme, potential mass transfer limitations.Up to 500 g/L[2]
Q4: What is an effective method for downstream processing to isolate and purify the chiral alcohol product from the reaction mixture?

Downstream processing can account for a significant portion of total production costs and must be optimized for efficiency[10]. The goal is to separate the product from the biomass (if using whole cells), unreacted substrate, the regeneration by-product (acetone), and aqueous buffer components.

Causality & Solution Workflow:

  • Cell Mass Removal (for whole-cell processes): The first step is to separate the liquid phase from the cells.

    • Solution: Centrifugation is the standard method at the lab and industrial scale. This pellets the cells, allowing the supernatant containing the product to be decanted.

  • Product Extraction: The (S)-alcohol product needs to be extracted from the aqueous supernatant.

    • Solution: Liquid-liquid extraction with a suitable water-immiscible organic solvent is highly effective. Solvents like dichloromethane (DCM), ethyl acetate, or toluene can be used[2]. Toluene is a good choice as it can be used directly in the next synthetic step towards Ticagrelor[2]. Perform multiple extractions (e.g., 3 times) to ensure high recovery yield.

  • Solvent Removal and Purification: The combined organic extracts contain the product, some unreacted substrate, and potentially other impurities.

    • Solution: The solvent can be removed under reduced pressure using a rotary evaporator. The resulting crude oil can be further purified if necessary, for example by distillation or chromatography, though for many applications, the crude product after extraction is of sufficient purity (>98%) to be used directly in the subsequent synthetic step[2].

Overall Biocatalytic Workflow

G cluster_0 Upstream: Bioreduction cluster_1 Downstream: Purification cfpo CFPO Substrate (2-chloro-1-(3,4-difluorophenyl)ethanone) reactor Bioreactor (pH 6.0, 35°C) cfpo->reactor biocatalyst Biocatalyst (KRED or Whole Cells) biocatalyst->reactor cofactor Cofactor System (NAD+, Isopropanol) cofactor->reactor centrifuge Centrifugation (Cell Removal) reactor->centrifuge extraction Liquid-Liquid Extraction (e.g., Toluene) centrifuge->extraction evaporation Solvent Evaporation extraction->evaporation product (S)-CFPL Product (>99% ee) evaporation->product

Caption: General workflow for biocatalytic production of (S)-CFPL.

Frequently Asked Questions (FAQs)

Q1: Why is biocatalysis generally preferred over chemical synthesis for this transformation?

Biocatalysis is preferred for several key reasons that align with modern pharmaceutical manufacturing principles[6]:

  • Exceptional Enantioselectivity: Ketoreductases can achieve enantiomeric excess values greater than 99.9%, which is often difficult and costly to attain with chemical reductants like borane complexes with CBS catalysts[2].

  • Green Chemistry: Enzymatic reactions are conducted in aqueous media under mild conditions (ambient temperature and pressure), avoiding the use of hazardous reagents (e.g., borane-THF) and cryogenic temperatures often required in chemical synthesis[4][5][6].

  • Process Safety and Simplicity: The biocatalytic process avoids highly reactive and pyrophoric reagents, simplifying reactor design and improving operational safety. The direct extraction of the product often yields material pure enough for the next step, potentially reducing purification operations[2].

Q2: What are the most critical parameters to consider when scaling up the biocatalytic reduction of CFPO?

Scaling up requires careful consideration of:

  • Mass and Heat Transfer: In large reactors, ensuring adequate mixing is crucial to keep the substrate slurry suspended and accessible to the enzyme. Heat removal can also become a challenge, as the reaction is exothermic. A jacketed reactor with good agitation is necessary.

  • Oxygen Transfer (for whole cells): If using live, respiring whole cells for cofactor regeneration, maintaining sufficient dissolved oxygen is critical for cell viability and metabolic activity.

  • Process Economics: The cost of the enzyme and cofactor are significant drivers. At scale, using a robust, reusable (e.g., immobilized) enzyme and an inexpensive regeneration system (like IPA) is essential for economic viability[11].

  • Downstream Processing Capacity: The downstream equipment (centrifuges, extractors, evaporators) must be sized to handle the volume and throughput of the scaled-up reaction batches[10][12].

Q3: What is the dual role of isopropanol (IPA) in the reaction?

Isopropanol serves two critical functions:

  • Cofactor Regenerant: As detailed in the troubleshooting section, it is the sacrificial electron donor for the regeneration of NADH/NADPH from NAD+/NADP+[5][8].

  • Co-solvent: IPA can help to increase the solubility of the hydrophobic CFPO substrate in the aqueous reaction medium, improving its availability to the enzyme[2].

Q4: How can continuous flow chemistry be applied to intensify this process?

Continuous flow chemistry offers significant advantages for process intensification, such as improved heat and mass transfer, enhanced safety, and potential for automation[13][14]. For this synthesis, a continuous process could involve:

  • Packed-Bed Reactor: The ketoreductase can be immobilized on a solid support and packed into a column (a packed-bed reactor).

  • Continuous Feed: A solution of the CFPO substrate, cofactor, and isopropanol in buffer can be continuously pumped through the reactor.

  • Integrated Downstream: The product stream exiting the reactor can be fed directly into a continuous liquid-liquid extractor and solvent evaporator, allowing for an integrated, end-to-end manufacturing process[15]. This approach can lead to higher productivity and more consistent product quality compared to batch processing[13].

Protocol: Lab-Scale Biocatalytic Synthesis of this compound

This protocol is a representative example based on high-concentration syntheses reported in the literature[2].

Materials:

  • 2-chloro-1-(3,4-difluorophenyl)ethanone (CFPO, substrate)

  • Ketoreductase (KRED) KR-01 (wet cells or lyophilized powder)

  • NAD+

  • Isopropanol (IPA)

  • Phosphate buffer solution (100 mM, pH 6.0)

  • Ethyl acetate or Toluene (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a temperature-controlled shaker flask, prepare a solution of 1.4 mL of isopropanol (3.5 equiv) and 0.6 mL of 100 mM phosphate buffer (pH 6.0).

  • Substrate Addition: To this solution, add 1.0 g of CFPO substrate (final concentration of 500 g/L).

  • Catalyst & Cofactor Addition: Add 0.1 mg of NAD+ (0.05 g/L) and 0.1 g of KR-01 wet cells (50 g/L).

  • Reaction: Seal the flask and place it in an orbital shaker set to 220 rpm and 35 °C for 18-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots, extracting with ethyl acetate, and analyzing by HPLC or GC for substrate conversion and enantiomeric excess.

  • Workup: Once the reaction reaches completion (>99% conversion), transfer the mixture to a separatory funnel.

  • Extraction: Extract the product with 2 mL of toluene three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as an oil.

  • Analysis: Confirm the yield and determine the final enantiomeric excess (>99.9% ee) by chiral HPLC analysis.

References

Validation & Comparative

A Comparative Guide to the Synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol: Chemical versus Biocatalytic Routes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis, the production of enantiomerically pure chiral intermediates is a cornerstone of modern drug development. (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is a critical chiral building block, notably for the synthesis of the antiplatelet agent Ticagrelor.[1] The stereochemistry at the hydroxyl-bearing carbon is paramount to the efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of the two primary methodologies for synthesizing this vital intermediate: traditional chemical synthesis via asymmetric reduction and the increasingly prevalent biocatalytic approach.

This analysis is structured to provide researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions in their synthetic strategies. We will delve into the mechanistic underpinnings, detailed experimental protocols, and a comparative analysis of key performance indicators for both routes.

The Chemical Approach: Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely adopted method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[2][3] This reaction typically employs a chiral oxazaborolidine catalyst in the presence of a borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).[4]

Mechanistic Insight

The enantioselectivity of the CBS reduction is dictated by the chiral environment created by the oxazaborolidine catalyst. The mechanism involves the coordination of the borane to the nitrogen atom of the catalyst, which in turn activates the borane as a hydride donor. The ketone substrate then coordinates to the Lewis acidic boron atom of the catalyst in a sterically favored orientation, exposing one of the prochiral faces to intramolecular hydride delivery from the complexed borane. This directed hydride transfer results in the formation of the desired enantiomer of the alcohol.

dot

CBS_Mechanism cluster_0 Catalyst Activation cluster_1 Substrate Coordination & Reduction cluster_2 Product Release CBS_Catalyst Chiral Oxazaborolidine (CBS Catalyst) Activated_Complex Activated Catalyst-Borane Complex CBS_Catalyst->Activated_Complex + BH₃·THF Borane BH₃·THF Borane->Activated_Complex Transition_State Six-membered Transition State Activated_Complex->Transition_State + Ketone Ketone 2-Chloro-1-(3,4-difluorophenyl)ethanone Ketone->Transition_State Product_Complex Alkoxyborane Intermediate Transition_State->Product_Complex Hydride Transfer Product_Complex->CBS_Catalyst Catalyst Regeneration Final_Product This compound Product_Complex->Final_Product via Workup Workup Acidic Workup

Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.

Experimental Protocol: CBS Reduction

The following protocol is a representative procedure for the CBS reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone.

Materials:

  • 2-chloro-1-(3,4-difluorophenyl)ethanone

  • (R)-2-Methyl-CBS-oxazaborolidine (as a 1 M solution in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 2 M Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), charge a dry reaction flask with (R)-2-Methyl-CBS-oxazaborolidine solution (typically 5-10 mol%).

  • Cool the flask to 0-5 °C in an ice bath.

  • Slowly add borane-dimethyl sulfide complex to the catalyst solution and stir for 15 minutes to form the active catalyst-borane complex.

  • In a separate flask, dissolve 2-chloro-1-(3,4-difluorophenyl)ethanone in anhydrous THF.

  • Add the ketone solution dropwise to the cooled catalyst mixture over a period of 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0-5 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add 2 M HCl and stir for another 30 minutes.

  • Extract the product with dichloromethane (3x).

  • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired (S)-alcohol.

  • Determine the yield and enantiomeric excess (e.e.) by chiral HPLC.

The Biocatalytic Approach: Ketoreductase (KRED) Catalyzed Reduction

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions.[5][6] For the synthesis of this compound, ketoreductases (KREDs) have proven to be highly effective.[7] These enzymes catalyze the asymmetric reduction of the prochiral ketone using a nicotinamide cofactor (NADH or NADPH) as the hydride source.

Mechanistic Insight

The high enantioselectivity of KREDs stems from the intricate three-dimensional structure of the enzyme's active site, which precisely orients the ketone substrate for hydride delivery from the cofactor. The reaction typically involves a cofactor regeneration system to continuously replenish the reduced form of the nicotinamide cofactor, making the process economically viable. Common cofactor regeneration systems include the use of a sacrificial alcohol like isopropanol with a coupled dehydrogenase or a glucose/glucose dehydrogenase system.

dot

KRED_Mechanism cluster_0 Enzymatic Reduction cluster_1 Cofactor Regeneration Ketone 2-Chloro-1-(3,4-difluorophenyl)ethanone Enzyme_Substrate_Complex Enzyme-Substrate-Cofactor Complex Ketone->Enzyme_Substrate_Complex KRED_NADH KRED-NAD(P)H Complex KRED_NADH->Enzyme_Substrate_Complex Product_Release This compound + KRED-NAD(P)⁺ Enzyme_Substrate_Complex->Product_Release Hydride Transfer KRED_NAD KRED-NAD(P)⁺ Product_Release->KRED_NAD KRED_NADH_Regen KRED-NAD(P)H KRED_NAD->KRED_NADH_Regen Reduction Regen_System Cofactor Regeneration System (e.g., Isopropanol/ADH or Glucose/GDH) Regen_System->KRED_NADH_Regen KRED_NADH_Regen->KRED_NADH Recycle

Caption: Mechanism of Ketoreductase (KRED) Catalyzed Reduction with Cofactor Regeneration.

Experimental Protocol: Whole-Cell Biocatalysis

This protocol describes a typical whole-cell biocatalytic reduction using a recombinant E. coli strain overexpressing a suitable ketoreductase.

Materials:

  • 2-chloro-1-(3,4-difluorophenyl)ethanone

  • Recombinant E. coli cells expressing a ketoreductase (as wet cell paste or lyophilized powder)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Isopropanol (as co-substrate for cofactor regeneration)

  • NAD⁺ or NADP⁺ (catalytic amount)

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • Prepare a reaction mixture containing phosphate buffer.

  • Add the recombinant E. coli cells to the buffer and suspend them.

  • Add a catalytic amount of the appropriate nicotinamide cofactor (NAD⁺ or NADP⁺).

  • Dissolve the 2-chloro-1-(3,4-difluorophenyl)ethanone in isopropanol.

  • Add the substrate solution to the cell suspension. The final concentration of isopropanol in the reaction mixture is typically between 10-40% (v/v).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30-35 °C) with shaking.

  • Monitor the reaction progress by HPLC. Reactions can take from a few hours to 24 hours depending on substrate loading and enzyme activity.[8]

  • Upon completion, centrifuge the reaction mixture to pellet the cells.

  • Extract the supernatant with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The product is often of high purity and may not require further chromatographic purification.

  • Determine the yield and enantiomeric excess by chiral HPLC.

Comparative Analysis

A direct comparison of the chemical and biocatalytic routes reveals distinct advantages and disadvantages for each, which are critical for process selection in a research or industrial setting.

ParameterChemical Synthesis (CBS Reduction)Biocatalytic Synthesis (Ketoreductase)
Enantioselectivity (e.e.) Typically >95%Often >99%[7][9]
Yield Generally high, >90%High, often >95% isolated yield[1]
Reaction Conditions Anhydrous, often cryogenic temperatures, inert atmosphereAqueous, mild temperatures (25-40 °C), ambient pressure
Reagents Chiral catalyst, pyrophoric borane reagents, organic solventsWater, buffer, enzyme (reusable), co-substrate (e.g., isopropanol)
Substrate Loading Typically lower to moderateCan be very high (up to 500 g/L)[7]
Space-Time Yield (STY) ModerateCan be very high (e.g., 809 g/L/day)[8]
Downstream Processing Requires quenching, extraction, and often column chromatographySimple extraction, often no chromatography needed
Environmental Impact (E-factor) Higher due to solvents, reagents, and purificationSignificantly lower, "greener" process
Cost-Effectiveness Catalyst can be expensive; solvent and energy costsEnzyme development can be costly, but operational costs are often lower
Scalability Well-established, but handling of hazardous reagents can be challengingReadily scalable, especially with robust whole-cell catalysts
Expertise & Experience in Method Selection

The choice between chemical and biocatalytic synthesis is not merely a matter of preference but a strategic decision based on the specific project goals.

  • For early-stage research and development , where rapid access to small quantities of the chiral alcohol for analogue synthesis is required, the CBS reduction offers a reliable and well-documented method with a broad substrate scope.[2] Its predictability and the commercial availability of catalysts make it an attractive option.[10]

  • For process development and large-scale manufacturing , the biocatalytic route presents significant advantages. The high enantioselectivity, mild reaction conditions, and reduced environmental impact are compelling factors.[5][6] The potential for very high substrate loading and space-time yields, coupled with simpler downstream processing, can lead to a more cost-effective and sustainable industrial process.[7][8] The initial investment in enzyme screening and development can be offset by the long-term operational benefits.

Trustworthiness of Protocols

The protocols described herein are designed to be self-validating systems. For the CBS reduction, the enantiomeric excess of the product is a direct measure of the catalyst's performance under the chosen conditions. Similarly, in the biocatalytic method, the conversion and enantiomeric excess are direct indicators of the enzyme's activity and selectivity. Monitoring these parameters throughout the reaction provides a reliable assessment of the process's success.

Conclusion

Both the Corey-Bakshi-Shibata reduction and ketoreductase-catalyzed biocatalysis are highly effective methods for the synthesis of this compound. The chemical route offers a robust and predictable method suitable for broad applicability, while the biocatalytic approach provides a highly efficient, selective, and environmentally benign alternative that is particularly well-suited for large-scale production. The optimal choice will depend on a careful consideration of factors such as the desired scale of synthesis, cost, environmental impact, and available resources. As the demand for greener and more efficient synthetic methods continues to grow, biocatalysis is poised to play an increasingly important role in the production of chiral pharmaceutical intermediates.

References

Evaluating different ketoreductases for the synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Ketoreductases for the Synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

Introduction

This compound is a critical chiral intermediate in the synthesis of Ticagrelor, a potent P2Y12 platelet inhibitor used in the treatment of acute coronary syndromes.[1][2][3] The stereochemistry of this alcohol is paramount to the efficacy of the final active pharmaceutical ingredient. Traditional chemical synthesis routes often rely on stoichiometric, metal-based reducing agents, which can present challenges in terms of cost, safety, and environmental impact. Biocatalysis, specifically the use of ketoreductases (KREDs), has emerged as a powerful and sustainable alternative, offering high enantioselectivity and mild reaction conditions.[4][5][6] This guide provides a comparative analysis of various ketoreductases for the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone to the desired (S)-alcohol, supported by experimental data to aid researchers in selecting the optimal biocatalyst for their needs.

The Advantage of Biocatalysis: Why Ketoreductases?

Ketoreductases are enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity by utilizing a hydride donor, typically the cofactor nicotinamide adenine dinucleotide phosphate (NADPH) or nicotinamide adenine dinucleotide (NADH).[7] The key advantages of employing KREDs in pharmaceutical manufacturing include:

  • Exceptional Enantioselectivity: KREDs can often achieve enantiomeric excess (ee) values exceeding 99%, eliminating the need for costly and labor-intensive chiral resolution steps.[1][8][9]

  • Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near ambient temperature and pressure, reducing energy consumption and the risk of side reactions.[10]

  • Environmental Sustainability: KRED-catalyzed processes are considered "green" as they replace hazardous chemical reagents and minimize waste generation.[1][8]

  • Process Simplification: In many cases, the enzymatic step can be integrated into a streamlined synthetic route, improving overall process efficiency.[1][2]

Comparative Performance of Ketoreductases

The selection of an appropriate ketoreductase is crucial for developing an efficient and scalable process. Below is a comparison of several KREDs that have demonstrated high efficacy in the synthesis of this compound. It is important to note that direct comparison can be challenging as reaction conditions may vary across different studies.

Ketoreductase (KRED)Substrate Loading (g/L)Conversion (%)Enantiomeric Excess (ee, %)Cofactor SystemSource
KR-01 500~100>99.9NAD⁺/Isopropanol[1][2][8]
ChKRED20 (Wild-Type) Not specified->99Not specified[9]
ChKRED20 (Mutant L205A) 150100>99Not specified[9]
ChKRED20 (Mutant L205A) 200100>99Not specified[9]
Rhky-ADH Not specified>99>99NADH/Isopropanol[8]
CmCR 100 mM (~19 g/L)95.9>99NADH[11]

Key Insights from the Data:

  • High Substrate Loading: The KRED designated as KR-01 demonstrates exceptional performance at a very high substrate concentration of 500 g/L, achieving near-complete conversion and excellent enantioselectivity.[1][2][8] This is a significant advantage for industrial-scale production as it maximizes reactor productivity.

  • The Power of Directed Evolution: The work on ChKRED20 highlights the impact of protein engineering.[9] The L205A mutant exhibited a tenfold increase in specific activity compared to the wild-type enzyme, enabling complete conversion of high substrate loads (150-200 g/L) in a shorter timeframe.[9]

  • Diverse Enzyme Sources: Effective KREDs for this transformation have been identified from various microorganisms, including Rhodococcus kyotonensis (Rhky-ADH ) and through screening of enzyme libraries. This underscores the value of screening a diverse panel of enzymes to identify the optimal catalyst. Commercial screening kits, such as those offered by Codexis, provide a rapid and efficient way to evaluate a wide range of KREDs.[12][13][14]

Experimental Protocol: A Representative Workflow for KRED-Catalyzed Reduction

This protocol is a generalized procedure based on published methods and serves as a starting point for optimization.[2]

1. Materials:

  • 2-Chloro-1-(3,4-difluorophenyl)ethanone (Substrate)

  • Ketoreductase (e.g., lyophilized whole cells or purified enzyme)

  • Phosphate Buffer (e.g., 100 mM, pH 6.0-8.0)

  • Cofactor (NAD⁺ or NADP⁺)

  • Cofactor Regeneration System:

    • Isopropanol (IPA) for single-enzyme systems[13][14]

    • Glucose and Glucose Dehydrogenase (GDH) for dual-enzyme systems[13][15]

  • Organic Solvent for Extraction (e.g., Dichloromethane (DCM) or Ethyl Acetate)

  • Sodium Sulfate (Na₂SO₄) for drying

  • Shaker Incubator

  • HPLC with a chiral column for analysis

2. Reaction Setup:

  • In a suitable reaction vessel, dissolve the substrate, 2-chloro-1-(3,4-difluorophenyl)ethanone, in the chosen cofactor regeneration solvent (e.g., isopropanol).

  • Add the phosphate buffer to the substrate solution.

  • Add the cofactor (NAD⁺ or NADP⁺) to the reaction mixture.

  • Initiate the reaction by adding the ketoreductase (as wet cells or lyophilized powder).

  • Seal the vessel and place it in a shaker incubator set to the optimal temperature (typically 30-35 °C) and agitation speed (e.g., 220 rpm).

3. Reaction Monitoring and Work-up:

  • Monitor the progress of the reaction by periodically taking samples and analyzing them by HPLC to determine conversion and enantiomeric excess.

  • Once the reaction has reached completion, quench the reaction (e.g., by adding a water-immiscible organic solvent).

  • Extract the product into an organic solvent (e.g., DCM) multiple times.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound.

4. Analysis:

  • Determine the percentage conversion and enantiomeric excess (% ee) of the product using HPLC equipped with a suitable chiral stationary phase.

Visualizing the Process

Reaction Pathway

The enzymatic reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone to this compound is a stereospecific transformation.

ReactionPathway Substrate 2-Chloro-1-(3,4-difluorophenyl)ethanone Product This compound Substrate->Product KRED KRED Ketoreductase (KRED) Cofactor_ox NAD(P)+ Cofactor_red NAD(P)H + H+ Cofactor_red:s->Cofactor_ox:n

Caption: Asymmetric reduction of the prochiral ketone to the (S)-alcohol catalyzed by a ketoreductase.

Experimental Workflow

A typical workflow for screening and optimizing a ketoreductase for the desired transformation.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Substrate & Buffer Preparation C Incubation & Agitation A->C B KRED & Cofactor Preparation B->C D Reaction Quenching & Extraction C->D E Chiral HPLC Analysis D->E F Product Isolation D->F

Caption: A generalized workflow for the enzymatic synthesis of this compound.

Cofactor Regeneration Systems

The high cost of nicotinamide cofactors necessitates an efficient in situ regeneration system to make the process economically viable.

CofactorRegeneration cluster_single Single-Enzyme System cluster_dual Dual-Enzyme System IPA Isopropanol Acetone Acetone IPA->Acetone KRED KRED_single KRED NADP_single NADP+ NADPH_single NADPH NADP_single->NADPH_single Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone GDH GDH GDH NADP_dual NADP+ NADPH_dual NADPH NADP_dual->NADPH_dual

Caption: Common cofactor regeneration systems using isopropanol or glucose/glucose dehydrogenase (GDH).

Conclusion and Future Outlook

The use of ketoreductases for the synthesis of this compound offers a highly efficient, stereoselective, and environmentally benign alternative to traditional chemical methods. The availability of diverse KREDs, coupled with the power of protein engineering, has enabled the development of robust processes with high substrate loadings and excellent product quality. For researchers and drug development professionals, a thorough screening of available ketoreductases is a critical first step in establishing a scalable and sustainable manufacturing process for this key pharmaceutical intermediate. Continued advancements in enzyme discovery and engineering will undoubtedly lead to even more efficient and cost-effective biocatalytic solutions in the future.

References

A Senior Application Scientist's Guide to Benchmarking Oxazaborolidine Catalysts for Asymmetric Ketone Reduction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in modern organic synthesis, critical for the production of pharmaceuticals and other fine chemicals. Among the arsenal of available methods, the Corey-Bakshi-Shibata (CBS) reduction, which utilizes chiral oxazaborolidine catalysts, stands out for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcomes.[1][2] This guide provides an in-depth comparison of common oxazaborolidine catalysts, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific synthetic challenges.

The Enduring Power of the CBS Reduction: A Mechanistic Overview

The CBS reduction's success lies in its well-defined catalytic cycle that efficiently transfers a hydride from a stoichiometric borane source (e.g., borane-THF or borane-dimethyl sulfide complex) to a ketone in a highly stereocontrolled manner.[3][4] The key to this selectivity is the formation of a chiral complex between the oxazaborolidine catalyst, the borane, and the ketone substrate.

The catalytic cycle can be summarized in the following key steps:

  • Catalyst-Borane Adduct Formation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the borane, activating it as a hydride donor and increasing the Lewis acidity of the endocyclic boron atom.[2][3]

  • Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis acidic endocyclic boron of the catalyst. This coordination occurs preferentially from the sterically less hindered face of the ketone.[4]

  • Stereoselective Hydride Transfer: The activated borane delivers a hydride to the carbonyl carbon of the ketone via a six-membered ring transition state.[3][4] The stereochemical outcome is dictated by the orientation of the ketone's substituents relative to the chiral scaffold of the catalyst.[5]

  • Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates, and after an acidic workup, the chiral alcohol is obtained. The oxazaborolidine catalyst is regenerated and can enter another catalytic cycle.[3]

CBS Catalytic Cycle Catalyst Catalyst Borane_Complex Catalyst-Borane Adduct Catalyst->Borane_Complex + Borane Transition_State Ketone-Catalyst-Borane Complex (Six-membered TS) Borane_Complex->Transition_State + Ketone Product_Complex Alkoxyborane Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst - Alkoxyborane Chiral_Alcohol Chiral_Alcohol Product_Complex->Chiral_Alcohol Workup Ketone Ketone Experimental_Workflow cluster_prep Catalyst Formation (in-situ) cluster_reaction Asymmetric Reduction cluster_workup Work-up and Analysis Add_Precursor Add Chiral Amino Alcohol and Trimethylborate in THF Add_Borane Add Borane-THF Complex Add_Precursor->Add_Borane Add_Ketone Slowly Add Ketone Solution Add_Borane->Add_Ketone Monitor Monitor Reaction (TLC/GC) Add_Ketone->Monitor Quench Quench with Methanol Monitor->Quench Extract Aqueous Work-up and Extraction Quench->Extract Purify Purify by Chromatography Extract->Purify Analyze Analyze ee% (Chiral HPLC/GC) Purify->Analyze

References

A Senior Application Scientist's Guide to Cofactor Regeneration Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in biocatalysis, the reliance on nicotinamide cofactors (NAD(P)H) presents a significant economic and practical challenge. These essential molecules, acting as hydride donors or acceptors in a vast number of oxidoreductase-catalyzed reactions, are prohibitively expensive for stoichiometric use in large-scale synthesis.[1][2][3] Consequently, the development and implementation of efficient in situ cofactor regeneration systems are not merely beneficial but absolutely critical for creating economically viable and sustainable biocatalytic processes.[4]

This guide provides an in-depth comparative analysis of the three principal methodologies for cofactor regeneration: enzymatic, electrochemical, and photochemical systems. Moving beyond a simple list of options, we will delve into the mechanistic underpinnings, operational advantages and disadvantages, and critical performance metrics of each approach. The objective is to equip you with the expert knowledge required to select and implement the optimal regeneration strategy for your specific application, ensuring both scientific rigor and practical success.

The Cornerstone of Biocatalysis: Enzymatic Regeneration

Enzymatic cofactor regeneration is the most mature and widely adopted strategy, prized for its exceptional selectivity and compatibility with biological systems.[5][6] This approach employs a secondary substrate and a corresponding dehydrogenase to recycle the cofactor consumed by the primary production enzyme. The key to its success lies in the inherent specificity of enzymes, which almost exclusively produce the biologically active 1,4-NADH isomer, avoiding the formation of inactive dimers or other isomers that can plague other methods.[6][7]

Mechanism of Action

The system operates as a coupled-enzyme reaction. The primary "production" enzyme utilizes a cofactor (e.g., NADH) to convert a substrate to a product, releasing the oxidized cofactor (NAD+). The secondary "regeneration" enzyme then uses a sacrificial co-substrate to reduce the NAD+ back to NADH, thus completing the catalytic cycle.

G cluster_0 Production Reaction cluster_1 Regeneration Reaction S Substrate Prod_Enz Production Enzyme S->Prod_Enz 1 P Product Prod_Enz->P 3 NAD NAD+ Prod_Enz->NAD CoS Co-substrate (e.g., Formate) Regen_Enz Regeneration Enzyme (e.g., FDH) CoS->Regen_Enz CoP Co-product (e.g., CO2) Regen_Enz->CoP NADH NADH Regen_Enz->NADH NADH->Prod_Enz 2 NAD->Regen_Enz G cluster_0 Electrochemical Cell cluster_1 Reaction Solution Cathode Cathode (-) NAD NAD+ Cathode->NAD e⁻ Mediator_ox Mediator (Ox) Cathode->Mediator_ox e⁻ Anode Anode (+) Power Power Supply Anode->Power Power->Cathode NADH NADH NAD->NADH NADH->Mediator_ox (reoxidized) Mediator_red Mediator (Red) Mediator_ox->Mediator_red Mediator_red->NAD Hydride Transfer note_direct Direct Path: NAD⁺ is reduced directly on the cathode surface. note_indirect Indirect (Mediated) Path: Mediator shuttles electrons from cathode to NAD⁺. PS Photosensitizer (PS) PS_excited PS* PS->PS_excited PS_reduced PS⁻ PS_excited->PS_reduced PS_reduced->PS Mediator_ox Mediator (Ox) PS_reduced->Mediator_ox 3. Electron    Transfer SED Sacrificial Electron Donor (SED) SED->PS_excited 2. Electron   Donation SED_oxidized SED⁺ SED->SED_oxidized Mediator_red Mediator (Red) Mediator_ox->Mediator_red Mediator_red->Mediator_ox NAD NAD⁺ Mediator_red->NAD 4. Hydride   Transfer NADH NADH NAD->NADH Light Light (hν) Light->PS 1. Excitation DecisionTree start Start: Select Cofactor Regeneration System q1 Is absolute stereoselectivity (1,4-NADH) the top priority? start->q1 q2 Is avoiding co-products to simplify downstream purification critical? q1->q2 No ans_enz Use Enzymatic Regeneration (e.g., FDH, GDH) q1->ans_enz Yes q3 Is the use of renewable energy (sunlight) a primary goal? q2->q3 No ans_elec Use Electrochemical Regeneration (Mediated) q2->ans_elec Yes ans_photo Use Photochemical Regeneration q3->ans_photo Yes ans_consider Consider cost/stability of enzymes vs. mediators q3->ans_consider No

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the precise and accurate quantification of chiral intermediates is not merely a regulatory hurdle, but a cornerstone of ensuring product quality, safety, and efficacy. The enantiomeric purity of a drug substance can have profound implications for its pharmacological and toxicological profile. This guide provides an in-depth, experience-driven comparison of validated analytical methods for the quantification of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a key chiral intermediate in the synthesis of various pharmaceutical agents.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals. Every claim and protocol is grounded in authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5][6]

The Criticality of Enantioselective Quantification

This compound possesses a stereogenic center, meaning it exists as two non-superimposable mirror images, or enantiomers. While one enantiomer may exhibit the desired therapeutic effect, the other could be inactive or, in some cases, contribute to adverse effects. Therefore, the ability to selectively quantify the desired (S)-enantiomer in the presence of its (R)-counterpart is paramount. This guide will focus on two of the most powerful and widely used techniques for chiral separations: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[7][8][9]

Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is often the method of choice for the analysis of non-volatile or thermally labile compounds.[8] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For a molecule like this compound, a polysaccharide-based CSP, such as one derived from cellulose or amylose, is an excellent starting point due to their broad enantiorecognition abilities.[8][10]

Experimental Workflow: Chiral HPLC Method Validation

The validation of an analytical procedure is a comprehensive process to demonstrate that it is suitable for its intended purpose.[11][12] The following workflow outlines the key stages of validating a chiral HPLC method for the quantification of this compound.

cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Routine Analysis A Column & Mobile Phase Screening B Optimization of Chromatographic Conditions A->B C Specificity / Selectivity B->C Optimized Method D Linearity & Range C->D E Accuracy & Precision D->E F Limit of Detection (LOD) & Limit of Quantification (LOQ) E->F G Robustness F->G H System Suitability Testing G->H Validated Method I Sample Analysis H->I

Caption: A generalized workflow for the development and validation of a chiral analytical method.

Detailed Experimental Protocol: Chiral HPLC

This protocol is a robust starting point for the quantification of this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., CHIRALCEL® OD-H)

  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)

  • This compound reference standard

  • (R,S)-2-Chloro-1-(3,4-difluorophenyl)ethanol racemic mixture

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Validation Parameters and Acceptance Criteria (based on ICH Q2(R2)[2][3]):

  • Specificity: The method must be able to unequivocally assess the (S)-enantiomer in the presence of the (R)-enantiomer and any potential impurities. This is demonstrated by injecting the racemate and ensuring baseline resolution between the two enantiomeric peaks.

  • Linearity: A minimum of five concentrations of the (S)-enantiomer reference standard are prepared and injected. The peak area is plotted against concentration, and the correlation coefficient (r²) should be ≥ 0.999.

  • Range: The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Accuracy: Determined by the recovery of known amounts of the (S)-enantiomer spiked into a sample matrix. The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): The relative standard deviation (RSD) of six replicate injections of the same sample should be ≤ 2%.

    • Intermediate Precision (Inter-assay precision): The RSD of results obtained on different days, by different analysts, or on different equipment should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. The LOD is the lowest concentration that can be detected. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: The reliability of the method is assessed by deliberately introducing small variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) and observing the effect on the results.

Alternative Method: Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral Gas Chromatography (GC) presents a high-resolution alternative to HPLC.[7][13] The separation mechanism in chiral GC relies on the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase, often based on cyclodextrin derivatives.[13][14][15]

Logical Flow of Method Validation

The validation of a chiral GC method follows the same fundamental principles as for HPLC, as outlined by regulatory guidelines. The core objective is to demonstrate that the method is fit for its intended purpose.

cluster_0 Method Suitability cluster_1 Method Development cluster_2 Validation A Analyte Volatility & Thermal Stability Assessment B CSP & Temperature Program Screening A->B Suitable for GC C Optimization B->C D ICH Q2(R2) Parameters C->D Optimized Method

Caption: Logical flow for the development and validation of a chiral GC method.

Detailed Experimental Protocol: Chiral GC

1. Instrumentation and Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral Capillary Column: Hydroxypropyl-β-cyclodextrin

  • Carrier Gas: Hydrogen or Helium

  • This compound reference standard

  • (R,S)-2-Chloro-1-(3,4-difluorophenyl)ethanol racemic mixture

2. Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C

  • Oven Temperature Program: 100°C (hold 1 min), then ramp to 180°C at 5°C/min

  • Carrier Gas Flow: Constant flow of 1.5 mL/min

3. Validation: The same validation parameters as described for the HPLC method would be assessed with similar acceptance criteria.

Performance Comparison: Chiral HPLC vs. Chiral GC

The choice between HPLC and GC is often dictated by the physicochemical properties of the analyte and the specific requirements of the analysis. Below is a comparative summary of the two techniques for the quantification of this compound.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Rationale for Choice
Applicability Broad applicability, suitable for non-volatile and thermally labile compounds.Limited to volatile and thermally stable compounds.HPLC is generally more versatile.
Resolution Good to excellent resolution, highly dependent on the choice of CSP and mobile phase.Typically offers very high resolution and efficiency.GC can provide superior separation for suitable analytes.
Sample Preparation Often simpler, requiring only dissolution in a suitable solvent.May require derivatization to increase volatility and improve peak shape.[14]HPLC is often preferred for high-throughput analysis due to simpler sample preparation.
Sensitivity Dependent on the detector (UV, MS, etc.). UV detection is common and offers good sensitivity.FID provides excellent sensitivity for organic compounds.Both techniques can achieve high sensitivity.
Run Time Typically in the range of 10-30 minutes.Can be faster, often in the range of 5-20 minutes.GC can offer faster analysis times.
Cost Initial instrument cost and solvent consumption can be high.Lower solvent consumption, but carrier gas costs can be a factor.Overall cost of ownership should be considered.

Conclusion: A Scientifically Sound Approach to Method Validation

The validation of an analytical method for the quantification of a chiral intermediate like this compound is a multifaceted process that demands a deep understanding of both the analytical techniques and the regulatory landscape.[16][17][18][19][20] This guide has provided a framework for the development and validation of both a primary chiral HPLC method and a viable chiral GC alternative.

The choice of the final method will depend on a risk-based assessment of the specific needs of the project, considering factors such as sample throughput, required sensitivity, and available instrumentation. Regardless of the chosen technique, adherence to the principles outlined in the ICH, FDA, and EMA guidelines is non-negotiable to ensure the generation of reliable and defensible data, ultimately safeguarding the quality and safety of the final pharmaceutical product.[21][22][23][24][25]

References

A Comparative Guide to the Green Synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of synthetic routes for producing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a critical chiral intermediate for the antiplatelet agent Ticagrelor.[1][2] The focus is a critical evaluation of these methods through the lens of key green chemistry metrics, offering researchers and process chemists the data needed to select more sustainable and efficient manufacturing pathways.

The Imperative for Greener Pharmaceutical Synthesis

The pharmaceutical industry is increasingly scrutinized for its environmental footprint, often characterized by complex, multi-step syntheses that generate significant waste.[3] Chiral alcohols, such as this compound, are foundational building blocks where the method of synthesis can dramatically impact the overall sustainability of the final active pharmaceutical ingredient (API).[4] Traditional methods often rely on stoichiometric chiral reagents or resolutions that are inherently wasteful. This guide explores modern catalytic approaches—both chemical and biological—that offer superior efficiency and a reduced environmental impact.[5]

Understanding Green Chemistry Metrics

To objectively compare the "greenness" of different synthetic routes, we must employ quantitative metrics.[6] These metrics move beyond simple reaction yield to provide a holistic view of process efficiency and waste generation.[7]

  • Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[7] It is calculated as:

    • AE = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100%

    • A higher AE indicates less waste is generated by design.

  • Environmental Factor (E-Factor): A simple and widely used metric developed by Roger Sheldon that quantifies the total mass of waste generated per unit of product.[3][8]

    • E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

    • The ideal E-Factor is 0. A lower E-Factor is better. This metric highlights waste from solvents, reagents, and byproducts.[8]

  • Process Mass Intensity (PMI): Adopted by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is a comprehensive metric that considers all materials used in a process to produce a certain mass of product.[9]

    • PMI = Total Mass of Inputs (Reactants, Solvents, Reagents, Process Water) / Mass of Product

    • The ideal PMI is 1. A lower PMI signifies a more efficient and less wasteful process. It is related to the E-Factor by the formula: PMI = E-Factor + 1.[3]

  • Reaction Mass Efficiency (RME): This metric relates the mass of the final product to the mass of the reactants used.

    • RME = (Mass of Product / Mass of Reactants) x 100%

    • RME provides a more practical measure of a reaction's efficiency than yield alone.[6]

The following diagram illustrates the workflow for applying these metrics to evaluate a chemical synthesis.

G cluster_0 Process Input Analysis cluster_1 Process Output Analysis cluster_2 Metric Calculation & Evaluation A Identify All Inputs: - Reactants - Reagents - Catalysts - Solvents (Reaction & Workup) B Quantify Mass of Each Input A->B F Calculate RME, E-Factor, PMI (Experimental) B->F C Isolate & Quantify Product (Determine Actual Yield) D Quantify All Waste Streams: - Byproducts - Spent Solvents - Unreacted Reagents C->D D->F E Calculate Atom Economy (Theoretical) G Compare Metrics to Benchmarks & Alternative Routes F->G H Identify 'Hot Spots' (e.g., high solvent use, poor AE) G->H end Route Optimized for Greenness H->end start Select Synthetic Route for Evaluation start->A

Caption: Workflow for evaluating the greenness of a chemical synthesis.

Comparative Analysis of Synthetic Pathways

The primary route to this compound involves the asymmetric reduction of the prochiral ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone.[10] We will compare a classic chemo-catalytic method with a modern biocatalytic approach.

G cluster_chemo Chemo-catalytic Route cluster_bio Biocatalytic Route start 2-Chloro-1-(3,4-difluoro- phenyl)ethanone chemo_process Asymmetric Reduction start->chemo_process bio_process Asymmetric Bioreduction start->bio_process end_product (S)-2-Chloro-1-(3,4-difluoro- phenyl)ethanol chemo_reductant Reducing Agent (e.g., BH3-DMS, BH3-THF) chemo_reductant->chemo_process chemo_catalyst Chiral Catalyst (e.g., (S)-CBS-Oxazaborolidine) chemo_catalyst->chemo_process chemo_process->end_product bio_catalyst Enzyme (Ketoreductase - KRED) bio_catalyst->bio_process cofactor Cofactor Regeneration (e.g., Isopropanol, Glucose) cofactor->bio_process bio_process->end_product

Caption: Chemo-catalytic vs. Biocatalytic routes to the target molecule.

Route 1: Chemo-catalytic Asymmetric Reduction (Corey-Bakshi-Shibata)

The Corey-Bakshi-Shibata (CBS) reduction is a reliable and well-established method for the enantioselective reduction of ketones.[11] It utilizes a chiral oxazaborolidine catalyst and a stoichiometric borane reducing agent.

Experimental Protocol (Representative) Under a nitrogen atmosphere, (S)-Methyl-CBS (1 mol/L in toluene, 0.1 eq) is charged to a dry reactor. Borane-dimethyl sulfide complex (BH3-DMS, 1.2 eq) is added and the mixture is stirred. The substrate, 2-chloro-1-(3,4-difluorophenyl)ethanone (1.0 eq), dissolved in toluene, is added slowly while maintaining the temperature below 25°C. The reaction is stirred for several hours until completion is confirmed by HPLC. The reaction is then cautiously quenched by the slow addition of methanol. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which is then purified by column chromatography.[11][12]

Green Metrics Analysis (Estimated) This analysis is based on a hypothetical 1 mole (190.57 g) scale of the starting ketone.

Input MaterialRoleMolar Eq.Mass (g)
2-chloro-1-(3,4-difluorophenyl)ethanoneReactant1.0190.57
Borane-DMSReactant1.2~34.2
(S)-Methyl-CBSCatalyst0.1~27.7
TolueneSolvent-~1500
Methanol (quench)Workup-~100
Ethyl Acetate (extraction)Workup-~1000
Water, Brine, etc.Workup-~1000
Total Input ~3852.5
(S)-product (assuming 95% yield)Product~183.0
  • Atom Economy: (192.59 / (190.57 + ~28.5 for BH3)) = ~87.7% . Note: This only considers the core reaction atoms and is deceptively high as it ignores the catalyst and solvent.

  • E-Factor: (Total Input - Product Mass) / Product Mass = (3852.5 - 183.0) / 183.0 = ~20.0

  • Process Mass Intensity (PMI): Total Input / Product Mass = 3852.5 / 183.0 = ~21.0

Causality and Field Insights: The CBS reduction provides excellent enantioselectivity (>98% ee).[11] However, its green credentials are poor. The use of a stoichiometric, moisture-sensitive, and flammable borane reagent is a major drawback. The largest contributor to the high PMI and E-Factor is the solvent load required for the reaction and, critically, for the aqueous workup and chromatographic purification. These steps are mass-intensive and generate significant mixed-solvent waste, which is costly to treat or incinerate.

Route 2: Biocatalytic Asymmetric Reduction (Ketoreductase)

Biocatalysis offers an increasingly powerful alternative to traditional chemistry. Ketoreductases (KREDs) are enzymes that can reduce ketones to chiral alcohols with near-perfect enantioselectivity and under mild, aqueous conditions.[2][13]

Experimental Protocol (Representative) A phosphate buffer solution (pH 7.0) containing NADP+ (0.1 g/L) and glucose (1.2 eq) is prepared in a reactor. A recombinant E. coli whole-cell catalyst expressing both a ketoreductase and glucose dehydrogenase (for cofactor regeneration) is suspended in the buffer. The substrate, 2-chloro-1-(3,4-difluorophenyl)ethanone (1.0 eq), is added, potentially with a co-solvent like isopropanol or a deep eutectic solvent to improve solubility.[14] The mixture is stirred at 30°C, and the pH is maintained at 7.0. The reaction is monitored by HPLC. Upon completion, the product is extracted directly from the aqueous phase with ethyl acetate. The organic layer is separated and concentrated to yield the product, often of sufficient purity to be used without further chromatography.[2][15]

Green Metrics Analysis (Based on Published High-Concentration Process) This analysis is based on a published process operating at a high substrate concentration of 500 g/L, achieving near-quantitative conversion and >99.9% ee.[15]

Input MaterialRoleMass (per L)
2-chloro-1-(3,4-difluorophenyl)ethanoneReactant500 g
Water (as buffer)Solvent~500 g
KRED/GDH whole-cell catalystCatalyst~25 g
Glucose (for cofactor regen.)Reagent~567 g
NADP+Catalyst0.1 g
Ethyl Acetate (extraction)Workup~1000 g
Total Input ~2592.1 g
(S)-product (assuming 99% yield)Product~500 g
  • Atom Economy: The overall transformation is Ketone + Glucose -> Alcohol + Gluconic Acid. The AE is complex but significantly lower than the chemo-catalytic route on paper due to the large mass of the co-substrate (glucose). However, this is a misleading application of AE, as the true value of biocatalysis lies in its process efficiency.

  • E-Factor: (2592.1 - 500) / 500 = ~4.2

  • Process Mass Intensity (PMI): 2592.1 / 500 = ~5.2

Causality and Field Insights: The biocatalytic route demonstrates a dramatic improvement in green metrics. The PMI is reduced by a factor of four. This is achieved for several reasons:

  • High Concentration: The reaction is run at a substrate loading of 500 g/L, which is exceptionally high and minimizes the relative amount of solvent.[15]

  • Aqueous Medium: The primary solvent is water, the greenest solvent possible.

  • Simplified Workup: The high selectivity of the enzyme means the product is often pure enough after a simple liquid-liquid extraction, avoiding mass-intensive chromatography.[15]

  • Mild Conditions: The reaction runs at ambient temperature and pressure, reducing energy consumption. The main "waste" products are the biomass (which is biodegradable) and the byproduct of cofactor regeneration (gluconic acid from glucose), which is benign.

Quantitative Performance Comparison

MetricChemo-catalytic Route (CBS)Biocatalytic Route (KRED)Advantage
Yield ~95%>99%[15]Biocatalysis
Enantiomeric Excess (ee) >98%[11]>99.9%[15]Biocatalysis
Reaction Conditions -78°C to 25°C, inert atm.30°C, ambient pressure, aqueousBiocatalysis
Key Reagent Stoichiometric Borane (Flammable)Catalytic Enzyme, GlucoseBiocatalysis
Primary Solvent Toluene / THFWaterBiocatalysis
Purification Chromatography requiredSimple extraction often sufficient[15]Biocatalysis
Atom Economy (Theoretical) ~88%Lower (due to co-substrate)Chemo-catalysis
E-Factor (Estimated) ~20.0~4.2Biocatalysis
Process Mass Intensity (PMI) ~21.0~5.2Biocatalysis

Conclusion and Recommendations

For the synthesis of this compound, biocatalysis via ketoreductase-mediated reduction is demonstrably superior to the traditional chemo-catalytic CBS reduction from a green chemistry perspective. While the theoretical atom economy of the CBS reduction appears favorable, the experimental metrics of E-Factor and PMI, which account for the total mass of all materials used, reveal the true inefficiency of the process, dominated by solvent usage for reaction, workup, and purification.

The biocatalytic route offers a paradigm shift: it operates in water at high concentrations, uses a benign regenerating agent (glucose), and yields a product of such high purity that it simplifies downstream processing significantly.[15] This results in a >75% reduction in the Process Mass Intensity. For any organization looking to develop a sustainable, cost-effective, and scalable process for this key pharmaceutical intermediate, the clear recommendation is to invest in a biocatalytic solution.

References

Economic analysis of different synthetic routes to (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Economic and Process Analysis of Synthetic Routes to (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

Introduction

This compound is a chiral halohydrin of significant pharmaceutical importance, serving as a critical building block in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome.[1][2][3] The stereochemistry of this intermediate is paramount, as only the (S)-enantiomer leads to the desired therapeutic agent. Consequently, the development of efficient, scalable, and economically viable asymmetric synthetic routes is a primary focus for pharmaceutical and fine chemical manufacturers.

This guide provides a comprehensive economic and technical comparison of the two predominant strategies for synthesizing this chiral alcohol: biocatalytic asymmetric reduction and chemo-catalytic asymmetric reduction. We will delve into the underlying principles of each approach, present detailed experimental protocols, and analyze key performance indicators to provide researchers and process chemists with a data-driven framework for route selection.

Route 1: Biocatalytic Asymmetric Reduction via Ketoreductase (KRED)

Biocatalysis has emerged as a powerful and sustainable technology in pharmaceutical manufacturing, prized for its exceptional selectivity and operation under mild conditions.[4][5][6] For the synthesis of this compound, the asymmetric reduction of the prochiral ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone, is efficiently catalyzed by stereoselective ketoreductases (KREDs).

Principle and Rationale

KREDs are enzymes that catalyze the stereospecific transfer of a hydride from a cofactor, typically NADH or NADPH, to a carbonyl group. The high degree of stereo-control arises from the enzyme's precisely folded active site, which binds the substrate in a specific orientation, allowing hydride attack on only one face of the carbonyl.

A critical aspect of industrial biocatalysis is cofactor regeneration. The cost of stoichiometric amounts of NADH or NADPH is prohibitive. Therefore, a secondary enzymatic system or a sacrificial co-substrate is employed to continuously regenerate the active cofactor. A common and cost-effective method uses a cheap, abundant alcohol like isopropanol as the ultimate reductant, which is oxidized to acetone by the KRED itself or by a coupled dehydrogenase, thereby regenerating the NADH/NADPH cofactor.[6][7] This approach makes the entire process economically feasible and atom-efficient.

Workflow for Biocatalytic Reduction

sub 2-Chloro-1-(3,4-difluoro phenyl)ethanone kred Ketoreductase (KRED) (e.g., KR-01) sub->kred Substrate Binding prod (S)-2-Chloro-1-(3,4-difluoro phenyl)ethanol kred->prod Product Release nadp_ox NADP+ kred->nadp_ox Cofactor Oxidation acetone Acetone (Byproduct) kred->acetone nadp_red NADPH nadp_red->kred Hydride Donation ipa Isopropanol (Co-substrate) ipa->kred Cofactor Regeneration

Caption: KRED-catalyzed asymmetric reduction with cofactor regeneration.

Detailed Experimental Protocol (Biocatalytic)

This protocol is adapted from a high-productivity process described in Organic Process Research & Development.[2]

  • Reaction Setup: In a temperature-controlled vessel, dissolve 1.0 g (500 g/L) of 2-chloro-1-(3,4-difluorophenyl)ethanone in a solution containing 1.4 mL of isopropanol (IPA) and 0.6 mL of 100 mM phosphate buffer (pH 6.0).

  • Cofactor & Biocatalyst Addition: To the substrate solution, add 0.1 mg (0.05 g/L) of NAD⁺ and 0.1 g (50 g/L) of wet whole cells containing the overexpressed ketoreductase KR-01.

  • Reaction Execution: Agitate the mixture at 220 rpm and maintain the temperature at 35°C for 18 hours. Monitor the reaction progress by HPLC to confirm the disappearance of the starting material.

  • Work-up and Isolation: Upon completion, transfer the reaction mixture to a separatory funnel. Extract the product with dichloromethane (DCM, 3 x 1 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product. The purity is typically high enough for direct use in the next synthetic step without chromatographic purification.[1]

Performance and Economic Data (Biocatalytic)
MetricPerformance DataEconomic Implication
Substrate Loading Up to 500 g/L[1][7]Extremely high throughput reduces capital expenditure on reactor volume.
Yield Near 100% conversion; 98% isolated yield[1]Maximizes conversion of raw materials, minimizing waste and cost per kg.
Enantiomeric Excess (ee) >99.9%[1][7]Achieves highest optical purity, eliminating need for costly chiral resolution.
Space-Time Yield 145.8 mmol/L/h[1]High productivity metric, indicating efficient use of reactor time and space.
Catalyst Source Recombinant E. coli (whole cells)[8][9]Potentially low cost via fermentation. Whole cells avoid costly enzyme isolation.
Reagents Isopropanol, phosphate bufferInexpensive, readily available, and relatively benign reagents.
Process Complexity Simple one-pot reaction, direct extraction[2]Reduces operational costs, labor, and potential for product loss during workup.
Environmental Impact Aqueous media, biodegradable catalyst"Green" process with low E-Factor, reducing waste treatment costs.

Route 2: Chemo-catalytic Asymmetric Reduction (Corey-Bakshi-Shibata)

The Corey-Bakshi-Shibata (CBS) reduction is a well-established and reliable method for the enantioselective reduction of prochiral ketones.[10] It utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source.

Principle and Rationale

The CBS catalyst, such as (S)-2-Me-CBS, coordinates with the borane reducing agent (e.g., borane-THF or borane-dimethyl sulfide). This complex then coordinates to the ketone substrate. The steric hindrance imposed by the chiral framework of the catalyst forces the borane to deliver the hydride to one specific face of the ketone, resulting in a highly enantioselective reduction. The choice of borane source and solvent is critical to optimize both reactivity and selectivity. While highly effective, the primary economic considerations for this route are the cost of the chiral catalyst and the borane reagent, as well as the need for stringent anhydrous conditions and organic solvents.[11][12]

Workflow for CBS Reduction

sub 2-Chloro-1-(3,4-difluoro phenyl)ethanone complex Catalyst-Borane-Ketone Ternary Complex sub->complex prod (S)-2-Chloro-1-(3,4-difluoro phenyl)ethanol quench Quench (e.g., Methanol) prod->quench Workup cbs (S)-Me-CBS Catalyst cbs->complex Coordination borane Borane-THF (Reductant) borane->complex complex->prod Stereoselective Hydride Transfer

Caption: Chemo-catalytic CBS reduction workflow.

Detailed Experimental Protocol (Chemo-catalytic)

This protocol is adapted from a representative patent literature procedure.[10]

  • Inert Atmosphere Setup: Under a nitrogen atmosphere, add (S)-CH3-CBS (1 mol/L solution in toluene, 15.6 mL, 0.01 mol) to a dry 1L four-necked flask.

  • Reagent Addition: Add BH₃·THF (1 mol/L solution in toluene, 110.2 mL, 0.11 mol) and stir the mixture for 1 hour at 10°C.

  • Substrate Addition: Slowly add a solution of 2-chloro-1-(3,4-difluorophenyl)ethanone (30g, 0.16 mol) in toluene (160 mL) dropwise over approximately 2 hours, maintaining the temperature at 10°C.

  • Reaction Execution: Stir the reaction for an additional 1 hour at 10°C after the addition is complete.

  • Work-up and Quench: Cool the reaction vessel. Carefully add dilute sulfuric acid (0.2 mol/L, 200 mL) dropwise to quench the reaction, ensuring the temperature does not exceed the set point. Stir for 30 minutes at 25°C.

  • Isolation and Purification: Separate the organic layer. Wash sequentially with saturated sodium bicarbonate solution (400 mL) and water (400 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product, which may require further purification.

Performance and Economic Data (Chemo-catalytic)
MetricPerformance DataEconomic Implication
Catalyst Loading ~5-10 mol%[10]Catalyst is a major cost driver. Recovery and recycling are critical for economic viability but add process complexity.
Yield ~93-99%[2][10]High yields are achievable, but may be slightly lower than biocatalytic routes after purification.
Enantiomeric Excess (ee) 93–99%[2][10]Excellent selectivity, though potentially not as consistently high as the >99.9% seen with optimized KREDs.
Reagents Borane-THF, (S)-Me-CBS, TolueneExpensive, moisture-sensitive, and hazardous reagents require specialized handling and increase costs.
Operating Conditions Low temperatures (e.g., 10°C), inert atmosphere[10]Requires cooling and inerting capabilities, increasing energy and operational costs.
Process Complexity Strict anhydrous conditions, hazardous quench, multi-step extractionMore complex and hazardous process increases labor costs and safety infrastructure requirements.
Environmental Impact Use of organic solvents, borane wasteHigher E-Factor compared to biocatalysis, leading to significant waste streams and associated disposal costs.

Comparative Analysis and Recommendation

FeatureBiocatalytic Route (KRED)Chemo-catalytic Route (CBS)
Selectivity (ee) Excellent (>99.9%) [1]Very Good (93-99%)[2]
Productivity Very High (up to 500 g/L loading)[1]Moderate
Catalyst Cost Potentially low (in-house fermentation)High (chiral ligand + borane)
Process Safety High (aqueous, mild conditions)Moderate (flammable solvents, boranes)
Environmental Impact Low ("Green")High (solvent and reagent waste)
Operational Simplicity High (one-pot, simple extraction)Moderate (inert atmosphere, quench, purification)
Scalability ExcellentGood, but cost scales with catalyst

Recommendation:

For the large-scale, cost-effective, and sustainable production of this compound, the biocatalytic route using a ketoreductase is demonstrably superior . The combination of exceptionally high substrate loading, near-perfect enantioselectivity, operational simplicity, and favorable environmental profile presents compelling economic advantages.[1][7] The high space-time yield drastically reduces the required reactor volume for a given output, directly impacting capital investment. Furthermore, the simplified downstream processing minimizes solvent use and labor costs.

The chemo-catalytic CBS reduction remains a valid and powerful synthetic tool, particularly for smaller-scale synthesis or when a suitable biocatalyst is not available. However, on an industrial scale, its economic viability is challenged by the high cost of the catalyst and borane reagents, the larger solvent volumes, and the more complex, energy-intensive operating conditions. The success of this route in a manufacturing setting would hinge on the development of an efficient and robust catalyst recycling program.

References

A Comparative Guide to the Synthesis of Chiral Intermediates for Ticagrelor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ticagrelor is a cornerstone in the management of acute coronary syndromes, functioning as a direct-acting, reversible P2Y12 receptor antagonist to inhibit platelet aggregation.[1][2] Its chemical architecture is distinguished by multiple chiral centers, making its stereochemistry not merely a structural detail but the fundamental basis of its pharmacological efficacy.[3][4] The synthesis of Ticagrelor is a complex undertaking where the precise control of stereoisomerism is paramount.

This guide provides an in-depth comparative analysis of the synthetic routes to one of Ticagrelor's most critical building blocks: the chiral cyclopropylamine side chain, specifically (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (CPA) . We will dissect various strategies, from classical resolution to modern biocatalysis, evaluating them based on efficiency, scalability, stereochemical purity, and overall process viability for researchers and drug development professionals.

The Cornerstone Intermediate: (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine (CPA)

The CPA moiety is integral to Ticagrelor's ability to bind effectively to its target receptor. The specific trans-(1R,2S) configuration is essential; any deviation to other stereoisomers can lead to a dramatic loss of activity and introduce impurities that must be rigorously controlled.[4][5] Consequently, the choice of synthetic strategy to produce this intermediate dictates not only the efficiency of the overall Ticagrelor synthesis but also the purity of the final Active Pharmaceutical Ingredient (API).

Comparative Analysis of Synthetic Strategies for CPA

We will now explore the primary methodologies developed for the stereoselective synthesis of CPA. Each approach presents a unique balance of advantages and disadvantages in terms of chemical elegance, practical execution, and industrial scalability.

Chiral Auxiliary-Mediated Synthesis: The Oppolzer's Sultam Approach

This method represents a classic strategy for introducing chirality by temporarily attaching a chiral molecule (an auxiliary) to guide a diastereoselective reaction.

Conceptual Overview & Rationale: The synthesis begins with 3,4-difluorocinnamic acid, which is coupled with Oppolzer's sultam, a well-established chiral auxiliary. The bulky and rigid structure of the sultam directs the subsequent cyclopropanation reaction to occur preferentially on one face of the molecule, thereby establishing the desired relative stereochemistry.

Synthetic Pathway: The pathway involves derivatizing the cinnamic acid with the sultam, followed by a diastereoselective cyclopropanation. The auxiliary is then cleaved and recovered, and the resulting chiral carboxylic acid is converted to the target amine via a Curtius rearrangement.[6][7]

Experimental Protocol: Diastereoselective Cyclopropanation

  • To a solution of the N-enoyl sultam (1 equivalent) in a suitable solvent (e.g., Dichloromethane), add the cyclopropanating agent (e.g., diethylzinc followed by diiodomethane) at a controlled low temperature (e.g., 0°C).

  • Allow the reaction to stir for several hours until completion, monitored by TLC or HPLC.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting diastereomeric cyclopropylamides can be purified by recrystallization to enhance chiral purity before proceeding to the saponification and rearrangement steps.[6]

Performance & Process Considerations:

  • Stereoselectivity: High diastereomeric excess (d.e.) can be achieved, especially after recrystallization.

  • Yield: The multi-step nature of the process, particularly the four-step Curtius rearrangement which may involve hazardous azide intermediates, often results in a low overall yield.[6][7]

  • Scalability: The use of expensive chiral auxiliaries and reagents like diethylzinc, combined with the handling of potentially explosive azides, poses significant challenges for large-scale industrial production.

Asymmetric Catalysis: Chiral Oxazaborolidine (CBS) Reduction

Asymmetric catalysis offers a more elegant and atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of a chiral product.

Conceptual Overview & Rationale: This route begins with the Friedel-Crafts acylation of 1,2-difluorobenzene to produce 2-chloro-1-(3,4-difluorophenyl)ethanone. The critical step is the asymmetric reduction of this ketone to the corresponding chiral alcohol using a borane source in the presence of a catalytic amount of a chiral oxazaborolidine, commonly known as the Corey-Bakshi-Shibata (CBS) catalyst. This chiral alcohol is a key precursor that sets the stereochemistry for the subsequent cyclopropanation and amination steps.[7][8]

Synthetic Pathway: The stereochemically defined alcohol is converted into a cyclopropyl ester via reaction with a phosphonate reagent. Subsequent hydrolysis, amide formation, and Hofmann or Curtius rearrangement yield the final CPA intermediate.[6]

Experimental Protocol: Asymmetric Ketone Reduction

  • Charge a reactor with the CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine, ~5-10 mol%) in an anhydrous aprotic solvent like THF.

  • Cool the solution to 0-5°C and slowly add a borane source (e.g., borane-dimethyl sulfide complex, BH3·SMe2) and stir for 15-30 minutes.

  • Slowly add a solution of 2-chloro-1-(3,4-difluorophenyl)ethanone (1 equivalent) in THF, maintaining the temperature below 5°C.

  • Stir the reaction for 1-2 hours, monitoring for completion by HPLC.

  • Upon completion, quench the reaction by the slow addition of methanol.

  • Adjust pH, extract the product with an organic solvent, and purify to yield (S)-2-chloro-1-(3,4-difluorophenyl)ethanol with high enantiomeric excess.[7]

Performance & Process Considerations:

  • Stereoselectivity: Excellent enantiomeric excess (e.e. >99%) is achievable.

  • Scalability: This method is more amenable to scale-up than the chiral auxiliary approach. However, the cost of the CBS catalyst and the handling of borane reagents, which are flammable and moisture-sensitive, require specialized equipment and handling procedures.

  • Safety: Borane complexes can release flammable gases upon quenching. Careful process control is essential.

Biocatalysis: Enzymatic Ketone Reduction

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations, often under mild and environmentally benign conditions.

Conceptual Overview & Rationale: This strategy is a green alternative to the CBS reduction. It employs an alcohol dehydrogenase (ADH) enzyme to reduce the same prochiral ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone, to the (S)-chiral alcohol. These enzymatic reactions typically use a cofactor like NADH or NADPH, which is regenerated in-situ using a sacrificial substrate like isopropanol, making the process highly efficient.[8]

Synthetic Pathway: The workflow is similar to the CBS reduction route, with the key difference being the replacement of the chemical catalyst with an enzyme. The resulting chiral alcohol is then processed through the same downstream chemical steps.

G

Performance & Process Considerations:

  • Stereoselectivity: Exceptional enantioselectivity is a hallmark of enzymatic reactions, often exceeding 99.5% e.e.[8]

  • Process Conditions: Reactions are run in aqueous media at or near room temperature and atmospheric pressure, significantly reducing energy consumption and improving safety.

  • Scalability & Cost: While the initial development and screening for a suitable enzyme can be resource-intensive, the final process can be very cost-effective and highly scalable. It avoids expensive transition metal catalysts and hazardous chemical reagents.

  • Green Chemistry: This approach aligns perfectly with the principles of green chemistry, minimizing waste and environmental impact.

Classical Resolution via Diastereomeric Salt Formation

This method involves synthesizing the racemic amine and then separating the desired enantiomer by forming a salt with a chiral resolving agent.

Conceptual Overview & Rationale: The trans-2-(3,4-difluorophenyl)cyclopropylamine is first synthesized as a racemic mixture. This mixture is then treated with a single enantiomer of a chiral acid, such as (R)-mandelic acid or di-p-toluoyl-L-tartaric acid.[9][10] This creates a pair of diastereomeric salts which have different physical properties (e.g., solubility). The desired salt can then be selectively crystallized and isolated.

Synthetic Pathway: The key step is the selective crystallization of one of the diastereomeric salts from a suitable solvent system, followed by liberation of the free amine.

G

Performance & Process Considerations:

  • Yield: The theoretical maximum yield for a classical resolution is 50%, as the other enantiomer is discarded (unless a racemization process is implemented).

  • Simplicity & Cost: This method is often operationally simple and uses relatively inexpensive resolving agents, making it attractive for industrial production.[9]

  • Efficiency: The overall efficiency depends heavily on the crystallization kinetics and the solubility difference between the diastereomeric salts. Significant process optimization is often required.

  • Atom Economy: The primary drawback is poor atom economy, as half of the synthesized racemic material is potentially wasted.

Data-Driven Comparison Summary

The following table summarizes the key performance indicators for the discussed synthetic strategies, providing a clear basis for comparison.

StrategyKey AdvantageTypical StereoselectivityOverall YieldScalability & Safety Concerns
Oppolzer's Sultam Well-established, predictable outcomeHigh (>98% d.e.)LowPoor: Expensive auxiliary, hazardous reagents (azides).[6][7]
CBS Reduction High catalytic efficiencyExcellent (>99% e.e.)ModerateGood: Requires handling of borane reagents.[7]
Enzymatic Reduction Green, safe, highly selectiveExcellent (>99.5% e.e.)Moderate to HighExcellent: Mild conditions, aqueous media.[8][11]
Classical Resolution Operationally simple, cost-effectiveHigh (after crystallization)Low (<50% theoretical)Excellent: Standard chemical processing, but poor atom economy.[9][10]

Conclusion and Future Outlook

The synthesis of the (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine intermediate is a critical, value-adding step in the overall production of Ticagrelor. While classical resolution and chiral auxiliary-based methods have been historically important, the field is clearly moving towards more efficient and sustainable catalytic approaches.

  • For industrial-scale production , a balance of cost, safety, and efficiency is crucial. Classical resolution remains a viable, pragmatic option due to its low reagent cost and operational simplicity, despite its inherent 50% yield limitation. However, biocatalytic ketone reduction is emerging as the superior long-term strategy. Its high selectivity, operational safety, and alignment with green chemistry principles present a compelling case for future manufacturing processes.

  • For lab-scale and discovery chemistry , asymmetric catalysis via CBS reduction offers a rapid and highly effective route to obtaining the chiral intermediate with excellent enantiopurity, justifying the higher reagent cost.

The continued development of novel enzymes and more efficient catalytic systems will undoubtedly lead to even more refined and economical syntheses of this and other vital chiral intermediates, ultimately improving the accessibility of life-saving medicines like Ticagrelor.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a non-negotiable aspect of scientific integrity and laboratory safety. This guide provides a comprehensive, experience-driven framework for the proper disposal of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a halogenated organic compound. The procedures outlined here are designed to ensure personnel safety, environmental protection, and regulatory compliance, moving beyond a simple checklist to explain the critical reasoning behind each step.

Hazard Profile and Risk Assessment: Understanding the "Why"

This compound is not a benign substance. A thorough understanding of its hazard profile, derived from its Safety Data Sheet (SDS), is the foundation of safe handling and disposal.[1] Its chemical structure—a chlorinated and fluorinated phenyl ethanol—dictates its classification and the necessary precautions.

The compound is classified as acutely toxic and an irritant.[1] Exposure can be harmful through multiple routes: inhalation, skin contact, and ingestion.[1] Critically, it is designated as causing serious eye damage, necessitating stringent eye protection protocols.[1] In the event of a fire, combustion can release highly toxic fumes, including hydrogen chloride (HCl) and hydrogen fluoride (HF).[1]

Hazard Classification (CLP)GHS PictogramDescription of Risk
Acute Toxicity 4 GHS07: Exclamation MarkHarmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Irritation 2 GHS07: Exclamation MarkCauses skin irritation.[1]
Eye Damage 1 GHS05: CorrosionCauses serious eye damage.[1]
STOT SE 3 GHS07: Exclamation MarkMay cause respiratory irritation.[1]

The Regulatory Imperative: "Cradle-to-Grave" Responsibility

In the United States, the management of hazardous materials like this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] This legislation establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from creation to final, safe disposal.[4]

Simultaneously, the Occupational Safety and Health Administration (OSHA) sets standards for workplace safety, including training, emergency planning, and the use of Personal Protective Equipment (PPE) during hazardous waste handling.[5][6][7] Compliance is not optional; it is a legal and ethical obligation.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Direct contact with the substance must be avoided.[1] The choice of PPE is dictated by the hazards identified above.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling/Weighing Chemical safety goggles.[8][9]Chemical-resistant nitrile gloves.[1][8][10]Standard lab coat, closed-toe shoes.[1][9]Not required if handled in a certified chemical fume hood.[9][11]
Transferring >500 mL Chemical safety goggles and a face shield.[8][11]Heavier nitrile gloves.Chemically resistant apron or lab coat.[11]Not required if handled in a certified chemical fume hood.
Spill Cleanup Chemical safety goggles and a face shield.[11]Heavier nitrile gloves.Chemically resistant apron or lab coat.A NIOSH-approved respirator with organic vapor cartridges may be necessary depending on spill size and ventilation.[11]

Waste Disposal Protocol: Segregation is Key

The single most important rule in this process is the segregation of halogenated waste. Halogenated organic compounds require specific disposal methods, often high-temperature incineration, and mixing them with non-halogenated solvents complicates and increases the cost of disposal.[9][10][11]

Step-by-Step Waste Collection Procedure
  • Select the Correct Waste Container : Use a designated, chemically compatible container with a secure, vapor-tight lid. The container must be in good condition, free of leaks or external contamination.

  • Labeling : Immediately label the container with a "Hazardous Waste" sticker.[11][12] The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • An indication of the hazards (e.g., "Toxic," "Irritant")

  • Collection :

    • Neat (Pure) Compound : Transfer any unused or waste solid/liquid directly into the labeled container.

    • Dilute Solutions : Collect all solutions containing the compound in the same designated container.

    • Contaminated Materials : Any disposable materials that have come into direct contact with the compound (e.g., gloves, weigh paper, pipette tips, paper towels) must also be placed in a designated solid hazardous waste container.

  • Storage : Keep the waste container tightly closed when not in use.[1] Store it in a cool, well-ventilated area, within secondary containment, and away from incompatible materials like strong acids or oxidizing agents.[1][8]

WasteSegregation start Waste Generated is_halogenated Does the waste contain This compound or other halogenated compounds? start->is_halogenated halogenated_waste Collect in 'HALOGENATED ORGANIC WASTE' Container is_halogenated->halogenated_waste  Yes non_halogenated_waste Collect in 'NON-HALOGENATED ORGANIC WASTE' Container is_halogenated->non_halogenated_waste  No

Caption: Waste segregation decision flow.

Spill and Decontamination Procedures

Accidents happen. A clear, pre-defined response plan is essential.

Small Spill (<100 mL) inside a Fume Hood
  • Alert Personnel : Inform others in the immediate area.

  • Ensure PPE : Don the appropriate PPE for spill cleanup (see table above).

  • Contain & Absorb : Cover the spill with an inert absorbent material like sand, dry earth, or a commercial sorbent pad.[1] Do not use combustible materials like paper towels alone for a liquid spill.

  • Collect : Carefully scoop the absorbed material and place it into a designated hazardous waste container.

  • Decontaminate : Wipe the spill area with a towel soaked in a suitable solvent (e.g., acetone).[11] Place the cleaning materials into the hazardous waste container.

  • Final Cleaning : Clean the area with soap and water.

Large Spill (>100 mL) or any spill outside a Fume Hood
  • Evacuate : Immediately evacuate the area.

  • Alert : Notify your supervisor and your institution's Environmental Health & Safety (EH&S) department.

  • Isolate : Prevent access to the contaminated area.[1]

  • Do Not Attempt Cleanup : Allow trained emergency responders to handle the cleanup.

Equipment Decontamination

All non-disposable glassware and equipment must be decontaminated.

  • Initial Rinse : Rinse the equipment with a suitable solvent (e.g., acetone) under a fume hood.

  • Collect Rinsate : This initial rinsate is considered hazardous waste and MUST be collected in your halogenated organic waste container.[11][13]

  • Standard Washing : After the initial hazardous rinse, the glassware can be washed using standard laboratory procedures.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EH&S / Waste Management gen Generate Waste (e.g., unused material, contaminated gloves) seg Segregate into Labeled 'Halogenated Waste' Container gen->seg store Store Securely in Satellite Accumulation Area seg->store pickup Schedule Waste Pickup with EH&S store->pickup transport Transport via Licensed Carrier (Manifest Tracking) pickup->transport dispose Final Disposal at a TSDF Facility (e.g., Incineration) transport->dispose

Caption: End-to-end hazardous waste disposal workflow.

Final Disposal Logistics

Once your waste container is full (typically no more than 90% capacity), it must be transferred to your institution's main hazardous waste accumulation area via your EH&S department. EH&S will then arrange for a licensed hazardous waste contractor to transport the material for final disposal, which is tracked using a hazardous waste manifest.[14] This documentation provides a record of the waste's journey from your lab to its ultimate destruction, completing the "cradle-to-grave" cycle.

By adhering to these scientifically grounded and regulation-compliant procedures, you not only ensure your own safety but also uphold the integrity of your research and protect the wider community and environment.

References

A Researcher's Guide to the Safe Handling of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

As a vital chiral intermediate in the synthesis of pharmaceuticals like Ticagrelor, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is a compound frequently utilized by researchers in drug development.[1] While its utility is significant, a comprehensive understanding of its hazard profile and strict adherence to safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information for handling this compound, from personal protective equipment (PPE) selection to operational procedures and final disposal.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound (CAS No. 1378387-81-5) is classified as a hazardous substance.[2][3] A thorough risk assessment must be conducted before any handling of this material. The primary hazards associated with this compound are:

  • Acute Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Skin Corrosion/Irritation: It is known to cause skin irritation.[2]

  • Serious Eye Damage/Irritation: This compound can cause serious eye damage.[2]

  • Respiratory Irritation: It may cause respiratory irritation upon inhalation.[2]

The Globally Harmonized System (GHS) pictograms associated with this chemical are GHS05 (Corrosion) and GHS07 (Exclamation mark), signaling these significant hazards.[2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A multi-layered approach to PPE is mandatory to minimize all potential routes of exposure.[4] The precautionary statement P280, found in the safety data sheet, explicitly calls for the use of protective gloves, protective clothing, eye protection, and face protection.[2]

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solution Preparation Chemical splash goggles and a face shield are required.Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene) is mandatory.A flame-resistant lab coat should be worn.An N95 respirator or higher should be used, especially if there is a risk of aerosolization.
Conducting Reactions and Purifications Chemical splash goggles and a face shield are required.Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene) is mandatory.A flame-resistant lab coat should be worn.An N95 respirator or higher should be used, especially if there is a risk of aerosolization.
  • Rationale: The requirement for eye and face protection stems from the risk of serious eye damage.[2] Double-gloving provides an extra layer of protection against skin contact, which can be harmful.[2] A lab coat protects the body from potential splashes, and respiratory protection is crucial to prevent inhalation, another route of harmful exposure.[2]

Operational Plan: From Benchtop to Disposal

A clear, step-by-step operational plan is critical for safe handling. All operations involving this compound should be performed within a certified chemical fume hood to ensure sufficient ventilation.[2]

Step-by-Step Handling Procedure:

  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Gather all necessary equipment, including PPE, and have a designated waste container ready.

  • Weighing: When weighing the solid compound, do so on a disposable weighing paper or within a tared container to minimize contamination of the balance.[4]

  • Solution Preparation: Add solvent to the solid in a controlled manner to prevent splashing.[4] Keep the container capped when not in use.

  • Reaction and Transfer: When conducting reactions, perform all transfers of the compound or its solutions carefully to avoid spills. Use techniques like cannula transfer for air-sensitive reactions to minimize exposure.[4]

  • Post-Handling Decontamination: After handling, decontaminate all surfaces and equipment that came into contact with the compound. A suitable solvent wash followed by soap and water is generally effective.[4]

  • PPE Removal: Remove PPE in the correct order (gloves first, followed by lab coat, then eye/face protection) to prevent cross-contamination. Dispose of single-use PPE as hazardous waste.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Verify Fume Hood Functionality Don_PPE Don Appropriate PPE Prep->Don_PPE Safety First Weigh Weigh Compound Carefully Don_PPE->Weigh Proceed to Handling Prepare_Solution Prepare Solution with Control Weigh->Prepare_Solution React Conduct Reaction/Transfer Prepare_Solution->React Decon Decontaminate Surfaces & Equipment React->Decon Post-Experiment Dispose_Waste Segregate & Dispose of Waste Decon->Dispose_Waste Doff_PPE Remove & Dispose of PPE Dispose_Waste->Doff_PPE

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

The disposal of this compound and any contaminated materials must be handled as hazardous waste to prevent environmental contamination.[4]

Waste Segregation and Disposal:

  • Chlorinated Organic Waste: All solutions and residues containing the compound should be collected in a designated, properly labeled hazardous waste container marked "Hazardous Waste: Chlorinated Organic Compound".[4]

  • Contaminated Solids: Used weighing papers, gloves, and other solid materials contaminated with the compound should be collected in a separate, clearly labeled hazardous waste container for solids.

  • Empty Containers: Empty containers that held the compound should be triple-rinsed with a suitable solvent.[5] The rinsate must be collected and disposed of as hazardous waste.[5] After rinsing, the original label should be defaced, and the container can be disposed of according to institutional guidelines.[5][6]

All waste containers must have tightly fitting caps and be kept closed except when adding waste.[5] Do not overfill containers; leave adequate headspace for expansion.[5] Follow your institution's specific guidelines for hazardous waste pickup and disposal.

By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound, ensuring personal safety and advancing their critical work in drug discovery and development.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol
Reactant of Route 2
Reactant of Route 2
(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.